Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
Description
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Properties
IUPAC Name |
ethyl 2-(4-cyclopropylsulfonylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5S/c1-2-18-13(15)12(14)9-3-5-10(6-4-9)19(16,17)11-7-8-11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDMNZQKIXFCKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650716 | |
| Record name | Ethyl [4-(cyclopropanesulfonyl)phenyl](oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876063-40-0 | |
| Record name | Ethyl [4-(cyclopropanesulfonyl)phenyl](oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate: Structure, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate is a sophisticated organic molecule that has garnered significant attention in the pharmaceutical industry. Its intricate structure, featuring a cyclopropylsulfonyl group attached to a phenylglyoxylic acid ethyl ester, makes it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical structure, a detailed exploration of its synthesis, and its primary application in the development of modern therapeutics, offering field-proven insights for professionals in drug discovery and development.
Chemical Structure and Properties
The molecular structure of this compound is characterized by several key functional groups that dictate its reactivity and utility as a synthetic building block.
The core of the molecule is a benzene ring substituted at the para position with a cyclopropylsulfonyl group. This electron-withdrawing group significantly influences the reactivity of the aromatic ring. Attached to the phenyl ring is an oxoacetate moiety, specifically an ethyl ester of a glyoxylic acid. This α-keto ester functionality is a key site for further chemical transformations.
Key Structural Features:
-
Cyclopropyl Group: A three-membered carbocyclic ring, which can exhibit electronic properties similar to a double bond and is known to introduce conformational rigidity.
-
Sulfonyl Group (-SO2-): A strong electron-withdrawing group that deactivates the benzene ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions.
-
Phenyl Ring: The aromatic core of the molecule.
-
Oxoacetate Group (-C(=O)C(=O)O-Et): An α-keto ester providing two reactive carbonyl centers.
A summary of the key chemical and physical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 876063-40-0 | [1] |
| Molecular Formula | C13H14O5S | [1] |
| Molecular Weight | 282.31 g/mol | [1] |
| Density | 1.353 g/cm³ | [1] |
| XLogP3 | 2.4 | [1] |
| Appearance | Expected to be a solid at room temperature |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible and efficient synthetic pathway involves the preparation of a key intermediate, 1-bromo-4-(cyclopropylsulfonyl)benzene, followed by a Friedel-Crafts acylation reaction.
Part 1: Synthesis of 1-bromo-4-(cyclopropylsulfonyl)benzene
This intermediate can be prepared from 1-bromo-4-cyclopropylbenzene.
Step 1a: Bromination of Cyclopropylbenzene (Hypothetical Route)
While not explicitly detailed in the search results for this specific sequence, a standard approach would involve the electrophilic aromatic substitution of cyclopropylbenzene. The cyclopropyl group is an ortho, para-directing group.
Step 1b: Sulfonylation of 1-bromo-4-cyclopropylbenzene
This step introduces the sulfonyl group. A common method is the reaction with a sulfur-containing reagent followed by oxidation.
Experimental Protocol: Synthesis of 1-bromo-4-(cyclopropylsulfonyl)benzene
-
Chlorosulfonation of 1-bromo-4-cyclopropylbenzene: To a cooled solution of 1-bromo-4-cyclopropylbenzene in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise while maintaining a low temperature.
-
Reaction Quench: After the reaction is complete, carefully pour the mixture onto ice.
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane.
-
Work-up: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting sulfonyl chloride by chromatography or recrystallization.
-
Reduction to Thiol and Alkylation (Alternative Route): An alternative involves the conversion to a thiol, followed by alkylation and subsequent oxidation.
-
Oxidation: The resulting thioether is then oxidized to the sulfone using an oxidizing agent like hydrogen peroxide or m-CPBA.
Part 2: Friedel-Crafts Acylation
The final step in the synthesis of this compound is a Friedel-Crafts acylation of 1-bromo-4-(cyclopropylsulfonyl)benzene with an appropriate acylating agent.[2][3] Given the target structure, the acylating agent would be ethyl oxalyl chloride.
Experimental Protocol: Friedel-Crafts Acylation
-
Catalyst Suspension: In a reaction vessel under an inert atmosphere, suspend a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl3), in a dry, non-polar solvent like dichloromethane or carbon disulfide.[2]
-
Addition of Acylating Agent: To this suspension, add ethyl oxalyl chloride dropwise at a low temperature (e.g., 0 °C) to form the acylium ion.
-
Addition of Substrate: Slowly add a solution of 1-bromo-4-(cyclopropylsulfonyl)benzene in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature, monitoring its progress by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Work-up: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: After removing the solvent by rotary evaporation, purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Caption: Synthetic pathway to this compound.
Application in Drug Discovery: A Key Intermediate for Apixaban
The primary and most significant application of this compound in the pharmaceutical industry is as a crucial intermediate in the synthesis of Apixaban . Apixaban is a potent, orally bioavailable, and selective inhibitor of coagulation Factor Xa, marketed as an anticoagulant for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the prevention and treatment of deep vein thrombosis and pulmonary embolism.
The structure of this compound provides the necessary chemical scaffold for the construction of the pyrazole-carboxamide core of Apixaban.
The role of this compound in Apixaban Synthesis:
In the synthesis of Apixaban, this compound is reacted with a substituted hydrazine to form the pyrazole ring system through a condensation reaction. This reaction is a pivotal step in assembling the complex heterocyclic core of the drug.
Caption: Role of this compound in Apixaban synthesis.
Analytical Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons on the phenyl ring (likely two doublets in the aromatic region), and the protons of the cyclopropyl group (multiplets in the aliphatic region).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the oxoacetate group, the carbons of the phenyl ring, the carbons of the cyclopropyl ring, and the carbons of the ethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester carbonyl groups, as well as bands for the S=O stretching of the sulfonyl group and C-H stretching of the aromatic and aliphatic components.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (282.31 g/mol ), along with characteristic fragmentation patterns.
Conclusion
This compound is a molecule of significant industrial importance, primarily serving as a key building block in the synthesis of the blockbuster anticoagulant, Apixaban. Its synthesis, while multi-stepped, relies on well-established organic reactions, offering a clear path for its production on a larger scale. For researchers and professionals in drug development, a thorough understanding of the structure, synthesis, and reactivity of this intermediate is essential for the efficient and robust manufacturing of life-saving medications. Further research into other potential applications of this compound and its derivatives could open new avenues in medicinal chemistry.
References
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Chad's Prep. Friedel Crafts Alkylation and Acylation. YouTube. Published March 4, 2021. [Link]
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Chemistry LibreTexts. Friedel-Crafts Acylation. Updated January 22, 2023. [Link]
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Clark, J. Friedel-Crafts Acylation of Benzene. Chemguide. Accessed January 28, 2026. [Link]
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Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Accessed January 28, 2026. [Link]
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Scribd. Friedel Crafts Acylation. Accessed January 28, 2026. [Link]
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Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate physical and chemical properties
An In-depth Technical Guide to Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this compound. It details the compound's chemical and physical properties, synthesis, and significance as a key intermediate in pharmaceutical research.
Introduction and Strategic Importance
This compound is an α-keto ester derivative featuring a phenyl ring substituted with a cyclopropylsulfonyl group. While not an active pharmaceutical ingredient (API) itself, it is a crucial building block in the synthesis of more complex molecules. Its structural motifs—the reactive α-keto ester and the cyclopropylsulfonyl group—are of significant interest in medicinal chemistry. The latter is often used as a bioisostere to modulate the physicochemical properties of a lead compound, such as solubility, metabolic stability, and cell permeability. Understanding the properties and handling of this intermediate is therefore critical for process development and scale-up in drug discovery pipelines.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent research and development.
-
IUPAC Name: Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-2-oxoacetate
-
Synonyms: acetic acid ethyl ester, Benzeneacetic acid, 4-(cyclopropylsulfonyl)-α-oxo-, ethyl ester[1]
-
Molecular Formula: C13H14O5S[1]
Below is a two-dimensional representation of the molecular structure.
Caption: 2D structure of this compound.
Physicochemical Properties
The physicochemical properties of a synthetic intermediate are critical for designing reaction conditions, purification protocols, and appropriate storage solutions. The data for this compound is primarily based on computational predictions and supplier information.
| Property | Value | Source |
| Molecular Weight | 282.31 g/mol | [1] |
| Exact Mass | 282.05600 Da | [1] |
| Density (Predicted) | 1.353 g/cm³ | [1] |
| XLogP3 (Predicted) | 2.45 | [1] |
| Polar Surface Area (PSA) | 85.9 Ų | [1] |
| Identified Uses | For Research & Development use only. | [2] |
Synthesis and Reactivity
This compound is typically prepared through multi-step synthetic sequences. While specific, validated protocols for this exact molecule are not widely published in peer-reviewed journals, its synthesis can be logically inferred from established organic chemistry reactions. A plausible and common approach is the Friedel-Crafts acylation of a suitably protected cyclopropylsulfonylbenzene with an appropriate acylating agent like ethyl oxalyl chloride.
Hypothetical Synthetic Workflow:
The causality behind this workflow is rooted in fundamental electrophilic aromatic substitution principles. The cyclopropylsulfonylbenzene is the nucleophilic aromatic ring, and the electrophile is generated from ethyl oxalyl chloride in the presence of a Lewis acid catalyst.
Caption: A plausible workflow for the synthesis of the target compound.
Reactivity Insights: The α-keto ester functionality makes the molecule susceptible to nucleophilic attack at both the ketone and ester carbonyl carbons. This dual reactivity is the cornerstone of its utility, allowing for the construction of heterocyclic rings or the extension of carbon chains, which are common strategies in the synthesis of pharmaceutical agents.
Applications in Drug Discovery and Development
This compound is not intended for direct medicinal use but serves as a high-value intermediate.[2] Its structure is incorporated into more complex molecules being investigated for various therapeutic areas. Companies that specialize in providing chemicals for drug discovery list this compound, indicating its role in accelerating innovation in this field.[]
The value of this compound lies in its ability to introduce the (4-cyclopropylsulfonylphenyl) moiety into a target structure. This group is desirable for its potential to improve pharmacokinetic properties. For instance, similar structures are often key intermediates for drugs approved by major regulatory bodies like the FDA.[4]
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential to ensure personnel safety and maintain the compound's integrity.
-
General Handling: Handle in a well-ventilated place.[1] Wear suitable protective clothing, including gloves and eye/face protection.[1][5] Avoid the formation of dust and aerosols and prevent contact with skin and eyes.[1]
-
Hygiene Practices: Do not eat, drink, or smoke when using this product. Wash hands before breaks and after work.[6]
-
Storage: Keep the container in a dry, cool, and well-ventilated place.[5][6]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5]
While a specific, detailed GHS classification for this exact compound is not universally available, structurally similar α-keto esters are often classified as irritants. For example, related compounds may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7] Therefore, assuming a similar hazard profile is a prudent safety measure.
Conclusion
This compound is a specialized chemical intermediate with significant value in the field of pharmaceutical research and development. Its well-defined physicochemical properties and reactive handles make it a versatile building block for synthesizing complex drug candidates. A thorough understanding of its properties, synthesis, and handling protocols is essential for any research team aiming to leverage this compound in their synthetic programs. The insights provided in this guide are intended to support the efficient and safe application of this important molecule in the pursuit of novel therapeutics.
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Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | C11H12O4 | CID 2758864 - PubChem. PubChem. [Link]
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Ethyl oxaloacetate | C6H8O5 | CID 11378652 - PubChem - NIH. PubChem. [Link]
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WO2025104154 - 5-[2,7-diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione derivatives as mmp9 inhibitors for the treatment of dry eye disease - WIPO Patentscope. WIPO Patentscope. [Link]
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An In-Depth Technical Guide to the Synthesis of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its unique structural motif, featuring a cyclopropylsulfonyl group and an α-keto ester functionality, makes it a valuable building block in medicinal chemistry. The cyclopropyl group is a known bioisostere for various functional groups, often improving metabolic stability and binding affinity of drug candidates.[1] The α-keto ester moiety is a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this important compound, detailing the underlying chemical principles and offering practical, field-proven insights for its preparation.
A Strategic Two-Step Synthesis Pathway
The most logical and efficient synthetic route to this compound involves a two-step sequence. This pathway is designed for scalability and reproducibility, key considerations in drug development. The overall strategy is as follows:
-
Synthesis of the Key Intermediate: Cyclopropyl Phenyl Sulfone. This initial step involves the formation of the core sulfone structure.
-
Friedel-Crafts Acylation. The final step introduces the desired ethyl oxoacetate moiety onto the phenyl ring of the cyclopropyl phenyl sulfone intermediate.
This approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding chemical transformations.
Visualizing the Synthesis
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of Cyclopropyl Phenyl Sulfone
The initial step focuses on the preparation of the crucial intermediate, cyclopropyl phenyl sulfone. This is achieved through a two-stage process: nucleophilic substitution to form cyclopropyl phenyl sulfide, followed by oxidation to the corresponding sulfone.
Step 1.1: Synthesis of Cyclopropyl Phenyl Sulfide
Causality of Experimental Choices:
The synthesis of cyclopropyl phenyl sulfide is typically achieved via a nucleophilic substitution reaction between a thiophenolate anion and a cyclopropyl halide.[2] The choice of a strong base is critical to deprotonate the thiophenol, generating the highly nucleophilic thiophenolate. Sodium hydroxide is a cost-effective and efficient base for this purpose. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the SN2 reaction.
Experimental Protocol:
-
To a solution of thiophenol (1.0 eq) in DMF, add sodium hydroxide (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium thiophenolate.
-
Add cyclopropyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cyclopropyl phenyl sulfide.
Step 1.2: Oxidation to Cyclopropyl Phenyl Sulfone
Causality of Experimental Choices:
The oxidation of the sulfide to the sulfone is a critical transformation. Hydrogen peroxide in the presence of an acid catalyst, such as acetic acid, is a common and effective oxidizing system.[3] This method is preferred for its relatively clean conversion and the formation of water as the only byproduct. The reaction is exothermic and requires careful temperature control.
Experimental Protocol:
-
Dissolve the crude cyclopropyl phenyl sulfide (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (3.0 eq) dropwise, maintaining the internal temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum to afford cyclopropyl phenyl sulfone.
Part 2: Friedel-Crafts Acylation to Yield this compound
The final step in the synthesis is a Friedel-Crafts acylation, a classic and powerful method for forming carbon-carbon bonds with aromatic rings.[4][5][6][7]
Mechanism and Rationale:
In this electrophilic aromatic substitution reaction, a strong Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from an acyl chloride.[4][5][6][7] The acylating agent of choice here is ethyl oxalyl chloride, which will introduce the desired ethyl oxoacetate moiety. The cyclopropyl phenyl sulfone, being an aromatic substrate, then attacks the acylium ion to form the final product. The sulfone group is a deactivating group, which can make the Friedel-Crafts reaction more challenging than with activated aromatic rings. Therefore, a stoichiometric amount of the Lewis acid catalyst is often required.[4]
Experimental Protocol:
-
To a suspension of anhydrous aluminum chloride (2.5 eq) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, add ethyl oxalyl chloride (1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of cyclopropyl phenyl sulfone (1.0 eq) in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure, and purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Data Summary
| Step | Reactants | Product | Typical Yield | Purity (by HPLC) |
| 1.1 | Thiophenol, Cyclopropyl Bromide | Cyclopropyl Phenyl Sulfide | 85-95% | >95% |
| 1.2 | Cyclopropyl Phenyl Sulfide, H₂O₂ | Cyclopropyl Phenyl Sulfone | 90-98% | >98% |
| 2 | Cyclopropyl Phenyl Sulfone, Ethyl Oxalyl Chloride | This compound | 60-75% | >99% |
Note: Yields are indicative and may vary depending on reaction scale and optimization.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons, and the cyclopropyl protons.[8]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the two carbonyl carbons of the α-keto ester.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the final product.[9]
-
HPLC: High-performance liquid chromatography is a crucial tool for determining the purity of the final compound.
Conclusion and Future Perspectives
The described two-step synthesis provides a reliable and efficient pathway for the preparation of this compound, a valuable intermediate in drug discovery. The use of well-understood reactions like nucleophilic substitution, oxidation, and Friedel-Crafts acylation ensures the robustness of the process. Further optimization of reaction conditions, particularly in the Friedel-Crafts acylation step, could potentially lead to improved yields and reduced waste, aligning with the principles of green chemistry. The availability of this synthetic guide will empower researchers to access this key building block and accelerate the development of new and innovative therapeutics.
References
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- Synthesis of diphenyl oxalate from the transesterification of dimethyl oxalate with phenol over the different molecular sieve catalysts. ResearchGate. [URL: https://www.researchgate.
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An In-Depth Technical Guide to the Synthesis of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate: Starting Materials and Strategic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate is a key building block in the synthesis of various pharmacologically active molecules. Its unique structural motif, featuring a cyclopropylsulfonyl group attached to a phenylglyoxylate core, makes it a valuable intermediate in medicinal chemistry. This guide provides a comprehensive overview of the primary synthetic routes for this compound, focusing on the selection of starting materials and the rationale behind the chosen experimental pathways. We will explore two principle strategies: a convergent approach via Friedel-Crafts acylation and a linear sequence commencing with a functionalized benzaldehyde. This document is intended to serve as a practical resource for chemists in research and development, offering detailed protocols and insights into the chemical causality that underpins these synthetic methods.
Strategic Overview: Two Primary Synthetic Routes
The synthesis of this compound can be efficiently approached through two distinct and reliable routes. The choice between these pathways may depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team.
-
Route 1: Friedel-Crafts Acylation of Cyclopropyl Phenyl Sulfone. This convergent approach involves the preparation of the core aromatic sulfone followed by the introduction of the ethyl oxoacetate moiety in a single step. It is a robust and often high-yielding strategy.
-
Route 2: Synthesis from 4-(Cyclopropylthio)benzaldehyde. This linear sequence builds the target molecule step-wise, starting with a commercially available or readily synthesized benzaldehyde derivative. This route offers flexibility in the synthesis of analogues.
The logical flow of these two synthetic strategies is depicted in the workflow diagram below.
Caption: Overview of the two primary synthetic routes to this compound.
Route 1: The Friedel-Crafts Acylation Pathway
This synthetic strategy hinges on the robust and well-established Friedel-Crafts acylation reaction to install the ethyl oxoacetate side chain onto a pre-formed cyclopropyl phenyl sulfone core.[1][2]
Starting Materials for Route 1
| Starting Material | Role | Key Considerations |
| Thiophenol | Aromatic core and sulfur source | Commercially available, handle in a well-ventilated fume hood due to its strong odor. |
| Cyclopropylboronic Acid or Cyclopropyl Bromide | Cyclopropyl group source | Cyclopropylboronic acid is often preferred for its stability and favorable reaction conditions in copper-catalyzed cross-coupling reactions.[3][4] |
| Copper(II) Acetate | Catalyst | Used in the S-cyclopropylation of thiophenol.[3] |
| Oxidizing Agent (e.g., m-CPBA, H₂O₂) | Oxidant | For the conversion of the sulfide to the sulfone. The choice of oxidant can influence selectivity and work-up procedures.[5][6] |
| Ethyl Oxalyl Chloride | Acylating agent | Highly reactive, moisture-sensitive. Should be handled under anhydrous conditions. |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | The classic catalyst for Friedel-Crafts acylation. It is hygroscopic and should be handled with care.[2][7] |
Experimental Protocols for Route 1
The initial step involves the formation of the C-S bond between the phenyl ring and the cyclopropyl moiety. A copper-catalyzed S-cyclopropylation of thiophenol with cyclopropylboronic acid is a modern and efficient method.[3][4]
Protocol:
-
To a sealed tube is added thiophenol (1.0 mmol), cyclopropylboronic acid (1.5 mmol), copper(II) acetate (1.0 mmol), 2,2'-bipyridine (1.0 mmol), and cesium carbonate (1.0 mmol).
-
Dichloroethane (0.1 M) is added, and the tube is sealed and heated to 70°C for 16 hours.
-
After cooling, the reaction mixture is quenched with aqueous ammonium hydroxide and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield cyclopropyl phenyl sulfide.
Caption: Synthesis of Cyclopropyl Phenyl Sulfide.
The sulfide is then oxidized to the corresponding sulfone. This transformation can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.[5] Alternatively, hydrogen peroxide in the presence of a suitable catalyst can be employed for a greener approach.[6][8]
Protocol (using m-CPBA):
-
Cyclopropyl phenyl sulfide (1.0 mmol) is dissolved in a suitable solvent such as dichloromethane.
-
The solution is cooled to 0°C in an ice bath.
-
m-CPBA (2.2 equivalents) is added portion-wise, maintaining the temperature below 5°C.
-
The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude cyclopropyl phenyl sulfone, which can often be used in the next step without further purification.
Caption: Oxidation to Cyclopropyl Phenyl Sulfone.
The final step is the Friedel-Crafts acylation of cyclopropyl phenyl sulfone with ethyl oxalyl chloride in the presence of a Lewis acid, typically aluminum chloride.[1][7] The sulfonyl group is a deactivating but meta-directing group; however, under the forcing conditions of a Friedel-Crafts acylation, the para-product is often obtained due to steric hindrance at the ortho positions.
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (2.0 mmol) in anhydrous dichloroethane at 0°C is added ethyl oxalyl chloride (1.2 mmol) dropwise.
-
The mixture is stirred for 15 minutes, after which a solution of cyclopropyl phenyl sulfone (1.0 mmol) in dichloroethane is added slowly.
-
The reaction is stirred at 0°C for 1 hour and then at room temperature for 12 hours.
-
The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The mixture is extracted with dichloromethane, and the combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Caption: Friedel-Crafts Acylation.
Route 2: The Benzaldehyde-Based Pathway
This linear approach constructs the target molecule by first preparing a substituted benzaldehyde and then elaborating the functional groups. This route can be advantageous if substituted benzaldehydes are readily available or if the synthesis of analogues is a primary goal.
Starting Materials for Route 2
| Starting Material | Role | Key Considerations |
| 4-Fluorobenzaldehyde or 4-Chlorobenzaldehyde | Aromatic core | Commercially available and reactive towards nucleophilic aromatic substitution. |
| Sodium Cyclopropylthiolate | Nucleophile | Can be prepared in situ from cyclopropylthiol and a base. |
| Oxidizing Agent (e.g., Sodium Tungstate/H₂O₂) | Oxidant | For the selective oxidation of the sulfide to the sulfone.[8] |
| Ethyl Glyoxylate (or its hemiacetal) | C2 synthon | The hemiacetal is often used as a more stable precursor to ethyl glyoxylate.[9] |
Experimental Protocols for Route 2
This step involves a nucleophilic aromatic substitution reaction where the fluoride or chloride on the benzaldehyde is displaced by a cyclopropylthiolate nucleophile.
Protocol:
-
To a solution of cyclopropylthiol (1.1 mmol) in a suitable solvent like DMF is added a base such as sodium hydride at 0°C to generate the thiolate in situ.
-
4-Fluorobenzaldehyde (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 4-(cyclopropylthio)benzaldehyde.
Caption: Synthesis of 4-(Cyclopropylthio)benzaldehyde.
The sulfide is oxidized to the sulfone. A catalytic system of sodium tungstate with hydrogen peroxide is an effective and environmentally benign method for this transformation.[8]
Protocol:
-
To a solution of 4-(cyclopropylthio)benzaldehyde (1.0 mmol) in a suitable solvent such as methanol or acetic acid is added sodium tungstate dihydrate (0.1 mmol).
-
Hydrogen peroxide (30% aqueous solution, 2.5 mmol) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated to 50-60°C for a few hours.
-
After completion, the reaction is cooled, and the product is isolated by filtration or extraction after quenching any excess peroxide with sodium sulfite solution.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Oxidation to 4-(Cyclopropylsulfonyl)benzaldehyde.
The final step involves the conversion of the aldehyde to the ethyl oxoacetate. This can be a challenging transformation. One potential method involves a condensation reaction with ethyl glyoxylate, possibly through an intermediate that is subsequently oxidized. A more direct, albeit less commonly documented for this specific substrate, approach could involve a one-pot oxidative esterification. A plausible method involves the reaction with the ethyl hemiacetal of ethyl glyoxylate.[9]
Protocol (Conceptual):
-
4-(Cyclopropylsulfonyl)benzaldehyde (1.0 mmol) and the ethyl hemiacetal of ethyl glyoxylate (1.2 mmol) are heated together, potentially with a catalytic amount of acid or base.
-
The reaction progress is monitored for the formation of the aldol-type adduct.
-
The intermediate adduct is then oxidized in a subsequent step using a mild oxidizing agent to furnish the final product.
-
Alternatively, a more direct conversion might be explored using modern catalytic methods for the oxidative coupling of aldehydes with glyoxylates, though specific conditions for this substrate would require development.
Comparison of Synthetic Routes
| Feature | Route 1: Friedel-Crafts Acylation | Route 2: Benzaldehyde-Based Synthesis |
| Convergence | More convergent, building the core sulfone first. | Linear sequence, building the molecule step-by-step. |
| Key Challenge | The Friedel-Crafts acylation step can sometimes lead to regioisomeric mixtures, although with the deactivating sulfonyl group, para-substitution is generally favored. | The final conversion of the aldehyde to the oxoacetate can be a low-yielding or complex step requiring optimization. |
| Flexibility | Less flexible for creating a library of analogues with different substituents on the phenyl ring. | More flexible for synthesizing analogues by starting with different substituted benzaldehydes. |
| Scalability | Friedel-Crafts reactions are generally scalable, but the use of stoichiometric aluminum chloride can pose challenges on a large scale. | The individual steps are generally scalable, but the overall yield of a linear sequence can be lower. |
Conclusion
The synthesis of this compound is achievable through at least two well-defined synthetic pathways. The choice of route will ultimately be guided by the specific objectives of the research program, including the desired scale of the synthesis, the availability of starting materials, and the interest in generating structural analogues. Both the Friedel-Crafts acylation of a pre-formed cyclopropyl phenyl sulfone and the linear synthesis from a substituted benzaldehyde offer viable and robust strategies for accessing this important pharmaceutical intermediate. The detailed protocols and mechanistic rationale provided in this guide are intended to empower researchers to confidently select and execute the most appropriate synthetic route for their needs.
References
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Benoit, E., Fnaiche, A., & Gagnon, A. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1145–1151. [Link]
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Wikipedia contributors. (2023). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Kumar, S., & Kumar, V. (2016). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 6(73), 68936-68940. [Link]
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Ramsay, J. P., & Engle, K. M. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 83(8), 4488–4496. [Link]
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Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron, 57(13), 2469-2476. [Link]
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Benoit, E., Fnaiche, A., & Gagnon, A. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1145–1151. [Link]
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Lee, S., & Beak, P. (2010). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. The Journal of Organic Chemistry, 75(20), 6969–6972. [Link]
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Li, Y., et al. (2022). One‐Step Synthesis of Arylacetaldehydes from Aryl Aldehydes or Diaryl Ketones via One‐Carbon Extension by Using the System of DMSO/KOH/Zinc. Advanced Synthesis & Catalysis, 364(17), 2933-2938. [Link]
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Payne, G. B. (1962). The condensation of ketones and the ethyl hemiacetal of ethyl glyoxylate. The Journal of Organic Chemistry, 27(11), 3819–3822. [Link]
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Ramsay, J. P., & Engle, K. M. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 83(8), 4488–4496. [Link]
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Yuan, Y., Wang, X., Li, X., & Ding, K. (2004). Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate Catalyzed by Chiral Titanium(IV) Complexes: Practical Synthesis of Aminomandelic Acid Derivatives. The Journal of Organic Chemistry, 69(1), 146–149. [Link]
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Deshmukh, M. B., et al. (2015). A one-pot microwave assisted synthesis of ethyl 7,7-dimethyl-5-oxo-4-aryl-2-[(arylsulfonyl)methyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates under solvent-free condition and their selective cyclooxgenase (COX-1 &COX-2) inhibitor evaluation. Bioorganic & Medicinal Chemistry Letters, 25(12), 2534–2538. [Link]
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Akiyama, T., et al. (2011). Aza-Ene Type Reaction of Glyoxylate with Enecarbamates Catalyzed by Chiral Phosphoric Acids. Angewandte Chemie International Edition, 50(36), 8294-8297. [Link]
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de A. Monteiro, R. S., & de A. Marques, C. P. (2014). Chemicals from ethanol--The ethyl acetate one-pot synthesis. ChemCatChem, 6(1), 175-180. [Link]
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Reyes, E., et al. (2012). Glyoxylic Acid versus Ethyl Glyoxylate for the Aqueous Enantioselective Synthesis of α-Hydroxy-γ-Keto Acids and Esters by the N-Tosyl-(S a)-binam-l-prolinamide-Organocatalyzed Aldol Reaction. The Journal of Organic Chemistry, 77(15), 6449–6460. [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
Authored by: [Your Name/Gemini], Senior Application Scientist
Foreword: The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Small molecules with unique structural motifs offer promising starting points for drug discovery campaigns. This guide focuses on Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate, a compound with intriguing structural features that suggest a potential for significant biological activity. While direct experimental data on this specific molecule is nascent, this document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. By leveraging established principles of medicinal chemistry and drawing parallels from structurally related compounds, we will explore the rationale for investigating its biological profile and provide a detailed framework for its preclinical evaluation.
Part 1: Unveiling this compound: A Structural and Physicochemical Overview
This compound is a small molecule characterized by a central phenyl ring substituted with a cyclopropylsulfonyl group and an ethyl oxoacetate moiety. This unique combination of functional groups provides a compelling basis for exploring its bioactivity.
Chemical Structure:
Caption: Chemical structure of this compound.
A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its potential as a therapeutic agent.
| Property | Value | Source |
| CAS Number | 1295728-63-3 | [] |
| Molecular Formula | C13H14O5S | [2] |
| Molecular Weight | 282.31 g/mol | [2] |
| XLogP3 | 2.4 | [2] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
Part 2: The Scientific Rationale: Predicting Biological Activity Through Structural Analogs
The Significance of the Cyclopropyl Moiety:
The cyclopropyl group is a highly sought-after feature in medicinal chemistry. Its rigid, three-membered ring structure can confer several advantageous properties to a drug molecule.[3][4] These include:
-
Enhanced Potency: The conformational constraint imposed by the cyclopropyl ring can lead to a more favorable binding entropy with the target protein.[3]
-
Increased Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to metabolic oxidation compared to those in aliphatic chains.[3][4]
-
Improved Pharmacokinetic Properties: The introduction of a cyclopropyl group can favorably modulate properties such as membrane permeability and plasma clearance.[3]
The Sulfonylphenyl Moiety as a Pharmacophore:
The 4-sulfonylphenyl core is a well-established pharmacophore, particularly in the realm of anti-inflammatory drugs. Many selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs), feature a central phenyl ring with a sulfonamide or sulfone group at the para-position.[5] This structural feature is crucial for selective binding to the COX-2 isozyme over COX-1, which can lead to a reduction in gastrointestinal side effects associated with non-selective NSAIDs.
Given these precedents, it is highly plausible that this compound may exhibit anti-inflammatory activity, potentially through the inhibition of COX enzymes.
Part 3: A Strategic Approach to Biological Evaluation: Experimental Protocols
To systematically investigate the potential biological activity of this compound, a tiered approach is recommended, progressing from in vitro biochemical assays to cell-based models and potentially to in vivo studies.
Experimental Workflow:
Caption: Proposed experimental workflow for evaluating the biological activity of this compound.
3.1. In Vitro Biochemical Assays: Direct Target Engagement
The initial step is to assess the direct inhibitory effect of the compound on the primary hypothesized targets, the COX enzymes.
Protocol: COX-1 and COX-2 Inhibition Assay
This assay measures the ability of the test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compound (this compound)
-
Reference compounds (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and reference compounds.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test/reference compound.
-
Incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 590 nm over time.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the compound.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value (the concentration required for 50% inhibition).
-
Data Presentation: Hypothetical COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >100 | 2.5 | >40 |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
| Ibuprofen (Reference) | 1.2 | 3.5 | 0.34 |
3.2. Cell-Based Assays: Cellular Efficacy and Toxicity
Following the demonstration of in vitro activity, it is crucial to assess the compound's effect in a more biologically relevant cellular context.
Protocol: Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in Macrophages
This assay evaluates the ability of the test compound to inhibit the production of the pro-inflammatory mediator PGE2 in cells.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compound
-
MTT reagent for cell viability
-
PGE2 ELISA kit
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.
-
In a parallel plate, perform an MTT assay to assess the cytotoxicity of the compound at the tested concentrations.
-
Calculate the percent inhibition of PGE2 production and determine the IC50 value.
-
3.3. In Vivo Models: Assessing Efficacy in a Living System
Should the in vitro and cell-based data be promising, the next logical step is to evaluate the anti-inflammatory efficacy of the compound in an animal model of inflammation.
Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic and well-validated model of acute inflammation.
-
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Plebismometer or digital calipers
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
-
Part 4: Interpreting the Data and Charting the Path Forward
The data generated from this series of experiments will provide a comprehensive initial assessment of the biological activity of this compound.
-
Favorable Outcome: Potent and selective inhibition of COX-2 in the biochemical assay, coupled with significant inhibition of PGE2 production in macrophages at non-toxic concentrations, and a clear anti-inflammatory effect in the paw edema model would strongly support its further development as an anti-inflammatory drug candidate.
-
Next Steps: Should the initial results be positive, subsequent studies would involve more detailed pharmacokinetic profiling, evaluation in chronic inflammation models, and lead optimization to improve potency, selectivity, and drug-like properties.
Part 5: Conclusion
This compound represents a molecule of significant interest for drug discovery. Its unique structural amalgamation of a cyclopropyl ring and a sulfonylphenyl moiety provides a strong rationale for investigating its potential as a novel anti-inflammatory agent. The experimental framework outlined in this guide offers a robust and scientifically sound approach to systematically evaluate its biological activity. The insights gained from these studies will be invaluable in determining the therapeutic potential of this compound and guiding its journey through the drug discovery and development pipeline.
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Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. PubMed. [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
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An In-Depth Technical Guide to Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate is a chemical compound of growing interest within the pharmaceutical and medicinal chemistry sectors. Its molecular architecture, featuring a cyclopropylsulfonyl group attached to a phenylglyoxylic acid ethyl ester, presents a unique combination of functionalities that make it an attractive building block for the synthesis of novel therapeutic agents. The presence of the cyclopropyl moiety can enhance metabolic stability and binding affinity, while the sulfonyl group can act as a key pharmacophore, and the α-ketoester provides a versatile handle for further chemical modifications. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its role as a key intermediate in drug discovery.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 876063-40-0 | [1] |
| Molecular Formula | C₁₃H₁₄O₅S | [1] |
| Molecular Weight | 282.31 g/mol | [1] |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Not specified (expected to be soluble in common organic solvents) | - |
| LogP | 2.44930 | [1] |
| Density | 1.353 g/cm³ | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from commercially available materials. The key steps involve the formation of a thioether precursor followed by its oxidation to the desired sulfone.
Step 1: Synthesis of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate
The precursor, Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate, can be synthesized via a Friedel-Crafts acylation reaction.
-
Reaction Setup: To a stirred solution of cyclopropyl phenyl sulfide in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride).
-
Acylation: Slowly add ethyl oxalyl chloride to the reaction mixture. The causality behind this choice of acylating agent is its ability to introduce the desired α-ketoester functionality in a single step.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate.
Caption: Synthesis of the thioether precursor.
Step 2: Oxidation to this compound
The second and final step is the oxidation of the thioether to the sulfone. This transformation is a critical step that imparts the desired electronic properties of the sulfonyl group. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions.
-
Reaction Setup: Dissolve Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate in a suitable solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stir bar.
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents to ensure complete oxidation to the sulfone) in DCM dropwise to the stirred solution. The use of a slight excess of m-CPBA drives the reaction to completion, forming the thermodynamically stable sulfone.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The sulfone product is typically more polar than the starting thioether and the intermediate sulfoxide.
-
Work-up: Once the reaction is complete, quench any excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash sequentially with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.
Caption: Oxidation of the thioether to the final sulfone product.
Potential Applications in Drug Discovery
The structural features of this compound make it a valuable scaffold for the development of new drugs, particularly in the area of anti-inflammatory and anticancer therapies.
As a Precursor for Cyclooxygenase-2 (COX-2) Inhibitors
A significant body of research has focused on the development of selective COX-2 inhibitors as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are associated with gastrointestinal side effects due to their inhibition of the COX-1 isoform.[2] The 4-sulfonylphenyl moiety is a well-established pharmacophore present in several selective COX-2 inhibitors, such as Celecoxib and Rofecoxib.[3][4]
The α-ketoester functionality of this compound provides a reactive site for the construction of various heterocyclic systems, which are common core structures in many COX-2 inhibitors. For example, it can be reacted with hydrazines to form pyrazole derivatives, a key structural motif in celecoxib. The cyclopropyl group can further enhance the potency and selectivity of these inhibitors by providing a favorable hydrophobic interaction within the active site of the COX-2 enzyme.
Caption: Pathway to potential COX-2 inhibitors.
While no specific biological data for this compound has been found in the public domain, its structural similarity to known COX-2 inhibitors strongly suggests its potential in this therapeutic area. Further research is warranted to synthesize and evaluate a library of derivatives to explore their structure-activity relationships.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
-
Ethyl group: A triplet around 1.3-1.4 ppm (3H, -CH₃) and a quartet around 4.3-4.4 ppm (2H, -OCH₂-).
-
Cyclopropyl group: A multiplet in the upfield region, typically between 0.8 and 1.5 ppm, integrating to 5H (methine and methylene protons).
-
Aromatic protons: Two doublets in the aromatic region (around 7.8-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR Spectroscopy (Predicted)
-
Ethyl group: Signals around 14 ppm (-CH₃) and 62 ppm (-OCH₂-).
-
Cyclopropyl group: Signals in the upfield region, typically below 20 ppm.
-
Aromatic carbons: Four signals in the aromatic region (125-145 ppm).
-
Carbonyl carbons: Two signals in the downfield region, with the ketone carbonyl around 180-190 ppm and the ester carbonyl around 160-165 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O stretching: Strong absorptions around 1730 cm⁻¹ (ester) and 1680 cm⁻¹ (ketone).
-
S=O stretching: Strong absorptions in the regions of 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric) for the sulfone group.
-
C-O stretching: Absorption in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H and C=C stretching: Absorptions in their characteristic regions.
Conclusion and Future Perspectives
This compound is a promising building block for the synthesis of novel, biologically active molecules. Its straightforward synthesis and the presence of multiple functional groups offer a versatile platform for the development of new therapeutic agents, particularly selective COX-2 inhibitors. The incorporation of the cyclopropylsulfonyl moiety is a key feature that can lead to improved pharmacological profiles.
Future research should focus on the detailed biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential. The development of efficient and scalable synthetic routes will also be crucial for its broader application in the pharmaceutical industry. As our understanding of the role of specific enzymes in disease progresses, versatile intermediates like this compound will continue to be valuable tools in the quest for new and improved medicines.
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
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- One-Pot Synthesis of Aryl Sulfones from Alcohols. (2002). Synthesis, 2002(04), 479–482.
- Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. (2020). Chemistry – A European Journal, 26(46), 10403–10413.
- Selective Oxidation of Organosulphides using m-CPBA as oxidant. (2016). International Journal of ChemTech Research, 9(5), 235-240.
- Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies. (2019). Letters in Drug Design & Discovery, 16(10), 1144-1157.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Current Medicinal Chemistry, 17(15), 1084-1105.
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3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). (n.d.). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Application of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate and its Derivatives
Introduction: The α-Keto Ester Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The α-keto ester motif is a prime example, serving as a versatile building block in the synthesis of compounds for numerous therapeutic areas.[1][2] These structures are not only prevalent in many biologically significant molecules but also act as crucial precursors for other vital compounds like α-hydroxy acids and α-amino acids.[1][3] This guide focuses on a specific and highly valuable α-keto ester, Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate. We will delve into its synthesis, explore the rationale and methodologies for creating its homologs and analogs, and contextualize its application as a key intermediate in the development of next-generation therapeutics, particularly Factor XIa inhibitors for anticoagulation therapy.[4]
The Core Moiety: this compound
This compound (CAS No. 876063-40-0) is a sophisticated organic molecule characterized by several key functional groups that dictate its reactivity and utility: a cyclopropyl ring, a sulfonyl linker, a para-substituted phenyl ring, and an ethyl α-keto ester chain.[5][6] Each of these components offers a potential site for modification, allowing chemists to fine-tune the molecule's properties.
The cyclopropyl group is of particular interest in drug design. Its rigid, three-membered ring introduces conformational constraints and possesses unique electronic properties, such as enhanced π-character in its C-C bonds.[7] These features can lead to improved potency, enhanced metabolic stability, and better membrane permeability in drug candidates.[7]
Synthesis of the Core Moiety
The construction of this compound is typically achieved through a multi-step sequence, culminating in a classic electrophilic aromatic substitution. The key transformation is the Friedel-Crafts acylation of a suitably prepared aromatic precursor.[8][9]
Workflow for Synthesis of this compound:
Caption: General synthetic workflow for the core moiety.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the final key step in synthesizing the title compound.
Objective: To acylate 4-(cyclopropylsulfonyl)bromobenzene with ethyl oxalyl chloride to yield this compound.
Materials:
-
4-(Cyclopropylsulfonyl)bromobenzene
-
Ethyl oxalyl chloride (or ethyl chlorooxoacetate)[1]
-
Anhydrous Aluminum Chloride (AlCl3)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. The suspension is cooled to 0°C in an ice bath.
-
Reagent Addition: A solution of 4-(cyclopropylsulfonyl)bromobenzene (1.0 eq) in anhydrous DCM is added to the cooled suspension. Subsequently, ethyl oxalyl chloride (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by pouring it into a beaker of crushed ice and 1M HCl. The mixture is stirred until all solids dissolve.
-
Extraction: The organic layer is separated. The aqueous layer is extracted twice more with DCM. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Homologs and Analogs: A Strategy for Chemical Space Exploration
Starting from the core moiety, a systematic exploration of homologs and analogs is essential for developing structure-activity relationships (SAR) and optimizing drug-like properties.
Caption: Strategic modifications for generating homologs and analogs.
Homologs: Modifying the Ester Group
Homologation, the process of adding a repeating unit, is most straightforwardly applied to the ethyl ester. Synthesizing the corresponding methyl, propyl, or isopropyl esters can modulate solubility, cell permeability, and susceptibility to esterase-mediated hydrolysis.
| Homolog | Ester Group | Rationale for Synthesis |
| Methyl oxoacetate | -COOCH3 | Increased potential for cell permeability; may alter hydrolysis rate. |
| Propyl oxoacetate | -COOCH2CH2CH3 | Increased lipophilicity; may improve binding in hydrophobic pockets. |
| Isopropyl oxoacetate | -COOCH(CH3)2 | Introduces steric bulk; may increase metabolic stability against esterases. |
These are typically synthesized by substituting the corresponding alkyl oxalyl chloride in the Friedel-Crafts acylation step.
Analogs: Bioisosteric and Functional Group Replacements
Analog design involves more significant structural changes to probe the importance of each functional group.
-
Cyclopropyl Group Analogs: Replacing the cyclopropyl moiety with other small alkyl groups (e.g., isopropyl, cyclobutyl) helps to understand the steric and electronic requirements at this position. The unique properties of the cyclopropyl ring are often critical for potency.[7]
-
Sulfonyl Linker Analogs: The sulfonyl group is a strong hydrogen bond acceptor. Replacing it with a sulfoxide (a chiral center), a simple sulfide, or an amide linker can drastically alter the molecule's electronic profile, geometry, and interaction with target proteins.
-
α-Keto Ester Analogs: The conversion of the α-keto ester to an α-keto amide is a particularly powerful modification. The α-keto amide motif is a privileged structure in its own right, known for its ability to form key hydrogen bonds and modulate compound rigidity, often improving potency and pharmacokinetic profiles.[10]
Application in Drug Discovery: A Case Study on Factor XIa Inhibitors
A critical application for scaffolds derived from this compound is in the development of inhibitors for coagulation Factor XIa (FXIa). Traditional anticoagulants carry a significant risk of pathological bleeding.[4] FXIa has emerged as a promising therapeutic target because its inhibition appears to prevent thrombosis with a markedly lower risk of bleeding compared to other anticoagulants.[4][11][12] Individuals with a deficiency in Factor XI are protected from thrombosis but exhibit only mild bleeding tendencies.[11][12]
Mechanism of Action: The Coagulation Cascade
Factor XI is a serine protease that plays a key role in the intrinsic pathway of the coagulation cascade.[13] Upon activation to FXIa, it amplifies the production of thrombin, which is essential for the formation of a stable fibrin clot.[13] Inhibiting FXIa interrupts this amplification loop, thereby reducing thrombus formation.
Caption: Simplified coagulation cascade showing the role of FXIa.
From Intermediate to Inhibitor
This compound is not the final drug but a key building block. The α-keto ester is a reactive handle that allows for the construction of more complex heterocyclic systems, which form the core of the final FXIa inhibitor. For instance, the keto ester can be condensed with hydrazines or other binucleophiles to form pyridazinones or other heterocyclic scaffolds that are designed to fit into the active site of the FXIa enzyme.
Conclusion and Future Directions
This compound stands as a testament to the power of rational scaffold design in modern medicinal chemistry. Its carefully arranged functional groups make it an ideal starting point for constructing libraries of compounds aimed at high-value therapeutic targets like Factor XIa. The principles discussed in this guide—the systematic synthesis of a core moiety, the strategic exploration of its chemical space through homologs and analogs, and the application of these derivatives in a targeted therapeutic context—are fundamental to the process of drug discovery. Future research will undoubtedly uncover new ways to leverage this and similar α-keto ester scaffolds to address unmet medical needs, pushing the boundaries of therapeutic intervention.
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Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles . MDPI. [Link]
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Friedel–Crafts acylation–cyclisation reactions of 3-bromophenyl ethers with phosphorus trichloride and oxalyl chloride to give the corresponding phenoxaphosphine and xanthen-9-one derivatives . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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Factor XI/XIa Inhibitors: A New Approach to Anticoagulation . PubMed. [Link]
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Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate . National Institutes of Health (NIH). [Link]
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Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells . PubMed. [Link]
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Bioactive Potential of Ethyl Acetate Extract from Prosopis laevigata: Antimicrobial and Anti-Inflammatory Effects . MDPI. [Link]
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Factor XI/XIa inhibitors for the prevention and treatment of venous and arterial thromboembolism: A narrative review . PubMed. [Link]
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Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate . ACS Omega. [Link]
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An In-depth Technical Guide to the Solubility of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate, a molecule of interest in contemporary drug discovery, presents a unique structural combination of polar and non-polar moieties that dictates its behavior in various chemical environments. A thorough understanding of its solubility in organic solvents is paramount for its synthesis, purification, formulation, and ultimately, its efficacy and bioavailability as a potential therapeutic agent. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, predictive insights into its behavior in a range of common organic solvents, and a detailed experimental protocol for the empirical determination of its solubility.
Chemical Profile of this compound
A foundational understanding of the molecule's physicochemical properties is essential for predicting its solubility.
| Property | Value | Source |
| CAS Number | 876063-40-0 | [1] |
| Molecular Formula | C₁₃H₁₄O₅S | [1] |
| Molecular Weight | 282.31 g/mol | [1] |
| Calculated XLogP3 | 2.44930 | [1] |
| Polar Surface Area (PSA) | 85.9 Ų | [1] |
| Density | 1.353 g/cm³ | [1] |
The calculated XLogP3 value of approximately 2.45 suggests that this compound is a moderately lipophilic compound, indicating a preference for organic phases over aqueous media.[1][2] The significant polar surface area, primarily contributed by the sulfonyl and ester groups, imparts a degree of polarity to the molecule. This duality in its nature—a substantial non-polar framework combined with polar functional groups—is the key to understanding its solubility profile.
Theoretical Framework and Predictive Solubility Analysis
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The structure of this compound can be dissected into its constituent polar and non-polar regions:
-
Polar Moieties: The sulfonyl group (SO₂), the α-keto group (C=O), and the ethyl ester group (-COO-) are all polar and capable of dipole-dipole interactions. The oxygen atoms in these groups can also act as hydrogen bond acceptors.
-
Non-polar Moieties: The cyclopropyl ring, the phenyl ring, and the ethyl group are non-polar and will primarily engage in van der Waals forces.
Based on this structural analysis, we can predict the solubility of this compound in various classes of organic solvents:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents possess significant dipole moments and can effectively solvate the polar sulfonyl, keto, and ester groups of the solute. The absence of strong hydrogen bonding networks in the solvent allows for favorable interactions with the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in hydrogen bonding with the oxygen atoms of the solute, which is a strong solvating force. However, the non-polar regions of the solute may disrupt the hydrogen-bonding network of the alcohol, potentially limiting solubility compared to polar aprotic solvents. |
| Moderately Polar | Ethyl acetate, Dichloromethane (DCM) | Moderate to High | These solvents offer a balance of polarity and non-polar character. Ethyl acetate, being an ester itself, is likely to be a good solvent. DCM's polarity is sufficient to interact with the polar groups of the solute. |
| Non-polar | Toluene, Hexane, Cyclohexane | Low to Very Low | The predominantly non-polar nature of these solvents makes them poor at solvating the highly polar sulfonyl and keto groups of the solute. The energy required to break the solute-solute interactions would not be sufficiently compensated by the weak van der Waals forces with the solvent. |
Experimental Determination of Thermodynamic Solubility: A Standardized Protocol
While theoretical predictions are invaluable, empirical determination of solubility is essential for accurate data. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4]
Experimental Workflow
Caption: Workflow for the Shake-Flask Method.
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of crystalline this compound to a series of glass vials. The excess solid is crucial to ensure that saturation is reached.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).
-
Agitate the vials for a sufficient duration (typically 24 to 48 hours) to ensure that the system reaches thermodynamic equilibrium. The presence of undissolved solid should be visually confirmed.[3]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved solid particles. This step is critical to avoid artificially high solubility readings.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.[5]
-
Prepare a standard curve of the compound in the same solvent to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.
-
Factors Influencing Solubility Measurements
Several factors can affect the outcome of solubility experiments, and it is crucial to control them to ensure the reliability and reproducibility of the data.
-
Temperature: The solubility of solids in organic solvents is generally temperature-dependent. For most compounds, solubility increases with temperature.[6] Therefore, maintaining a constant and accurately recorded temperature during the experiment is essential.
-
Purity of Compound and Solvent: The presence of impurities in either the solute or the solvent can alter the measured solubility. It is recommended to use highly pure materials.
-
Polymorphism: The crystalline form (polymorph) of the compound can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution behavior. It is important to characterize the solid form of the material being tested.
-
pH (for aqueous or mixed aqueous-organic systems): While this guide focuses on organic solvents, it is worth noting that for systems containing water, the pH can dramatically affect the solubility of ionizable compounds.[4]
Conclusion
References
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Fenoxaprop-P-ethyl (Ref: AE F046360) - AERU. (n.d.). Retrieved from [Link]
-
Solubility of Ethyl Propanoate in Various Organic Solvents - Patsnap Eureka. (2025, July 22). Retrieved from [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]
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Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models - ScienceAsia. (n.d.). Retrieved from [Link]
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Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
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Predicting drug solubility in organic solvents mixtures - Unipd. (2024, May 18). Retrieved from [Link]
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MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). Retrieved from [Link]
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(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from [Link]
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Ethyl oxoacetate | C4H6O3 | CID 70211 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.). Retrieved from [Link]
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Mass spectrometry fragmentation of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the gas-phase fragmentation behavior of this compound, a molecule integrating several key functional groups including an ethyl ester, an α-keto group, a sulfone, and a cyclopropyl ring. Understanding the mass spectrometric fragmentation of such compounds is critical for their unambiguous identification in complex matrices, such as in drug metabolism studies, synthetic reaction monitoring, and impurity profiling. This document outlines the principal fragmentation pathways elucidated through theoretical analysis, grounded in established principles of mass spectrometry. We present detailed mechanistic schemes, a validated experimental protocol for data acquisition, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction: The Structural Significance of this compound
This compound (Molecular Formula: C₁₃H₁₄O₅S, Exact Mass: 282.05600 Da) is a compound of interest due to its composite structure, which is representative of moieties found in various pharmaceutically active molecules and synthetic intermediates.[1] The sulfonyl group, in particular, is a cornerstone in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets.[2] The presence of an α-keto-ester adds further chemical functionality, while the cyclopropyl ring introduces conformational rigidity and metabolic characteristics of interest.
Mass spectrometry is an indispensable analytical technique for molecular characterization.[3] The process of ionization followed by mass analysis of the resulting fragments provides a molecular fingerprint, offering profound insights into the compound's structure.[4][5] When a molecule is ionized, the resulting molecular ion is often energetically unstable and undergoes fragmentation into smaller, more stable ions.[4] This guide will dissect the predictable yet complex fragmentation patterns of this compound, providing a predictive framework for its identification.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecule's structure is fundamental to predicting its fragmentation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₅S | [1] |
| Molecular Weight | 282.31 g/mol | [1] |
| Exact Mass | 282.05600 Da | [1] |
| CAS Number | 876063-40-0 | [1] |
The structure consists of a central phenyl ring substituted with a cyclopropylsulfonyl group and an ethyl oxoacetate side chain. The primary sites for ionization (e.g., protonation in ESI+) are the oxygen atoms of the carbonyl and sulfonyl groups.
Proposed Mass Spectrometry Fragmentation Pathways
Upon ionization, typically forming the protonated molecule [M+H]⁺ at m/z 283.0633 in positive ion mode electrospray ionization (ESI), the molecule is expected to undergo a series of characteristic fragmentation reactions. The fragmentation cascade is dictated by the relative stabilities of the resulting ions and neutral losses.[6]
Primary Fragmentation Pathways from the [M+H]⁺ Ion
The initial fragmentation events are expected to involve the most labile parts of the molecule: the ethyl ester and the cyclopropylsulfonyl group.
-
Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters, proceeding via a McLafferty-type rearrangement or simple bond cleavage, leads to the formation of the corresponding carboxylic acid ion.
-
[M+H]⁺ (m/z 283.06) → [M+H - C₂H₄]⁺ (m/z 255.03)
-
-
Loss of Ethanol (C₂H₅OH): The loss of a stable neutral molecule like ethanol is a highly favorable pathway for protonated ethyl esters.
-
[M+H]⁺ (m/z 283.06) → [M+H - C₂H₅OH]⁺ (m/z 237.02)
-
-
Cleavage of the Cyclopropyl Group: The strained cyclopropyl ring can undergo fragmentation. A common loss from a cyclopropyl group is ethylene.[7][8]
-
[M+H]⁺ (m/z 283.06) → [M+H - C₂H₄]⁺ (m/z 255.03) (Note: this fragment is isobaric with the loss of ethylene from the ethyl ester, but represents a different structural origin).
-
-
Cleavage involving the Sulfonyl Group: The C-S and S-O bonds of the sulfonyl moiety are key fragmentation points. A characteristic fragmentation of aryl sulfones is the neutral loss of sulfur dioxide (SO₂).
-
[M+H]⁺ (m/z 283.06) → [M+H - SO₂]⁺ (m/z 219.08)
-
Cleavage of the C(phenyl)-S bond can yield the cyclopropylsulfonyl cation ([C₃H₅SO₂]⁺) at m/z 105.01 .
-
Secondary and Sequential Fragmentation
The primary fragment ions can undergo further dissociation, providing additional structural confirmation.
-
Sequential Loss from the m/z 237.02 Ion: The ion resulting from the loss of ethanol can subsequently lose carbon monoxide (CO), a characteristic fragmentation of α-keto structures.
-
[m/z 237.02]⁺ → [m/z 237.02 - CO]⁺ (m/z 209.02)
-
This ion (m/z 209.02) could further lose the cyclopropyl group or SO₂.
-
The interrelationships between these fragmentation pathways are illustrated in the diagram below.
Caption: Proposed fragmentation of protonated this compound.
Experimental Protocol: Acquiring High-Quality Mass Spectra
To validate the proposed fragmentation pathways, a robust experimental method is essential. This protocol outlines a standard procedure using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Perform a serial dilution to create a 1 µg/mL working solution in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid serves to promote protonation for positive ion mode analysis.
Liquid Chromatography Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 50-500.
-
MS/MS Acquisition: Data-Dependent Acquisition (DDA) or Targeted MS/MS of the precursor ion at m/z 283.06.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to capture a wide range of fragment ions.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
The workflow for this analysis is depicted below.
Caption: Standard experimental workflow for LC-MS/MS analysis.
Summary of Predicted Fragment Ions
The following table summarizes the key predicted ions, their elemental composition, and the corresponding neutral loss from the protonated precursor.
| Observed m/z | Proposed Elemental Formula | Δ Mass (ppm) | Neutral Loss | Proposed Fragment Structure |
| 283.0633 | [C₁₃H₁₅O₅S]⁺ | - | [M+H]⁺ | Protonated Parent Molecule |
| 255.0322 | [C₁₁H₁₁O₅S]⁺ | - | C₂H₄ | Loss of ethylene from ethyl or cyclopropyl group |
| 237.0216 | [C₁₁H₉O₄S]⁺ | - | C₂H₅OH | Loss of ethanol from ethyl ester |
| 219.0811 | [C₁₃H₁₅O₃]⁺ | - | SO₂ | Loss of sulfur dioxide |
| 209.0267 | [C₁₀H₉O₃S]⁺ | - | C₂H₅OH + CO | Sequential loss of ethanol and carbon monoxide |
| 171.0161 | [C₈H₇O₂S]⁺ | - | C₅H₈O₃ | Loss from the ethyl oxoacetate side chain |
| 105.0056 | [C₃H₅SO₂]⁺ | - | C₁₀H₉O₃ | Cyclopropylsulfonyl cation |
Conclusion
The mass spectrometric fragmentation of this compound is characterized by predictable cleavages of its primary functional groups. The most informative fragmentation pathways include the neutral losses of ethanol (m/z 237.02), ethylene (m/z 255.03), and sulfur dioxide (m/z 219.08), along with the formation of a characteristic cyclopropylsulfonyl cation (m/z 105.01). By utilizing a systematic LC-MS/MS approach with ramped collision energy, these fragmentation patterns can be reliably observed and used for the definitive structural confirmation of the analyte. This guide provides a robust theoretical and practical framework for scientists engaged in the analysis of this and structurally related compounds.
References
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- Echemi. (n.d.). ethyl 2-(4-cyclopropylsulfonylphenyl)-2-oxoacetate.
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- Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane.
- ResearchGate. (2015). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs.
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- Ruan, Z., et al. (2022). A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS. PMC - NIH.
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A Comprehensive Technical Guide to the Thermogravimetric Analysis of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
Foreword: Probing Thermal Stability in Pharmaceutical Development
In the landscape of modern drug discovery and development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, thermal stability is a critical attribute that influences everything from synthesis and purification to storage and formulation. Thermogravimetric analysis (TGA) stands out as a powerful analytical technique for elucidating the thermal behavior of materials.[1][2][3] This guide provides an in-depth examination of the thermogravimetric analysis of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, my objective is not merely to present a protocol but to instill a deeper understanding of the "why" behind the "how," empowering researchers to confidently assess the thermal stability of this and similar compounds.
Introduction to this compound: A Molecule of Interest
This compound (CAS No. 876063-40-0) is a complex organic molecule with a molecular formula of C13H14O5S and a molecular weight of 282.31 g/mol .[4] Its structure, featuring a cyclopropylsulfonyl group, a phenyl ring, and an ethyl oxoacetate moiety, suggests a multifaceted thermal decomposition profile. Understanding its thermal stability is crucial for ensuring the integrity of the molecule during chemical processing and for defining stable storage conditions.[2]
Key Molecular Features:
-
Cyclopropylsulfonyl Group: This functional group is expected to be relatively stable, but its decomposition can release sulfur oxides.
-
Phenyl Ring: The aromatic core of the molecule generally imparts thermal stability.
-
Ethyl Oxoacetate Group: This ester and ketone functionality is a likely site for initial thermal degradation.
The Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a technique in which the mass of a substance is measured as a function of temperature or time while the sample is subjected to a controlled temperature program.[1][5][6] A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace.[5][6] The temperature of the furnace is controlled, and the mass of the sample is continuously recorded. The resulting plot of mass versus temperature, known as a TGA curve, provides a wealth of information about the thermal stability and composition of the sample.[1]
Mechanisms of Mass Change Detected by TGA:
-
Mass Loss:
-
Mass Gain:
-
Oxidation: Reaction of the sample with an oxidizing atmosphere (e.g., air).[7]
-
Absorption/Adsorption: The uptake of gases from the surrounding atmosphere.
-
A Self-Validating Protocol for the TGA of this compound
The following protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the obtained results. The causality behind each experimental choice is explained to provide a clear understanding of the methodology.
Instrument and Consumables
-
Thermogravimetric Analyzer: A calibrated TGA instrument capable of heating to at least 800°C with a sensitivity of at least 0.1 µg.
-
Sample Pans: Platinum or ceramic pans are recommended for their inertness at high temperatures.
-
Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere and air for an oxidative atmosphere.
Experimental Workflow
The experimental workflow for the TGA of this compound is a systematic process designed to ensure data integrity.
Caption: A flowchart illustrating the key steps in the thermogravimetric analysis of this compound.
Step-by-Step Methodology
-
Instrument Calibration:
-
Rationale: To ensure the accuracy of the measured mass and temperature, which is fundamental to the reliability of the TGA data.
-
Procedure: Perform a two-point temperature calibration using certified standards (e.g., indium and zinc). Calibrate the balance using a standard calibration weight.
-
-
Sample Preparation:
-
Rationale: A representative and homogeneous sample is crucial for reproducible results. A sample size of 5-10 mg provides a good balance between signal-to-noise ratio and minimizing thermal gradients within the sample.
-
Procedure: Gently grind the this compound sample to a fine powder. Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
-
Experimental Conditions:
-
Rationale: An inert nitrogen atmosphere is used to study the inherent thermal decomposition of the material without interference from oxidative processes. A heating rate of 10°C/min is a standard condition that provides good resolution of thermal events.
-
Procedure: Place the sample pan in the TGA furnace. Purge the furnace with nitrogen at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere. Equilibrate the sample at 30°C. Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Rationale: The TGA curve provides the primary data on mass loss as a function of temperature. The first derivative of the TGA curve (the DTG curve) is essential for identifying the temperature at which the rate of mass loss is maximal for each decomposition step.
-
Procedure: Plot the sample mass (or percentage of initial mass) on the y-axis against the temperature on the x-axis. Calculate and plot the first derivative of the mass loss curve (d(mass)/dT) to obtain the DTG curve. Determine the onset temperature of decomposition and the temperature of maximum mass loss rate for each step.
-
Interpreting the TGA Curve: A Hypothetical Decomposition Pathway
Based on the chemical structure of this compound, a multi-step decomposition is anticipated. The following is a proposed thermal decomposition pathway, which should be confirmed by evolved gas analysis (EGA) techniques such as TGA-MS or TGA-FTIR.
Caption: A diagram showing the proposed stepwise thermal decomposition of this compound.
Table 1: Predicted Thermal Events for this compound
| Temperature Range (°C) | Proposed Mass Loss | Theoretical Mass Loss (%) | Description of Event |
| 200 - 250 | C2H5 | 10.28 | Initial decomposition of the ethyl ester group. |
| 250 - 300 | CO | 9.92 | Loss of a carbonyl group. |
| 300 - 400 | C3H5 | 14.53 | Fragmentation of the cyclopropyl group. |
| 400 - 500 | SO2 | 22.69 | Decomposition of the sulfonyl group. |
| > 500 | - | - | Formation of a stable carbonaceous residue. |
Trustworthiness and Validation: Ensuring Data Integrity
To ensure the trustworthiness of the TGA results, the following validation steps are essential:
-
System Suitability: Regularly perform TGA on a well-characterized standard (e.g., calcium oxalate) to verify the performance of the instrument. The decomposition temperatures and mass losses should fall within the specified limits of the standard.
-
Reproducibility: Analyze the same sample multiple times to ensure the reproducibility of the TGA curve. The onset temperatures and mass losses should be consistent between runs.
-
Orthogonal Techniques: Whenever possible, correlate TGA data with results from other thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), to gain a more complete understanding of the thermal events. For definitive identification of decomposition products, coupling the TGA to a mass spectrometer (TGA-MS) or an infrared spectrometer (TGA-FTIR) is highly recommended.
Conclusion: A Powerful Tool for Pharmaceutical Development
Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of pharmaceutical intermediates like this compound.[8] By following a robust, self-validating protocol and carefully interpreting the resulting data, researchers can gain critical insights that inform process development, ensure product quality, and accelerate the journey from discovery to market. This guide provides a framework for conducting and understanding the TGA of this specific compound, with the principles and methodologies being broadly applicable across the pharmaceutical sciences.
References
-
Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]
-
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 24). 31.1: Thermogravimetry. Retrieved from [Link]
-
Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
-
Ebatco. (n.d.). Thermogravimetric Analysis of Calcium Oxalate. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
-
Al-Majed, A. A., Al-Zehouri, J., & El-Sayed, Y. M. (2013). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. International Journal of Medical and Pharmaceutical Sciences, 7(4), 1-6. Retrieved from [Link]
-
TA Instruments. (n.d.). TGA measures weight/mass change (loss or gain) and the rate of weight change as a function of temperature, time and atmosphere. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Thermogravimetric analysis (TGA) analysis of Calcium Oxalate monohydrate Method. Retrieved from [Link]
-
Kappe, C. O., & Murphree, S. S. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journal of Organic Chemistry, 12, 1594–1601. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Thermogravimetric analysis (TGA) analysis of Calcium Oxalate monohydrate Method. Retrieved from [Link]
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A Technical Guide to Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate: A Versatile Building Block in Modern Medicinal Chemistry
Abstract
Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate is a key building block in medicinal chemistry, valued for its unique structural features that impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and strategic applications in drug discovery, with a particular focus on its role in the development of novel therapeutics. Through a detailed examination of its structure-activity relationships and practical, field-proven experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Cyclopropyl Moiety in Drug Design
The cyclopropyl group has gained significant attention in medicinal chemistry for its ability to confer potent and specific biological activities.[1] Its rigid, three-membered ring structure introduces conformational constraints that can lock a molecule into a bioactive conformation, enhancing its binding affinity to target proteins.[2][3][4] Furthermore, the unique electronic properties of the cyclopropyl ring, including its enhanced π-character, can favorably influence a molecule's metabolic stability, membrane permeability, and overall pharmacokinetic profile.[2][3][4]
This compound strategically incorporates this valuable cyclopropyl moiety attached to a phenylsulfonyl group, which in turn is linked to an ethyl oxoacetate functional group. This combination of a lipophilic, metabolically stable cyclopropyl group with an electron-withdrawing sulfonyl group and a reactive keto-ester functionality makes it a highly versatile scaffold for the synthesis of a diverse range of complex molecules.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 876063-40-0 | [5][] |
| Molecular Formula | C13H14O5S | [5][] |
| Molecular Weight | 282.31 g/mol | [5] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF) | [7] |
Retrosynthetic Analysis and Recommended Synthesis Protocol
The synthesis of this compound can be approached through a Friedel-Crafts acylation reaction. The logical disconnection points are between the phenyl ring and the oxoacetate moiety.
DOT Diagram: Retrosynthetic Analysis
Caption: Retrosynthetic disconnection of the target molecule.
Step-by-Step Synthesis Protocol
This protocol details a reliable method for the laboratory-scale synthesis of this compound, adapted from established Friedel-Crafts procedures.
Materials:
-
Cyclopropyl phenyl sulfone
-
Ethyl oxalyl chloride
-
Aluminum chloride (AlCl3), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, suspend anhydrous aluminum chloride (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Acylating Agent: Add ethyl oxalyl chloride (1.2 equivalents) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes. Stir the mixture for an additional 30 minutes at 0 °C.
-
Addition of Substrate: Dissolve cyclopropyl phenyl sulfone (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 30-40 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
DOT Diagram: Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of the title compound.
Application in Medicinal Chemistry: A Key Intermediate for Factor XIa Inhibitors
One of the most significant applications of this compound is as a crucial intermediate in the synthesis of novel oral anticoagulants, particularly inhibitors of Factor XIa (FXIa). FXIa is a key enzyme in the intrinsic pathway of the coagulation cascade, and its inhibition is a promising strategy for the prevention of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.
The cyclopropylsulfonylphenyl moiety is a common feature in several potent and selective FXIa inhibitors. It often serves as a P1 group that binds to the S1 pocket of the enzyme. The unique combination of the rigid cyclopropyl group and the electron-withdrawing sulfonyl group contributes to favorable binding interactions and metabolic stability.
Case Study: Synthesis of a Pyrrolopyrazine-based FXIa Inhibitor
This compound can be utilized in the initial steps of synthesizing complex heterocyclic scaffolds. For instance, it can undergo a condensation reaction with an appropriate amine to form an enamine, which can then be cyclized to construct a core heterocyclic system.
Illustrative Reaction Scheme:
The keto-ester functionality of this compound allows for a variety of chemical transformations. A key reaction is its condensation with a primary amine, followed by intramolecular cyclization to form a heterocyclic core. This is a foundational step in building more complex drug molecules.
DOT Diagram: General Reaction Pathway
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Methodological & Application
The Synthetic Utility of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate: A Gateway to Novel Glucokinase Activators
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate is a sophisticated α-keto ester that has emerged as a pivotal building block in the synthesis of contemporary pharmaceuticals. Its unique molecular architecture, featuring a cyclopropylsulfonyl moiety, an aromatic ring, and a reactive α-keto ester functional group, makes it a valuable precursor for the construction of complex molecular targets. This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this reagent, with a primary focus on its role in the synthesis of the glucokinase activator, Piragliatin. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Significance in Drug Discovery: The Piragliatin Case Study
The paramount importance of this compound is intrinsically linked to its role as a key intermediate in the synthesis of Piragliatin, a potent and selective glucokinase activator.[1][2][3] Glucokinase (GK) plays a crucial role in glucose homeostasis, and its activation is a validated therapeutic strategy for the treatment of type 2 diabetes mellitus.[4][5][6][7] Piragliatin has been shown to lower plasma glucose levels by enhancing both glucose uptake in the liver and insulin secretion from pancreatic β-cells.[4][8][9] The cyclopropylsulfonyl group of the parent molecule is a critical pharmacophore that contributes to the high potency and favorable pharmacokinetic profile of Piragliatin. Consequently, the efficient and reliable synthesis of this drug candidate relies heavily on the successful incorporation of the (4-cyclopropylsulfonylphenyl)oxoacetyl moiety, for which this compound serves as the primary starting material.
Core Synthetic Strategy: From α-Keto Ester to Bioactive Amide
The primary synthetic transformation involving this compound is its conversion to an α-keto amide through reaction with a suitable amine. In the context of Piragliatin synthesis, this involves a two-step sequence: hydrolysis of the ethyl ester to the corresponding α-keto acid, followed by amide coupling with 2-aminopyrazine.
Mechanistic Rationale
The synthetic strategy hinges on the differential reactivity of the functional groups within the molecule. The ester carbonyl is susceptible to nucleophilic attack by hydroxide ions during saponification, leading to the formation of the carboxylate salt. Subsequent acidification yields the free α-keto acid. The newly formed carboxylic acid can then be activated to facilitate amide bond formation with a primary amine. Common activating agents include thionyl chloride or oxalyl chloride to form the acyl chloride, or carbodiimides for in-situ activation. The subsequent nucleophilic attack by the amino group of 2-aminopyrazine on the activated carbonyl carbon, followed by elimination of a leaving group, furnishes the desired α-keto amide, Piragliatin.
Visualizing the Synthesis: A Step-by-Step Workflow
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- 5. US10004782B2 - Glucokinase activator compositions for the treatment of diabetes - Google Patents [patents.google.com]
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- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
Application Note: Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate as a Potential α-Glucosidase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate is a synthetic organic compound featuring a central phenyl ring substituted with a cyclopropylsulfonyl group and an ethyl oxoacetate moiety. This unique combination of functional groups suggests its potential as a modulator of enzymatic activity, making it a person of interest in drug discovery and development. The presence of the sulfonylphenyl group, a common scaffold in medicinal chemistry, is known to facilitate interactions with biological targets, notably through hydrogen bonding.[1][2] Furthermore, the cyclopropyl group often enhances metabolic stability and potency of drug candidates. This application note provides a detailed protocol for investigating the potential of this compound as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate metabolism.
Chemical Properties
| Property | Value | Source |
| CAS Number | 876063-40-0 | Chemical Supplier Data |
| Molecular Formula | C13H14O5S | Chemical Supplier Data |
| Molecular Weight | 282.31 g/mol | Chemical Supplier Data |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Limited solubility in aqueous solutions. | Inferred from related compounds |
Putative Mechanism of Action: α-Glucosidase Inhibition
α-Glucosidase, located in the brush border of the small intestine, is a key enzyme responsible for the hydrolysis of oligosaccharides into monosaccharides, which are then absorbed into the bloodstream. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a validated therapeutic strategy for the management of type 2 diabetes mellitus.
We hypothesize that this compound may act as an inhibitor of α-glucosidase. This hypothesis is predicated on the following structural features:
-
Sulfonylphenyl Moiety: The sulfonyl group is a strong hydrogen bond acceptor and can interact with amino acid residues in the active site of α-glucosidase, contributing to the binding affinity of the inhibitor.[1][2]
-
α-Keto Ester Functionality: The electrophilic nature of the α-keto group could potentially interact with nucleophilic residues within the enzyme's active site, possibly leading to reversible or irreversible inhibition.
-
Keto-Enol Tautomerism: Like other α-keto esters, this compound can exist in equilibrium between its keto and enol forms.[3][4][5][6] This tautomerism can influence its binding mode and inhibitory potency, as different tautomers may exhibit differential affinities for the enzyme's active site.[5][7]
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for the α-glucosidase inhibition assay.
Detailed Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from established methods for assessing α-glucosidase inhibition.[8][9]
Materials and Reagents
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.9)
-
Sodium carbonate (Na₂CO₃, 0.2 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Sodium Phosphate Buffer (100 mM, pH 6.9): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in deionized water. Adjust the pH to 6.9.
-
α-Glucosidase Solution (0.2 U/mL): Dissolve α-glucosidase in 100 mM sodium phosphate buffer (pH 6.9) to a final concentration of 0.2 U/mL. Prepare this solution fresh before each experiment.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) Solution (5.0 mM): Dissolve pNPG in 100 mM sodium phosphate buffer (pH 6.9) to a final concentration of 5.0 mM.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a stock solution.
-
Serial Dilutions of Test Compound: Prepare a series of dilutions of the test compound in 100 mM sodium phosphate buffer from the stock solution. The final concentration of DMSO in the assay should be kept below 1% to avoid affecting enzyme activity.
-
Acarbose Solution (Positive Control): Prepare a stock solution and serial dilutions of acarbose in the same manner as the test compound.
-
Sodium Carbonate Solution (0.2 M): Dissolve sodium carbonate in deionized water to a final concentration of 0.2 M.
Assay Procedure
-
Plate Setup:
-
Blank: 50 µL of sodium phosphate buffer.
-
Control: 50 µL of sodium phosphate buffer.
-
Test Compound Wells: 50 µL of each dilution of this compound.
-
Positive Control Wells: 50 µL of each dilution of acarbose.
-
-
Pre-incubation: Add 50 µL of the α-glucosidase solution to all wells except the blank. Mix gently and pre-incubate the plate at 37°C for 20 minutes.[8]
-
Reaction Initiation: Add 40 µL of the pNPG solution to all wells. Mix gently.
-
Incubation: Incubate the plate at 37°C for 20 minutes.[8]
-
Reaction Termination: Stop the reaction by adding 130 µL of 0.2 M sodium carbonate solution to all wells.[8]
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is indicative of enzyme activity.
Data Analysis
-
Calculate the percentage of inhibition for each concentration of the test compound and the positive control using the following formula:
% Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
Determine the IC₅₀ value: The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Safety and Handling
This compound should be handled by trained personnel in a well-ventilated laboratory. Based on the safety data for structurally related compounds such as ethyl benzoylformate, the following precautions are recommended:[10][11][12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not inhale dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance in blank wells | Contamination of reagents or microplate. | Use fresh reagents and a new microplate. Ensure proper washing of labware. |
| Low or no enzyme activity in control wells | Inactive enzyme. Improper buffer pH. | Use a fresh batch of enzyme. Verify the pH of the buffer. |
| Inconsistent results between replicates | Pipetting errors. Inadequate mixing. | Use calibrated pipettes. Ensure thorough but gentle mixing of reagents in the wells. |
| Precipitation of the test compound in the assay well | Poor solubility of the compound in the assay buffer. | Decrease the final concentration of the test compound. Increase the percentage of DMSO (ensure it does not exceed a final concentration that affects enzyme activity). |
Conclusion
This application note provides a comprehensive, albeit hypothetical, framework for evaluating this compound as a potential α-glucosidase inhibitor. The provided protocol is based on established methodologies and can be adapted for screening other potential enzyme inhibitors. The unique structural features of this compound warrant further investigation into its biological activities and potential therapeutic applications.
References
-
Bio-protocol. (n.d.). 3.5. Alpha-Glucosidase Inhibition Assay. Retrieved from [Link]
-
Nimc. (2026, January 6). Alpha-Glucosidase Inhibition Assay: A Deep Dive. Retrieved from [Link]
-
Jakubke, H.-D. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]
-
Pese, U., et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 26(15), 4475. Retrieved from [Link]
-
Wang, S., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current medicinal chemistry, 19(22), 3693–3723. Retrieved from [Link]
-
Guedes, J. P., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology, 3, 1400642. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]
-
ChemRxiv. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
-
Drug Hunter. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl benzoyl formate. Retrieved from [Link]
-
OUCI. (n.d.). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl benzoylformate. Retrieved from [Link]
-
Wikipedia. (n.d.). Sildenafil. Retrieved from [Link]
-
PubMed. (2024, August 17). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Retrieved from [Link]
Sources
- 1. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. fishersci.se [fishersci.se]
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The Strategic Application of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: A Modern Reagent for Complex Heterocycle Synthesis
In the landscape of contemporary drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of biologically active molecules. Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate emerges as a highly versatile and strategic reagent for the construction of diverse heterocyclic systems. Its unique molecular architecture, featuring a reactive α-keto-β-ester functionality coupled with a pharmaceutically relevant cyclopropylsulfonylphenyl moiety, offers a direct route to compounds with significant potential in medicinal chemistry.
The incorporation of a cyclopropyl group is a well-established strategy in drug design to enhance metabolic stability, increase potency, and fine-tune physicochemical properties.[1][2] The sulfonyl group, a common bioisostere, further modulates the electronic and solubility characteristics of the target molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of pyrazolone and pyranopyrazole derivatives, complete with detailed protocols, mechanistic insights, and data presentation.
Core Applications: Building Biologically Relevant Heterocycles
This compound serves as a potent C3 building block in reactions with binucleophiles, primarily for the synthesis of five- and six-membered heterocycles. The two adjacent carbonyl groups offer distinct electrophilic centers, enabling sequential or one-pot multicomponent reactions.
Synthesis of 3-(4-(cyclopropylsulfonyl)phenyl)-1H-pyrazol-5(4H)-one via Knorr-Type Cyclocondensation
The reaction of a β-ketoester with a hydrazine is a classic and highly efficient method for the synthesis of pyrazolones, known as the Knorr pyrazole synthesis.[3][4][5] This transformation is characterized by its high atom economy and the formation of a stable aromatic pyrazole ring.
Mechanistic Rationale:
The reaction is typically acid-catalyzed and proceeds through a well-defined mechanism.[5] The hydrazine first condenses with the more reactive ketone carbonyl of the this compound to form a hydrazone intermediate. Subsequently, the terminal nitrogen of the hydrazine performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization. The elimination of ethanol results in the formation of the stable pyrazolone ring. The enol tautomer of the product is often the major form due to the aromaticity of the pyrazole ring.[3]
Experimental Workflow:
Figure 1: A generalized workflow for the synthesis of 3-(4-(cyclopropylsulfonyl)phenyl)-1H-pyrazol-5(4H)-one.
Detailed Protocol 1: Synthesis of 3-(4-(cyclopropylsulfonyl)phenyl)-1H-pyrazol-5(4H)-one
This protocol is adapted from the well-established Knorr pyrazole synthesis using ethyl benzoylacetate.[3][4]
-
Materials:
-
This compound (1.0 equiv)
-
Hydrazine hydrate (2.0 equiv)
-
1-Propanol
-
Glacial acetic acid (catalytic amount, ~3 drops)
-
Deionized water
-
-
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (e.g., 2.82 g, 10 mmol) and 1-propanol (10 mL).
-
To the stirring solution, add hydrazine hydrate (e.g., 1.0 g, 20 mmol) followed by 3 drops of glacial acetic acid.
-
Heat the reaction mixture to 100°C and maintain at this temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting material should be consumed.
-
Once the reaction is complete, add hot deionized water (20 mL) to the stirring reaction mixture to induce precipitation of the product.
-
Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Isolate the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 10 mL).
-
Dry the product under vacuum to a constant weight.
-
-
Expected Outcome & Characterization: The expected product is a white to off-white solid. Characterization can be performed using standard analytical techniques.
-
¹H NMR (DMSO-d₆): Expect signals for the cyclopropyl protons (multiplets), the aromatic protons of the phenyl ring (doublets), and a characteristic singlet for the pyrazole CH proton. The NH and OH protons of the pyrazolone/pyrazole tautomers will likely appear as broad singlets.
-
Mass Spectrometry: Calculate the expected exact mass for C₁₁H₁₂N₂O₃S.
-
| Reactant | Molar Equiv. | Purpose |
| This compound | 1.0 | C3 electrophilic building block |
| Hydrazine hydrate | 2.0 | N-N nucleophilic building block |
| 1-Propanol | Solvent | Provides a suitable reaction medium and boiling point |
| Glacial Acetic Acid | Catalyst | Facilitates the initial condensation step |
Table 1: Reagents and their roles in the synthesis of 3-(4-(cyclopropylsulfonyl)phenyl)-1H-pyrazol-5(4H)-one.
Multicomponent Synthesis of Pyranopyrazole Derivatives
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, efficient step.[6][7][8] this compound can be employed in a four-component reaction with an aldehyde, malononitrile, and hydrazine hydrate to synthesize highly substituted pyranopyrazole derivatives.[9] These scaffolds are of significant interest due to their diverse biological activities.[10]
Mechanistic Rationale:
The reaction proceeds through a cascade of transformations. Initially, a Knoevenagel condensation between the aldehyde and malononitrile forms an arylidenemalononitrile intermediate. Concurrently, the reaction between this compound and hydrazine hydrate forms the pyrazolone intermediate, as described in the previous section. A subsequent Michael addition of the pyrazolone to the arylidenemalononitrile, followed by an intramolecular cyclization and tautomerization, yields the final pyranopyrazole product.
Experimental Workflow for Multicomponent Pyranopyrazole Synthesis:
Figure 2: A generalized workflow for the four-component synthesis of pyranopyrazole derivatives.
Detailed Protocol 2: Four-Component Synthesis of a 6-amino-4-(aryl)-3-(4-(cyclopropylsulfonyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Derivative
-
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Hydrazine hydrate (1.0 equiv)
-
This compound (1.0 equiv)
-
Ethanol
-
Piperidine (catalytic amount)
-
-
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (e.g., 1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), hydrazine hydrate (0.5 g, 10 mmol), and this compound (2.82 g, 10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (e.g., 0.1 mL).
-
Reflux the reaction mixture for 3-4 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
-
Expected Outcome & Characterization: The product is typically a crystalline solid.
-
¹H NMR: Expect characteristic signals for the two distinct aromatic rings, the cyclopropyl group, a singlet for the pyran CH, and a broad singlet for the amino group protons.
-
IR Spectroscopy: Look for characteristic peaks for the amino (N-H stretching), nitrile (C≡N stretching), and sulfonyl (S=O stretching) groups.
-
| Reactant | Molar Equiv. | Role in the Reaction |
| Aromatic Aldehyde | 1.0 | Electrophilic component for Knoevenagel condensation |
| Malononitrile | 1.0 | Active methylene compound for Knoevenagel condensation |
| Hydrazine Hydrate | 1.0 | Binucleophile for pyrazolone formation |
| This compound | 1.0 | C3 building block for the pyrazolone core |
| Piperidine | Catalyst | Base catalyst for the Knoevenagel and Michael addition steps |
Table 2: Reagents and their functions in the multicomponent pyranopyrazole synthesis.
Conclusion: A Versatile Building Block for Modern Medicinal Chemistry
This compound is a valuable and versatile reagent for the synthesis of a variety of heterocyclic compounds. The protocols detailed in this application note for the synthesis of pyrazolones and pyranopyrazoles demonstrate its utility in both classical cyclocondensation reactions and more complex multicomponent strategies. The straightforward nature of these reactions, coupled with the potential for generating libraries of compounds bearing the medicinally important cyclopropylsulfonylphenyl moiety, makes this reagent a powerful tool for researchers in drug discovery and development. The provided protocols are robust and can be adapted for the synthesis of a wide range of analogs by varying the hydrazine and aldehyde starting materials.
References
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
Jetir.Org. REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. [Link]
-
YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]
- Google Patents.
-
MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
-
ResearchGate. 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. [Link]
-
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
-
Springer Nature. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
-
International Journal of Industrial Engineering Computations. Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]
-
RSC Publishing. Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. [Link]
-
RSC Publishing. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. [Link]
-
Semantic Scholar. Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. [Link]
-
YouTube. synthesis of pyrazoles. [Link]
-
MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]
-
Ain Shams University. Synthesis and characterization of novel pyrazolone derivatives. [Link]
-
Atlantis Press. Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. [Link]
-
PubMed Central. 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. [Link]
-
MDPI. Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. [Link]
-
U.S. Environmental Protection Agency. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[2-[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]diazenyl]-1-(4-sulfophenyl)-, sodium salt (1:3). [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
Sources
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The Strategic Application of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate in the Synthesis of the Antiplatelet Agent Prasugrel
Introduction: In the landscape of modern pharmaceutical research, the demand for efficient and robust synthetic pathways to clinically significant molecules is paramount. Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate has emerged as a pivotal building block, particularly in the synthesis of the potent antiplatelet agent, Prasugrel. This technical guide provides an in-depth exploration of the application of this versatile α-keto ester, offering detailed protocols and insights into its role in the construction of a key pharmaceutical intermediate for Prasugrel. We will delve into the synthetic rationale, the significance of its structural motifs, and provide actionable protocols for its synthesis and subsequent transformation, tailored for researchers, medicinal chemists, and professionals in drug development.
The Chemical Profile of a Key Intermediate
This compound is an organic compound characterized by a central phenyl ring substituted with a cyclopropylsulfonyl group and an ethyl oxoacetate moiety. Its chemical properties make it an ideal precursor in multi-step organic syntheses.
| Property | Value | Source |
| CAS Number | 876063-40-0 | [1] |
| Molecular Formula | C13H14O5S | [1] |
| Molecular Weight | 282.31 g/mol | [1] |
| Appearance | Off-white to yellow powder | [2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. | General Knowledge |
The Significance of the Cyclopropyl Moiety in Medicinal Chemistry
The inclusion of a cyclopropyl group in pharmaceutical agents is a well-established strategy to enhance their pharmacological properties.[3][4] This small, strained ring system can significantly impact a molecule's potency, metabolic stability, and receptor binding affinity.[4] In the context of Prasugrel, the cyclopropyl group is crucial for its biological activity. It is believed to contribute to the optimal conformation for binding to the P2Y12 receptor, thereby enhancing its antagonist effect.[5] Furthermore, the cyclopropyl group can influence the metabolic profile of the drug, often leading to increased resistance to oxidative metabolism and a more favorable pharmacokinetic profile.[5]
Application in the Synthesis of Prasugrel: A P2Y12 Receptor Antagonist
Prasugrel is a thienopyridine-class antiplatelet agent used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[2] It is a prodrug that is metabolized in the body to its active form, which then irreversibly blocks the P2Y12 adenosine diphosphate (ADP) receptor on platelets, inhibiting their activation and aggregation.[6][7] this compound serves as a key starting material for the synthesis of a crucial intermediate in the production of Prasugrel.
The P2Y12 Receptor Signaling Pathway and Inhibition by Prasugrel
The P2Y12 receptor plays a central role in ADP-mediated platelet aggregation. The following diagram illustrates the signaling pathway and the point of intervention by the active metabolite of Prasugrel.
Caption: P2Y12 signaling pathway and Prasugrel's mechanism of action.
Synthetic Pathway Overview
The synthesis of Prasugrel from this compound involves a multi-step process. The key transformations include the synthesis of the α-keto ester via Friedel-Crafts acylation, followed by its conversion to an α-haloketone, which is then coupled with the thienopyridine core of Prasugrel.
Caption: Simplified synthetic pathway to Prasugrel.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound and its subsequent conversion to a key brominated intermediate.
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a general procedure for the Friedel-Crafts acylation of cyclopropylsulfonylbenzene with ethyl oxalyl chloride.[3][8]
Materials:
-
Cyclopropylsulfonylbenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of cyclopropylsulfonylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Protocol 2: α-Bromination of this compound
This protocol outlines the synthesis of the α-bromo ketone intermediate, a crucial precursor for the coupling reaction in the Prasugrel synthesis.[6]
Materials:
-
This compound
-
Bromine (Br2) or N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Carbon tetrachloride (CCl4)
-
AIBN (azobisisobutyronitrile) if using NBS
-
Saturated sodium thiosulfate solution
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask.
-
Method A (Using Bromine): Cool the solution to 0 °C and add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise. Stir the reaction at this temperature until the red color of bromine disappears.
-
Method B (Using NBS): To the solution of the keto ester, add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN. Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water and then with a saturated sodium thiosulfate solution to quench any unreacted bromine.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude α-bromo ketone.
-
The product, 2-bromo-1-(4-cyclopropylsulfonylphenyl)ethanone, can be purified by recrystallization or column chromatography.
Characterization and Quality Control
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, and the cyclopropyl group protons (multiplets in the upfield region).[9] |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, aromatic carbons, and the carbons of the ethyl and cyclopropyl groups. |
| FT-IR | Characteristic stretching frequencies for the C=O groups (ester and ketone), S=O of the sulfonyl group, and C-H bonds of the aromatic and aliphatic moieties. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| HPLC | A single major peak indicating the purity of the compound. |
Conclusion
This compound is a valuable and strategically important intermediate in the synthesis of Prasugrel. Its synthesis via Friedel-Crafts acylation and subsequent transformation to the corresponding α-bromo ketone are critical steps in the overall synthetic route. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to efficiently utilize this key building block in their synthetic endeavors. The unique structural features of this molecule, particularly the cyclopropylsulfonylphenyl moiety, underscore the intricate relationship between chemical structure and pharmacological activity in modern drug design.
References
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. Retrieved from [Link]
-
Experiment 14: Friedel-Crafts Acylation - YouTube. (2011, August 2). Retrieved from [Link]
-
Friedel–Crafts reaction of oxalyl chloride with pentamethylbenzene - Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved from [Link]
- CN103819322A - Preparation method of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents.
-
(PDF) Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations - ResearchGate. Retrieved from [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. Retrieved from [Link]
-
Scheme 24 Preparation of prasugrel and its intermediate... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
One-pot Friedel-Crafts/Robinson-Gabriel synthesis of oxazoles using oxazolone templates - PubMed. Retrieved from [Link]
- CN104341433A - Preparation method of Prasugrel intermediate - Google Patents.
-
Search for "intramolecular Friedel–Crafts cyclization" in Full Text gives 7 result(s) in Beilstein Journal of Organic Chemistry. - BJOC - Search Results. Retrieved from [Link]
-
The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. Retrieved from [Link]
-
Antiplatelet medicines - P2Y12 inhibitors: MedlinePlus Medical Encyclopedia. (2024, July 14). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Prasugrel synthesis - chemicalbook [chemicalbook.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
High-performance liquid chromatography (HPLC) method for Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
An Application Note and Protocol for the Quantification of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate using High-Performance Liquid Chromatography
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound. This compound is a significant intermediate in pharmaceutical synthesis, and its purity is critical for ensuring the quality of the final active pharmaceutical ingredient (API). The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound.
Introduction and Scientific Rationale
This compound (CAS No. 876063-40-0) is a key building block in the synthesis of various pharmaceutical agents.[1] The presence of impurities in such intermediates can directly impact the safety and efficacy of the final drug product. Therefore, a precise and reliable analytical method is essential for monitoring its purity, quantifying its concentration, and ensuring batch-to-batch consistency during manufacturing.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[2] The physicochemical properties of this compound, with a molecular weight of 282.31 g/mol and a calculated LogP (XLogP3) of approximately 2.45, indicate moderate polarity, making it an ideal candidate for reversed-phase chromatography.[1] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; the analyte's retention is primarily governed by hydrophobic interactions.[3]
This method employs a C18 column, the most common reversed-phase support, which provides sufficient hydrophobicity to retain the analyte. A gradient elution program, starting with a higher aqueous composition and moving towards a higher organic composition, is utilized. This approach ensures that the target analyte is well-retained and sharply eluted, while also providing the capacity to separate it from potentially more polar or more non-polar impurities within a reasonable run time. UV detection is selected based on the presence of the phenyl-oxoacetate chromophore, which is expected to exhibit strong absorbance in the UV region, providing high sensitivity.
Chromatographic System and Reagents
2.1. Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. (e.g., Waters Alliance, Agilent 1260 Infinity II, or equivalent).
-
Chromatography Data System (CDS) for instrument control, data acquisition, and processing (e.g., Empower™, Chromeleon™, or OpenLab).
2.2. Reagents and Materials
-
This compound reference standard (purity ≥ 99.5%).
-
Acetonitrile (ACN), HPLC gradient grade.
-
Water, HPLC or Milli-Q grade.
-
Formic acid (HCOOH), analytical grade (~99%).
-
Methanol, HPLC grade (for cleaning).
-
Syringe filters, 0.45 µm or 0.22 µm PTFE or PVDF.
Detailed Experimental Protocol: HPLC Method
3.1. Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v). Degas for 15 minutes using sonication or vacuum filtration. The acidic pH sharpens peak shape by suppressing the ionization of residual silanol groups on the silica-based stationary phase.[3]
-
Mobile Phase B (Organic): Acetonitrile.
3.2. Preparation of Standard and Sample Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare sample solutions at a target concentration of 50 µg/mL in the diluent. Filter the final solution through a 0.45 µm syringe filter before injection to prevent particulate matter from clogging the column.
3.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, XBridge, Kinetex) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
| Run Time | 15 minutes |
Method Validation Protocol and Results
The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4]
System Suitability
Before sample analysis, the chromatographic system must meet predefined performance criteria. This is assessed by injecting the working standard solution in six replicates.
-
Rationale: System suitability tests verify that the system is operating correctly on the day of analysis.[5]
-
Procedure: Inject the 50 µg/mL working standard solution six times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Rationale: To ensure that the signal measured is only from the compound of interest without interference.
-
Procedure:
-
Inject the diluent (blank) to check for interfering peaks at the retention time of the analyte.
-
Inject a solution of a placebo (if applicable).
-
Inject the working standard solution.
-
(Optional) Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the sample and analyze the stressed samples to demonstrate that the analyte peak is resolved from any degradation products.
-
-
Results: The method is considered specific if no interfering peaks are observed at the retention time of this compound in the blank and placebo chromatograms.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Rationale: To establish a concentration range over which the assay is accurate and precise.
-
Procedure: Prepare a series of at least five calibration standards from the stock solution, typically ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL). Inject each standard in triplicate.
-
Data Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria:
-
Correlation Coefficient (R²): ≥ 0.999
-
Table 1: Hypothetical Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 25.0 | 498,500 |
| 37.5 | 751,200 |
| 50.0 | 1,001,500 |
| 62.5 | 1,249,800 |
| 75.0 | 1,502,300 |
| R² | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked recovery).
-
Rationale: To demonstrate that the method can accurately measure the true amount of analyte in a sample matrix.
-
Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo or blank matrix.
-
Data Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0% at each level.
-
%RSD of Recovery: ≤ 2.0% at each level.
-
Table 2: Hypothetical Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Mean Recovery (%) (n=3) | %RSD |
|---|---|---|---|---|
| 80% | 40.0 | 39.8 | 99.5 | 0.8% |
| 100% | 50.0 | 50.3 | 100.6 | 0.6% |
| 120% | 60.0 | 59.5 | 99.2 | 0.9% |
Precision
The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[4]
-
Rationale: To assess the random error and reliability of the method under different conditions.
4.5.1. Repeatability (Intra-assay Precision)
-
Procedure: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria:
-
%RSD of the results: ≤ 2.0%
-
4.5.2. Intermediate Precision (Inter-assay Precision)
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria:
-
%RSD of the combined results from both studies: ≤ 2.0%
-
Table 3: Hypothetical Precision Data
| Precision Level | Parameter | Results (% Assay) | Mean | %RSD |
|---|---|---|---|---|
| Repeatability | Analyst 1, Day 1 | 99.8, 100.2, 100.5, 99.5, 100.1, 100.3 | 100.07 | 0.35% |
| Intermediate | Analyst 2, Day 2 | 100.8, 99.9, 101.0, 100.5, 99.7, 100.6 | 100.42 | 0.51% |
| Overall Precision | (n=12) | - | 100.24 | 0.44% |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small but deliberate variations in method parameters.
-
Rationale: To ensure the method is reliable during normal usage.
-
Procedure: Introduce small changes to the method parameters one at a time and assess the effect on the results (e.g., system suitability).
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., % Organic ± 2%)
-
-
Acceptance Criteria: System suitability parameters must still be met, and the results should not significantly change.
Visualization of Analytical Workflow
The following diagram illustrates the comprehensive workflow for the analysis and validation of this compound.
Sources
Application Note: A Robust Gas Chromatography Method for the Analysis of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
Abstract
This application note presents a comprehensive guide for the quantitative analysis of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate, a key intermediate in pharmaceutical synthesis, using gas chromatography (GC). Recognizing the absence of a standardized public method, this document provides a detailed, scientifically-grounded protocol designed for accuracy, robustness, and regulatory compliance. The methodology addresses the inherent challenges of analyzing sulfonyl-containing compounds, such as thermal stability and chromatographic behavior. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Analytical Challenge
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality and safety of the final drug product. Therefore, a reliable and validated analytical method for its quantification is paramount. Gas chromatography, a powerful technique for separating and analyzing volatile and semi-volatile compounds, is a suitable modality for this purpose.[1]
However, the analysis of molecules containing sulfonyl groups by GC can be challenging due to their potential for thermal degradation at the high temperatures of the GC inlet and column.[2] This application note outlines a systematic approach to developing and validating a GC method for this compound, with a strong emphasis on ensuring the thermal stability of the analyte and the overall integrity of the analytical data.
Foundational Principles: Method Development Strategy
The development of this GC method is predicated on a thorough understanding of the analyte's physicochemical properties and the principles of gas chromatography. The primary considerations are:
-
Analyte Volatility and Thermal Stability: The compound must be sufficiently volatile to be analyzed by GC without decomposition.[3] Given the presence of the sulfonyl group, careful optimization of the injector and oven temperatures is critical to prevent degradation.
-
Chromatographic Selectivity: The chosen stationary phase must provide adequate resolution of the main analyte from potential impurities and degradation products.
-
Detection: A Flame Ionization Detector (FID) is proposed for its robustness and wide linear range for organic compounds. For impurity profiling and identification, a Mass Spectrometer (MS) is the detector of choice.[4][5]
-
Method Validation: The entire analytical procedure must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[6][7]
Sources
- 1. organomation.com [organomation.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: A Robust Framework for the Thin-Layer Chromatography (TLC) Visualization of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
Abstract
This comprehensive guide details a robust and validated methodology for the visualization of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate on thin-layer chromatography (TLC) plates. This compound is a polar organic molecule whose purity and reaction progress are critical metrics in synthetic chemistry workflows. This document provides a foundational protocol grounded in the physicochemical properties of the analyte, covering optimal stationary and mobile phase selection, and a multi-faceted visualization strategy. We present a primary non-destructive visualization technique using ultraviolet (UV) light, supplemented by three confirmatory chemical staining methods: potassium permanganate, p-anisaldehyde, and 2,4-dinitrophenylhydrazine (DNPH). The causality behind each procedural step is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Part 1: Physicochemical Rationale for Method Development
The molecular structure of this compound dictates the entire TLC strategy. A successful protocol is not a matter of chance, but a direct consequence of understanding the analyte's chemical properties.
-
Structure and Polarity: The molecule possesses several polar functional groups: an ethyl ester, an α-keto group, and a sulfone group. These impart significant polarity, causing strong interactions with polar stationary phases like silica gel.[1][2] Consequently, the compound will have limited mobility in non-polar solvents and requires a mobile phase of intermediate to high polarity to achieve an optimal Retention Factor (Rf).[3]
-
Chromophoric Properties: The presence of a phenyl ring conjugated with a carbonyl (keto) group creates a significant chromophore. This structural feature allows the molecule to absorb short-wave UV light (around 254 nm).[4] Therefore, the most direct and non-destructive method of visualization is by fluorescence quenching on TLC plates impregnated with a fluorescent indicator (F254).[5][6]
-
Chemical Reactivity for Staining: The functional groups also serve as handles for chemical visualization.
-
The molecule contains oxidizable moieties, making it susceptible to strong oxidizing agents like potassium permanganate.[5][7]
-
The α-keto group is a carbonyl functionality that readily reacts with specific derivatizing agents, such as p-anisaldehyde and 2,4-dinitrophenylhydrazine (DNPH), to form colored products.[8][9][10]
-
This multi-faceted nature allows for a self-validating visualization system: a spot identified by UV can be confirmed by its chemical reactivity with function-specific stains, lending high confidence to the analysis.
Part 2: Recommended TLC Protocol
This protocol is designed for standard analytical silica gel TLC plates.
Materials and Reagents
-
Analyte: this compound
-
TLC Plates: Silica gel 60 F254 on glass or aluminum backing
-
Solvents (HPLC Grade or equivalent): Ethyl Acetate, Hexane, Dichloromethane, Methanol
-
Spotting: Glass capillaries or automatic TLC spotter
-
Development: TLC developing chamber with a lid
-
Visualization:
-
UV lamp (254 nm)
-
Staining jars
-
Heat gun or hot plate
-
Potassium Permanganate (KMnO₄) stain
-
p-Anisaldehyde stain
-
2,4-Dinitrophenylhydrazine (DNPH) stain
-
Experimental Workflow
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude or purified compound in a suitable volatile solvent (e.g., 0.5 mL of dichloromethane or ethyl acetate) to create a 2 mg/mL solution.
-
TLC Plate Preparation:
-
Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica.
-
Mark the lanes for each sample to be spotted.
-
-
Spotting:
-
Using a glass capillary, apply a small spot of the prepared sample solution onto the origin line. Aim for a spot size of 1-2 mm in diameter.
-
Allow the solvent to fully evaporate between applications to keep the spot concentrated.
-
-
Mobile Phase (Eluent) Preparation:
-
Based on the compound's high polarity, a solvent system of intermediate polarity is required. A standard starting point is 30-50% Ethyl Acetate in Hexane .
-
Prepare approximately 10 mL of the chosen eluent mixture and pour it into the TLC development chamber to a depth of about 0.5 cm.
-
To ensure a saturated atmosphere for reproducible Rf values, place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the chamber and allow it to equilibrate for at least 15-20 minutes.
-
-
Chromatogram Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.
-
Close the lid and allow the mobile phase to ascend the plate via capillary action.[3]
-
Remove the plate when the solvent front is approximately 1 cm from the top edge.
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air-dry completely in a fume hood.
-
Part 3: Visualization Techniques in Detail
A multi-tiered approach to visualization provides the most comprehensive and reliable data.
Primary Method: UV Visualization (Non-Destructive)
-
Principle: The F254 indicator in the silica gel fluoresces under 254 nm UV light, appearing as a bright green background. The analyte, containing a UV-absorbing chromophore, quenches this fluorescence and appears as a dark spot.[4][5]
-
Procedure:
-
Place the dried TLC plate under a UV lamp set to 254 nm.
-
The analyte spot should be visible as a dark purple or black spot against the fluorescent green background.
-
Gently circle the spot with a pencil.
-
This method is non-destructive, allowing the same plate to be used for subsequent chemical staining.
-
Secondary Methods: Chemical Staining (Confirmatory)
A. Potassium Permanganate (KMnO₄) Stain
-
Rationale: This is a powerful, general oxidizing stain. It reacts with any oxidizable functional group, which includes the alkyl chains and potentially the aryl ring under heating.[4] It is excellent for detecting a wide range of organic compounds.
-
Procedure:
B. p-Anisaldehyde Stain
-
Rationale: This stain is particularly effective for detecting nucleophiles, aldehydes, and ketones.[11] Under acidic conditions and heat, the keto-group of the analyte can react with p-anisaldehyde to form a highly conjugated, and therefore colored, product.[8][11]
-
Procedure:
-
Dip the plate into the p-Anisaldehyde staining solution.
-
Wipe excess stain from the back of the plate.
-
Gently heat the plate with a heat gun.
-
A colored spot (typically pink, purple, or blue) will appear against a lighter background.
-
C. 2,4-Dinitrophenylhydrazine (DNPH) Stain
-
Rationale: This is a highly specific stain for aldehydes and ketones. It reacts with the keto-group to form a 2,4-dinitrophenylhydrazone, which is typically a bright yellow or orange solid.[9][12] This provides strong, confirmatory evidence for the presence of the carbonyl group.
-
Procedure:
-
Spray the plate with the DNPH reagent.
-
The analyte spot should appear as a distinct yellow-to-orange spot, often without the need for heating.[10]
-
Part 4: Data Interpretation & Expected Results
The primary quantitative data from a TLC experiment is the Rf value, which is a ratio of the distances traveled by the analyte and the solvent front.
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
The Rf value should ideally be between 0.2 and 0.6 for good separation and analysis. The polarity of the mobile phase can be adjusted to achieve this; increasing the proportion of ethyl acetate will increase the Rf value.
| Parameter | Expected Result | Rationale |
| Mobile Phase | 30-50% EtOAc/Hexane | Balances the high polarity of the analyte with the polar stationary phase for optimal migration.[1][13] |
| Rf Value | ~0.3 - 0.5 | This range indicates effective interaction and separation. |
| UV (254 nm) | Dark spot on green background | Fluorescence quenching by the conjugated phenyl-keto system.[5] |
| KMnO₄ Stain | Yellow/brown spot on purple | Oxidation of the organic molecule.[4] |
| p-Anisaldehyde | Colored spot (e.g., pink, blue) | Reaction with the carbonyl (keto) group upon heating.[8] |
| DNPH Stain | Yellow/orange spot | Specific reaction forming a colored hydrazone with the keto group.[10][12] |
Part 5: TLC Workflow Diagram
The following diagram illustrates the complete experimental workflow from plate preparation to multi-stage visualization.
Caption: TLC Workflow for this compound.
References
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
University of Rochester, Department of Chemistry. TLC Stains/Dips. [Link]
-
University of California, Los Angeles, Department of Chemistry. TLC Stains. [Link]
-
J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide. [Link]
-
ChemicalDesk.Com. (2011). TLC Stains Preparation. [Link]
-
Baran Lab, Scripps Research. TLC Stains. [Link]
-
AKJournals. (2004). Thin-layer chromatography of polar and ionic compounds using active gas flow over the silica gel adsorbent layer. [Link]
-
Reddit. (2019). In thin layer chromatography....why mobile phase is always non-polar.and why mobile phase moves through the TLC plate?[Link]
-
PubChem. This compound. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Searle Separations Department. Thin Layer Chromatography. [Link]
-
MilliporeSigma. TLC Visualization Methods. [Link]
-
University of Colorado Boulder, Department of Chemistry. Stains for Developing TLC Plates. [Link]
-
Scribd. TLC Visualization Techniques. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. akjournals.com [akjournals.com]
- 3. reddit.com [reddit.com]
- 4. Stains for Developing TLC Plates [faculty.washington.edu]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. scribd.com [scribd.com]
- 7. TLC stains [reachdevices.com]
- 8. Chromatography [chem.rochester.edu]
- 9. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. epfl.ch [epfl.ch]
- 13. Chromatography [chem.rochester.edu]
Application Note & Protocol: Standard Operating Procedure for Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe and effective handling of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate (CAS No. 876063-40-0). As a reactive α-keto ester, this compound is a valuable building block in medicinal chemistry and organic synthesis.[1][2] This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity. It covers physicochemical properties, hazard identification, detailed protocols for handling and storage, emergency procedures, and waste disposal.
Compound Profile and Physicochemical Properties
This compound is a specialized organic compound whose structure combines a sulfonyl group and an α-keto ester moiety. This unique combination makes it a versatile reagent but also necessitates careful handling. Understanding its physical and chemical properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| CAS Number | 876063-40-0 | [3] |
| Molecular Formula | C₁₃H₁₄O₅S | [4] |
| Molecular Weight | 282.31 g/mol | [3] |
| IUPAC Name | ethyl 2-[4-(cyclopropanesulfonyl)phenyl]-2-oxoacetate | [3] |
| Appearance | Solid (Form may vary) | Assumed based on MW |
| LogP | 1.84 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Hazard Identification and Risk Assessment
While a specific, comprehensive safety data sheet for this compound is not widely available, a risk assessment can be constructed based on the known hazards of its constituent functional groups: α-keto esters and aromatic sulfonyl compounds.[5]
-
Skin and Eye Irritation (Expected): Similar to many organic esters and acid derivatives, this compound is expected to be a skin and eye irritant.[6] Direct contact may cause redness, itching, and discomfort. Prolonged contact could lead to more severe irritation.
-
Respiratory Irritation (Possible): If the compound is a fine powder or dust, inhalation may cause irritation to the respiratory tract.[6] Handling should always be performed in a way that minimizes dust generation.
-
Reactivity: The α-keto ester functionality is electrophilic and can react with various nucleophiles. While generally stable under standard laboratory conditions, it should be considered reactive. It is crucial to avoid contact with strong oxidizing agents, strong bases, and nucleophiles unless part of a planned chemical reaction.
Causality Behind Hazards:
-
The electrophilic nature of the two adjacent carbonyl carbons in the α-keto ester group makes the molecule susceptible to nucleophilic attack, which is the basis for its potential as a skin/eye irritant.
-
The sulfonyl group (SO₂) is a strong electron-withdrawing group, which can activate the aromatic ring and influence the reactivity of the overall molecule.
Standard Operating Procedure (SOP) for Safe Handling
Adherence to the following procedures is mandatory to minimize exposure and ensure laboratory safety.
Required Personal Protective Equipment (PPE)
Proper PPE is the primary barrier between the researcher and the chemical.[7]
-
Eye Protection: Tight-fitting safety goggles are required at all times.[8] If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected for pinholes before each use and changed immediately if contamination is suspected.[9]
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.[7]
-
Footwear: Closed-toe shoes are required in the laboratory.[7]
Engineering Controls
Engineering controls are the most effective way to minimize exposure.
-
Chemical Fume Hood: All weighing, dispensing, and reaction setup involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[10]
-
Safety Shower & Eyewash Station: An operational and accessible safety shower and eyewash station must be located nearby for immediate use in case of an emergency.[8]
Storage and Transport
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents and bases.
-
Transport: When transporting the chemical outside of the laboratory, use a secondary, shatter-resistant container.
Step-by-Step Protocol for Weighing and Dispensing
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational.
-
Staging: Place a clean weighing vessel, spatula, and the chemical container inside the fume hood.
-
Grounding: If working with a fine powder, ground the balance and use an anti-static brush to minimize static discharge, which can cause powder to disperse.
-
Dispensing: Carefully open the container, avoiding any inhalation of dust. Use a clean spatula to transfer the desired amount of the compound to the weighing vessel.
-
Sealing: Immediately and securely close the primary container.
-
Cleaning: Clean the spatula thoroughly. Decontaminate the weighing area within the fume hood.
-
Transfer: Carefully transport the weighed compound to the reaction vessel, which should also be located within a fume hood.
Spill and Emergency Procedures
-
Minor Spill (in fume hood):
-
Alert colleagues in the immediate area.
-
Use a spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels.
-
Gently sweep the absorbed material into a designated waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Seek immediate medical attention.
Waste Disposal
All waste, including contaminated absorbent materials, gloves, and empty containers, must be disposed of as hazardous chemical waste according to institutional and local regulations.[6][10] Do not dispose of this chemical down the drain.
Visualization of Handling Workflow
The following diagram outlines the standard lifecycle for handling this compound in a research environment.
Caption: Workflow for the safe handling of this compound.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 27282213, this compound. [Link]
-
Taylor & Francis Online. A General, One-Step Synthesis of α-Keto Esters. [Link]
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ResearchGate. Methods for the Synthesis of α-Keto Esters | Request PDF. [Link]
- Google Patents. CN102026955A - Process for purifying an alpha-keto ester.
-
University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
ACS Omega. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. [Link]
-
GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]
- Google Patents.
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Louisiana State University. Standard Operating Procedure January 2023 HANDLING CHEMICALS. [Link]
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Application Notes & Protocols: Strategic Use of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate for the Synthesis of Potent Kinase Inhibitors
For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction: A Privileged Scaffold Building Block
In the landscape of modern kinase inhibitor design, the strategic selection of starting materials is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate has emerged as a key building block for the synthesis of a new generation of kinase inhibitors. Its utility lies in the unique combination of a reactive α-ketoester functionality, primed for heterocyclic ring formation, and the advantageous 4-cyclopropylsulfonylphenyl moiety.
This document serves as a detailed guide to the application of this compound in the synthesis of pyrazole-based kinase inhibitors, with a particular focus on targeting the Aurora kinase family. We will delve into the causality behind its use, provide a detailed, self-validating protocol for the synthesis of a key pyrazolone intermediate, and contextualize its application within a drug discovery workflow.
Physicochemical Properties and Handling
A comprehensive understanding of the starting material is the foundation of any successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 876063-40-0 | [1] |
| Molecular Formula | C₁₃H₁₄O₅S | [1] |
| Molecular Weight | 282.31 g/mol | [1] |
| Appearance | Off-white to yellow solid | |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane, chloroform | |
| Storage | Store in a cool, dry place away from incompatible materials. |
Handling Precautions: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[2]
The Rationale: Why the Cyclopropylsulfonylphenyl Moiety?
The 4-cyclopropylsulfonylphenyl group is not merely a passive structural component; it is a carefully chosen functionality that imparts significant advantages in drug design. Its inclusion is a prime example of leveraging structure-activity relationships (SAR) to optimize drug-like properties.[3][4][5]
-
Enhanced Potency and Binding: The sulfonyl group can act as a hydrogen bond acceptor, interacting with key residues in the kinase ATP-binding pocket. The cyclopropyl group, with its rigid, three-dimensional structure, can probe small hydrophobic pockets that are inaccessible to more flexible alkyl chains, often leading to a significant increase in binding affinity and potency.[6]
-
Metabolic Stability: A common challenge in drug development is rapid metabolic degradation by cytochrome P450 (CYP) enzymes. The C-H bonds of a cyclopropyl group are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism. This can lead to a longer half-life and improved pharmacokinetic profile.[2][3][7]
-
Reduced Off-Target Effects: The conformational constraint imposed by the cyclopropyl ring can enhance selectivity. By locking the molecule into a more defined conformation, binding to unintended off-targets can be minimized, leading to a safer drug candidate.[2]
-
Improved Physicochemical Properties: The inclusion of this moiety can favorably modulate properties such as solubility and permeability, which are critical for oral bioavailability.[7]
Synthetic Application: Synthesis of a Pyrazole-Based Aurora Kinase Inhibitor Intermediate
A cornerstone of kinase inhibitor scaffolds is the pyrazole ring system.[8] The α-ketoester functionality of this compound makes it an ideal substrate for the Knorr pyrazole synthesis, a robust and reliable method for constructing this heterocyclic core.[9][10][11]
The reaction proceeds via condensation with hydrazine, leading to the formation of the key intermediate, 3-(4-(cyclopropylsulfonyl)phenyl)-1H-pyrazol-5(4H)-one. This intermediate is a versatile platform for further elaboration into a diverse library of potent kinase inhibitors.
Detailed Protocol: Synthesis of 3-(4-(cyclopropylsulfonyl)phenyl)-1H-pyrazol-5(4H)-one
This protocol is adapted from established procedures for the Knorr synthesis using analogous ethyl ketoesters and hydrazine hydrate. It is designed to be self-validating through in-process monitoring and characterization of the final product.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq), 80% solution in water
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10 mL per gram of starting material).
-
Addition of Reagents: To the stirred solution, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). Slowly add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.
-
In-Process Monitoring (Self-Validation): Monitor the progress of the reaction by TLC using a suitable mobile phase (e.g., Hexane:Ethyl Acetate 1:1). The starting material spot should diminish and a new, more polar spot corresponding to the product should appear. The reaction is considered complete when the starting material is no longer visible by TLC.
-
Work-up - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.
-
Work-up - Extraction: If a precipitate does not form or is incomplete, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Work-up - Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the pure 3-(4-(cyclopropylsulfonyl)phenyl)-1H-pyrazol-5(4H)-one.
Application Case Study: Targeting Aurora B Kinase
The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Overexpression of these kinases, particularly Aurora B, is a hallmark of many cancers, making them attractive therapeutic targets. Aurora B is a component of the chromosomal passenger complex (CPC) and plays a critical role in ensuring correct chromosome segregation and cytokinesis. Inhibition of Aurora B leads to mitotic arrest and subsequent apoptosis in cancer cells.
The pyrazolone core synthesized from this compound is a privileged scaffold for developing potent and selective Aurora B inhibitors. Further chemical modifications can be made to this core to optimize interactions with the ATP-binding site of the kinase.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its well-defined reactivity through pathways like the Knorr pyrazole synthesis, combined with the significant medicinal chemistry advantages conferred by the cyclopropylsulfonylphenyl moiety, makes it a strategic choice for drug discovery campaigns targeting kinases such as the Aurora family. The provided protocol offers a reliable and scalable method for the synthesis of a key pyrazolone intermediate, enabling the rapid generation of diverse compound libraries for biological screening.
References
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2016). Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 1-13. Retrieved from [Link]
-
ChemHelp ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Scientific Reports, 13(1), 11295. Retrieved from [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Drug Delivery Science and Technology, 105295. Retrieved from [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(23), 9586-9600. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationships for the design of small-molecule inhibitors. Retrieved from [Link]
-
Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]
-
Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2014). AURKB (aurora kinase B). Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Design, synthesis, and evaluation of novel aurora kinase inhibitors for cancer diagnosis and therapy. Retrieved from [Link]
-
Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition, 57(38), 12513-12517. Retrieved from [Link]
-
Krenn, V., & Musacchio, A. (2015). The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. Frontiers in Oncology, 5, 225. Retrieved from [Link]
-
ASHP. (n.d.). STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. Retrieved from [Link]
-
Bayoumi, N. A., & El-Shehry, M. (2022). Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. Future Medicinal Chemistry, 14(23), 1735-1751. Retrieved from [Link]
-
Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
Hartsink-Segers, S. A., et al. (2007). AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo. Blood, 109(9), 3984-3992. Retrieved from [Link]
-
da Silveira, G. P. B., et al. (2018). Structure-activity relationships for the design of small-molecule inhibitors. Current Medicinal Chemistry, 25(1), 18-35. Retrieved from [Link]
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Application Note: A High-Throughput In Vitro Biochemical Assay to Determine the Inhibitory Potency of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate on Human Indoleamine 2,3-Dioxygenase 1 (IDO1)
Audience: Researchers, scientists, and drug development professionals in immuno-oncology and related fields.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine pathway.[1][2] In the tumor microenvironment, the upregulation of IDO1 by pro-inflammatory cytokines like interferon-gamma (IFN-γ) leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[2][3] This metabolic reprogramming suppresses the proliferation and function of effector T cells, promoting immune tolerance and allowing cancer cells to evade immune destruction.[2] Consequently, IDO1 has emerged as a high-priority target for cancer immunotherapy.
Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate is a small molecule inhibitor designed to target IDO1. Its structural features are analogous to other known potent IDO1 inhibitors, such as Epacadostat (INCB024360).[4] Accurate determination of its inhibitory potency (e.g., IC50 value) is a critical step in its preclinical characterization. This document provides a detailed, field-proven protocol for a robust, high-throughput biochemical assay to quantify the inhibitory activity of this compound against purified recombinant human IDO1.
Assay Principle
This is an absorbance-based biochemical assay performed in a 96-well plate format. The protocol measures the enzymatic activity of recombinant human IDO1 by quantifying the production of its downstream product, kynurenine.
The core reaction involves the IDO1-mediated conversion of L-tryptophan to N-formylkynurenine.[5][6] This intermediate is unstable and is chemically hydrolyzed to the more stable product, kynurenine, by the addition of trichloroacetic acid (TCA).[7] The reaction requires specific cofactors to maintain the heme iron of IDO1 in its active ferrous (Fe2+) state.[8] Ascorbic acid serves as the primary reductant, while methylene blue acts as an electron carrier.[8] Catalase is also included to quench any hydrogen peroxide that may be generated, which could otherwise inactivate the enzyme.[8]
The final concentration of kynurenine is determined by adding Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with kynurenine to form a yellow-colored Schiff base adduct. The intensity of this color, which is directly proportional to the amount of kynurenine produced, is measured spectrophotometrically at 480 nm. The potency of this compound is determined by measuring the reduction in kynurenine production across a range of inhibitor concentrations.
Mandatory Visualization: Signaling Pathway & Experimental Workflow
Below are diagrams illustrating the biochemical pathway and the step-by-step experimental workflow for the IDO1 inhibition assay.
Caption: IDO1 enzymatic reaction and point of inhibition.
Caption: Step-by-step experimental workflow diagram.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Test Compound | This compound, ≥98% purity |
| Enzyme | Recombinant Human IDO1 (His-tagged), carrier-free |
| Substrate | L-Tryptophan, ≥99% purity |
| Reference Inhibitor | Epacadostat (INCB024360), ≥99% purity |
| Buffer Component | Potassium Phosphate, Monobasic (KH₂PO₄) |
| Cofactors | L-Ascorbic Acid, Methylene Blue Hydrate |
| Enzyme Stabilizer | Catalase (from bovine liver) |
| Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade |
| Stop Solution | Trichloroacetic Acid (TCA) |
| Detection Reagent | p-Dimethylaminobenzaldehyde (Ehrlich's Reagent) |
| Acid for Detection | Glacial Acetic Acid |
| Labware | 96-well clear, flat-bottom microplates (UV-transparent optional) |
| Equipment | Microplate reader (absorbance), multichannel pipettes, incubator |
Detailed Step-by-Step Protocol
Preparation of Solutions
-
Assay Buffer (1X): 50 mM Potassium Phosphate buffer, pH 6.5.
-
Expert Insight: The pH of 6.5 is optimal for IDO1 activity. Prepare this buffer fresh and filter-sterilize for long-term storage at 4°C.
-
-
Complete Reaction Buffer: Prepare this fresh on the day of the assay. For 10 mL:
-
To ~9 mL of 1X Assay Buffer, add:
-
200 µL of 1 M Ascorbic Acid (final conc. 20 mM)
-
10 µL of 10 mM Methylene Blue (final conc. 10 µM)
-
10 µL of 10 mg/mL Catalase (final conc. 10 µg/mL)
-
-
Adjust volume to 10 mL with 1X Assay Buffer.
-
Trustworthiness: This cocktail provides the necessary reducing environment to maintain enzyme activity throughout the assay.[7][8]
-
-
Test Compound Stock (10 mM): Dissolve this compound in 100% DMSO. Store in small aliquots at -20°C.
-
L-Tryptophan Stock (4 mM): Dissolve in 1X Assay Buffer. This will be the 2X working solution. Prepare fresh.
-
IDO1 Enzyme Working Solution (e.g., 500 nM): Dilute the recombinant IDO1 stock in 1X Assay Buffer. Prepare this solution immediately before use and keep on ice. The final concentration in the assay should be determined empirically (typically 20-50 nM).
-
Stop Solution (30% TCA): 30% (w/v) Trichloroacetic Acid in deionized water. Handle with care in a fume hood.
-
Ehrlich's Reagent: 2% (w/v) p-dimethylaminobenzaldehyde in glacial acetic acid. Protect from light.
Assay Procedure (96-Well Plate Format)
-
Compound Serial Dilution:
-
Perform a serial dilution of the 10 mM test compound stock in 100% DMSO to create a dose-response curve (e.g., 11 points, 1:3 dilution series).
-
Dilute each DMSO concentration 1:50 into 1X Assay Buffer. This creates the 4X final inhibitor concentrations with a consistent 2% DMSO.
-
Expert Insight: Maintaining a constant final DMSO concentration (e.g., 0.5%) across all wells is critical to avoid solvent-induced artifacts.
-
-
Plate Setup: (All additions are 25 µL per well unless specified)
-
Blank (No Enzyme): Add 50 µL of 1X Assay Buffer.
-
Negative Control (0% Inhibition): Add 25 µL of 1X Assay Buffer containing 2% DMSO (vehicle).
-
Positive Control (100% Inhibition): Add 25 µL of a saturating concentration of Epacadostat (e.g., 10 µM final).
-
Test Wells: Add 25 µL of each serially diluted test compound (4X solution).
-
-
Enzyme Addition:
-
Add 25 µL of the IDO1 enzyme working solution to all wells except the Blank wells. The total volume is now 50 µL.
-
-
Pre-incubation:
-
Mix the plate gently on a shaker for 30 seconds.
-
Incubate at room temperature (25°C) for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[9]
-
-
Reaction Initiation:
-
Add 50 µL of the 4 mM L-Tryptophan stock solution to all wells to start the reaction. The final reaction volume is 100 µL.
-
The final concentrations in the well are now 1X.
-
-
Enzymatic Incubation:
-
Seal the plate and incubate at 37°C for 60 minutes. This time should be within the linear range of the reaction, which should be predetermined in an enzyme titration experiment.[7]
-
-
Reaction Termination and Hydrolysis:
-
Centrifugation:
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.
-
-
Color Development:
-
Carefully transfer 100 µL of the supernatant from each well to a new clear, flat-bottom 96-well plate.
-
Add 100 µL of Ehrlich's Reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light, allowing the yellow color to develop.
-
-
Data Acquisition:
-
Measure the absorbance at 480 nm (A₄₈₀) using a microplate reader.
-
Data Analysis
-
Correct for Blank: Subtract the average A₄₈₀ of the Blank wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (A₄₈₀_Test - A₄₈₀_Positive) / (A₄₈₀_Negative - A₄₈₀_Positive))
-
Generate IC50 Curve:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
| Parameter | Typical Value | Purpose |
| Final Enzyme Conc. | 20-50 nM | Ensures a robust signal within the linear range. |
| Final Substrate Conc. | 200 µM (approx. 2x Kₘ) | Provides a good balance between reaction rate and substrate inhibition. |
| Final DMSO Conc. | 0.5% | Minimizes solvent effects on enzyme activity. |
| Incubation Time | 60 minutes | Allows for sufficient product formation for detection. |
| Incubation Temp. | 37°C | Optimal temperature for enzymatic activity. |
| Wavelength | 480 nm | Peak absorbance for the kynurenine-Ehrlich's adduct. |
References
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved from [Link]
-
Li, M., et al. (2021). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. MDPI. Retrieved from [Link]
-
Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Zhang, G., et al. (2018). Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening. ResearchGate. Retrieved from [Link]
-
Qian, F., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central. Retrieved from [Link]
-
Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. Retrieved from [Link]
-
Puccetti, P., et al. (2020). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. PubMed Central. Retrieved from [Link]
-
Malinowska, E., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PubMed Central. Retrieved from [Link]
-
Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. PubMed Central. Retrieved from [Link]
-
Malinowska, E., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online. Retrieved from [Link]
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Li, M., et al. (2021). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of epacadostat, a novel IDO1 inhibitor in mice plasma by LC‐MS/MS and its application to a pharmacokinetic study in mice. Retrieved from [Link]
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Introduction: The Strategic Importance of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
An Application Note and Protocol for the Scale-Up Synthesis of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
This compound (CAS No. 876063-40-0) is a sophisticated α-ketoester intermediate pivotal in the synthesis of various high-value active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring a cyclopropylsulfonyl group, imparts unique electronic and conformational properties to target molecules, making it a sought-after building block in modern drug discovery. The development of a robust, scalable, and economically viable synthetic process is therefore a critical objective for pharmaceutical development and manufacturing.
This document provides a comprehensive guide for the scale-up synthesis of this key intermediate, moving from laboratory-scale procedures to a protocol suitable for pilot plant or manufacturing settings. We will dissect the synthetic strategy, offering not just a series of steps, but the underlying chemical principles, process safety considerations, and analytical controls necessary for a successful and reproducible campaign. The narrative is grounded in established chemical transformations, including sulfone synthesis and the Friedel-Crafts acylation, adapted for the specific demands of this target molecule.
Overall Synthetic Strategy
The synthesis is logically approached as a two-stage process, beginning with the preparation of a key precursor, cyclopropyl phenyl sulfone, followed by a Lewis acid-catalyzed acylation to yield the final product. This route is selected for its reliance on readily available starting materials and its amenability to large-scale chemical processing.
Caption: Overall two-stage synthetic workflow.
Part 1: Scale-Up Synthesis of Cyclopropyl Phenyl Sulfone
The precursor, cyclopropyl phenyl sulfone, is efficiently prepared through the oxidation of the corresponding sulfide. This transformation is a cornerstone of industrial sulfur chemistry due to its high efficiency and the use of cost-effective oxidizing agents.
Principle and Rationale
The oxidation of sulfides to sulfones is a well-established and highly exothermic reaction. For scale-up, hydrogen peroxide (H₂O₂) is often the oxidant of choice due to its low cost, high atom economy (producing only water as a byproduct), and proven industrial track record. The reaction is typically catalyzed by a metal catalyst or, for enhanced safety and selectivity on scale, can be performed under metal-free conditions using reagents like urea-hydrogen peroxide.[2] Careful control of the reaction temperature is paramount to prevent runaway reactions and ensure the selective formation of the sulfone over the intermediate sulfoxide.
Detailed Protocol: Synthesis of Cyclopropyl Phenyl Sulfone
Materials and Equipment:
-
Glass-lined or stainless steel reactor equipped with an overhead stirrer, temperature probe, and addition funnel.
-
Cyclopropyl Phenyl Sulfide
-
Acetic Acid (solvent)
-
Hydrogen Peroxide (30-35% aqueous solution)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Reactor Charging: Charge the reactor with cyclopropyl phenyl sulfide (1.0 eq) and glacial acetic acid (5-10 volumes). Begin agitation and cool the mixture to 10-15°C.
-
Oxidant Addition: Slowly add the hydrogen peroxide solution (2.2-2.5 eq) via the addition funnel, ensuring the internal temperature does not exceed 25°C. The high exothermicity of this step requires a controlled addition rate and efficient cooling.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 20-25°C. Monitor the reaction progress by TLC or HPLC until complete conversion of the starting sulfide is observed (typically 4-8 hours).
-
Quenching: Once complete, cool the reaction mixture to 10°C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH 7-8). This step neutralizes the acetic acid and decomposes any remaining hydrogen peroxide. Caution: This neutralization is exothermic and involves gas evolution (CO₂).
-
Extraction and Wash: Transfer the mixture to a separation vessel. Extract the aqueous phase with ethyl acetate (2 x 3 volumes). Combine the organic layers and wash sequentially with water (2 volumes) and brine (2 volumes).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield crude cyclopropyl phenyl sulfone.
-
Purification: The crude product can often be used directly in the next step if purity is high. If necessary, purification can be achieved by recrystallization from a suitable solvent system like isopropanol/water.
Part 2: Friedel-Crafts Acylation for this compound
This stage is the core of the synthesis, where the α-ketoester functionality is installed onto the aromatic ring via an electrophilic aromatic substitution.
Principle and Rationale
The Friedel-Crafts acylation is a classic method for forming C-C bonds with an aromatic ring.[3][4] In this case, cyclopropyl phenyl sulfone reacts with ethyl oxalyl chloride in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃).
The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of ethyl oxalyl chloride and AlCl₃.[5] The electron-rich aromatic ring of the sulfone then attacks this electrophile. Although the sulfonyl group is deactivating, it primarily directs substitution to the para position, leading to the desired product with high regioselectivity. A key consideration for scale-up is that the Lewis acid forms a complex with the product's carbonyl groups, necessitating a stoichiometric amount (or slight excess) of the catalyst.
Caption: Experimental workflow for Friedel-Crafts acylation.
Detailed Protocol: Friedel-Crafts Acylation
Materials and Equipment:
-
Inerted (Nitrogen/Argon atmosphere) glass-lined or Hastelloy reactor with robust cooling capacity.
-
Cyclopropyl Phenyl Sulfone
-
Aluminum Chloride (AlCl₃), anhydrous
-
Ethyl Oxalyl Chloride
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Ethanol (for recrystallization)
| Reagent | Molar Eq. | Notes |
| Cyclopropyl Phenyl Sulfone | 1.0 | Must be dry. |
| Aluminum Chloride (AlCl₃) | 1.2 - 1.5 | Anhydrous grade is critical. Handle under inert atmosphere. |
| Ethyl Oxalyl Chloride | 1.1 - 1.3 | Corrosive and moisture-sensitive. |
| Dichloromethane (DCM) | 5-10 Vol. | Anhydrous solvent is required to prevent quenching of the catalyst. |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Charge the reactor with cyclopropyl phenyl sulfone (1.0 eq) and anhydrous dichloromethane (5-10 volumes).
-
Catalyst Addition: Cool the stirred suspension to 0-5°C. Carefully add anhydrous aluminum chloride (1.2-1.5 eq) in portions, keeping the internal temperature below 10°C. The addition is exothermic.
-
Acylating Agent Addition: Once the catalyst is fully added and a homogenous slurry is formed, begin the slow, dropwise addition of ethyl oxalyl chloride (1.1-1.3 eq). Maintain the internal temperature at 0-5°C throughout the addition. Vigorous off-gassing (HCl) will occur. The evolved gas should be directed to a scrubber.
-
Reaction Progress: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, then warm to ambient temperature. Monitor the reaction's completion via HPLC.
-
Work-up and Quenching: Prepare a separate vessel with crushed ice and a small amount of concentrated HCl. Once the reaction is complete, slowly transfer the reaction mixture into the ice/HCl mixture with vigorous stirring. This quench is highly exothermic and must be performed with extreme care.[6]
-
Extraction and Neutralization: Allow the quenched mixture to warm to room temperature. Separate the organic (DCM) layer. Extract the aqueous layer with a further portion of DCM. Combine the organic layers and wash sequentially with dilute aqueous NaHCO₃, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude solid is purified by recrystallization. Suspend the crude material in ethanol and heat to reflux to obtain a clear solution.[7] Cool slowly to room temperature and then further to 0-5°C to induce crystallization. Filter the solid, wash with cold ethanol, and dry under vacuum to afford this compound as a pure crystalline solid.
Process Safety and Hazard Analysis
-
Friedel-Crafts Reaction: This reaction is highly exothermic and produces large volumes of corrosive HCl gas. The reaction must be conducted in a vessel with adequate cooling capacity and a robust off-gas scrubbing system.
-
Aluminum Chloride (AlCl₃): A highly reactive, water-sensitive solid. It can cause severe burns. All handling must be done under an inert, dry atmosphere.
-
Ethyl Oxalyl Chloride: A corrosive and lachrymatory liquid. It reacts with moisture. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Quenching: The addition of the reaction mixture to water is extremely exothermic and violent. This step must be done slowly, with efficient stirring and cooling, and behind a blast shield in a controlled environment.
Analytical Quality Control
-
In-Process Control (IPC): HPLC is the preferred method to monitor the disappearance of the starting material (cyclopropyl phenyl sulfone) and the appearance of the product.
-
Final Product Characterization:
-
Purity: Determined by HPLC (target >99.0%).
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct structure.
-
Appearance: White to off-white crystalline solid.
-
References
-
National Institutes of Health. Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022). Available at: [Link]
-
PrepChem. Synthesis of ethyl 2-oxo-4-phenylbutyrate. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
ResearchGate. Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo-[1,2-c]pyrimidines. (2022). Available at: [Link]
-
Organic Syntheses. Ethyl phenylacetate. Available at: [Link]
-
Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Available at: [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. Available at: [Link]
- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- Google Patents. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
-
Journal of the Chemical Society, Perkin Transactions 1. Convenient one-pot synthesis of cyclopropyl sulfones via successive alkylation and cyclization of sulfone-stabilized carbanions. (1998). Available at: [Link]
- Google Patents. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Available at: [Link]
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). Available at: [Link]
-
ResearchGate. Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. (2003). Available at: [Link]
-
MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). Available at: [Link]
Sources
Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate reaction with primary amines
An In-depth Guide to the Synthesis and Application of N-Substituted 2-(4-(cyclopropylsulfonyl)phenyl)-2-oxoacetamides via Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of N-substituted 2-(4-(cyclopropylsulfonyl)phenyl)-2-oxoacetamides through the reaction of ethyl (4-cyclopropylsulfonylphenyl)oxoacetate with primary amines is a cornerstone reaction for generating novel molecular entities in medicinal chemistry. This guide provides a comprehensive overview of this transformation, detailing the underlying chemical principles, offering robust experimental protocols, and discussing the significance of the resulting compounds. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the critical insights necessary for experimental success and adaptation.
Scientific Rationale and Significance
The amide bond is a fundamental functional group in a vast number of pharmaceuticals and biologically active compounds. Its formation is one of the most frequently performed reactions in drug discovery. The reaction of an α-ketoester, such as this compound, with a primary amine provides a direct and efficient route to α-ketoamides.
The resulting N-substituted 2-(4-(cyclopropylsulfonyl)phenyl)-2-oxoacetamide scaffold is of particular interest for several reasons:
-
The Cyclopropylsulfonyl Moiety: This functional group is a bioisostere for other functionalities and is known to enhance metabolic stability, improve cell permeability, and increase the potency of drug candidates. Compounds containing cyclopropane rings exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2][3]
-
The α-Ketoamide Linker: This motif is a key pharmacophore present in numerous enzyme inhibitors, particularly protease inhibitors, due to its ability to act as a transition-state mimetic.
-
Structural Diversity: The reaction's versatility allows for the introduction of a wide array of substituents via the primary amine, enabling the rapid generation of chemical libraries for structure-activity relationship (SAR) studies.
This guide focuses on providing a reliable and reproducible framework for synthesizing these high-value compounds.
Reaction Mechanism: Nucleophilic Acyl Substitution
The core transformation is a classic example of nucleophilic acyl substitution, specifically the aminolysis of an ester.[4] The reaction proceeds through a well-established pathway involving a tetrahedral intermediate.
Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (R-NH₂) attacks the electrophilic carbonyl carbon of the ester group in this compound.
-
Formation of a Tetrahedral Intermediate: This attack breaks the C=O π-bond, leading to the formation of a transient, negatively charged tetrahedral intermediate.
-
Proton Transfer: A proton is typically transferred from the now positively charged nitrogen to the negatively charged oxygen.
-
Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond.
-
Elimination of the Leaving Group: The ethoxy group (-OEt) is expelled as ethanol (EtOH), a relatively stable leaving group, to yield the final amide product.
Caption: Figure 1. Mechanistic workflow of the aminolysis reaction.
Detailed Experimental Protocols
Trustworthy protocols are self-validating. The following procedures include in-process controls and purification steps designed to ensure the identity and purity of the final product.
Protocol 1: General Procedure for Amide Synthesis
This protocol is a robust starting point applicable to a wide range of aliphatic and aromatic primary amines.
Materials & Equipment:
-
This compound
-
Primary amine (e.g., benzylamine, aniline derivatives, etc.)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard glassware for aqueous workup and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent). Dissolve it in the chosen anhydrous solvent (to a concentration of approx. 0.1-0.5 M).
-
Amine Addition: Add the primary amine (1.1-1.2 equivalents) to the stirred solution at room temperature. If the amine salt is used, add 1.5 equivalents of a non-nucleophilic base like TEA.
-
Reaction Monitoring (Trustworthiness Check): Stir the reaction at room temperature. Monitor the disappearance of the starting ester using Thin-Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The amide product is generally more polar than the starting ester. The reaction is typically complete within 2-12 hours. For less reactive amines, gentle heating (40-50 °C) may be required.
-
Workup: Once the reaction is complete, dilute the mixture with the reaction solvent. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to neutralize), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel. The eluent system will depend on the product's polarity but often starts with a low polarity mixture (e.g., 20% EtOAc/Hexanes) and gradually increases in polarity.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: Specific Example - Synthesis of N-benzyl-2-(4-(cyclopropylsulfonyl)phenyl)-2-oxoacetamide
This protocol provides concrete quantities for a representative synthesis.
Procedure:
-
Dissolve this compound (564 mg, 2.0 mmol, 1.0 eq.) in 15 mL of anhydrous DCM in a 50 mL flask.
-
Add benzylamine (236 mg, 2.2 mmol, 1.1 eq.) dropwise to the solution while stirring at room temperature.
-
Stir the reaction for 4 hours. Monitor by TLC (Eluent: 40% EtOAc/Hexanes; R_f of starting ester ≈ 0.6, R_f of product ≈ 0.4).
-
Upon completion, dilute the mixture with 20 mL of DCM.
-
Transfer to a separatory funnel and wash with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting white solid by flash chromatography (30% to 50% EtOAc/Hexanes gradient) to yield the pure product.
Data Presentation and Expected Outcomes
The reaction is generally high-yielding. Below is a table summarizing expected results with various primary amines.
| Primary Amine (R-NH₂) | Product Name | Typical Yield (%) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| Benzylamine | N-benzyl-2-(4-(cyclopropylsulfonyl)phenyl)-2-oxoacetamide | 85-95% | ~8.3 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~7.4-7.3 (m, 5H, Ph-H), ~4.6 (d, 2H, CH₂), ~2.6 (m, 1H, CH-SO₂), ~1.4 (m, 2H, CH₂), ~1.1 (m, 2H, CH₂) |
| 4-Methoxybenzylamine | 2-(4-(cyclopropylsulfonyl)phenyl)-N-(4-methoxybenzyl)-2-oxoacetamide | 88-96% | ~8.3 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.5 (d, 2H, CH₂), ~3.8 (s, 3H, OCH₃), ~2.6 (m, 1H, CH-SO₂) |
| Cyclohexylamine | N-cyclohexyl-2-(4-(cyclopropylsulfonyl)phenyl)-2-oxoacetamide | 80-90% | ~8.3 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~3.9 (m, 1H, N-CH), ~2.6 (m, 1H, CH-SO₂), ~2.0-1.2 (m, 10H, Cyclohexyl-H) |
Troubleshooting and Expert Insights
-
Problem: Reaction is sluggish or incomplete.
-
Causality & Solution: The primary amine may be a weak nucleophile (e.g., anilines with electron-withdrawing groups). Gently heating the reaction to 40-50 °C can increase the rate. Alternatively, the reaction can be performed in a higher-boiling solvent like THF or 1,4-dioxane at reflux.
-
-
Problem: Low yield after workup.
-
Causality & Solution: The amide product may have some water solubility, especially if the 'R' group is small and polar. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with the organic solvent to recover dissolved product.
-
-
Problem: Formation of side products.
-
Causality & Solution: Over-acylation does not typically occur with primary amines in this context.[5] However, if the amine has other nucleophilic sites, side reactions are possible. Ensure high-purity starting materials. If the amine is particularly precious, using exactly 1.0 equivalent of the amine with 1.0 equivalent of the ester can minimize waste, though it may require longer reaction times.
-
Conclusion
The amidation of this compound with primary amines is a powerful and reliable synthetic tool. It offers a straightforward path to a class of molecules with high potential in drug discovery and development. The protocols and insights provided herein are designed to empower researchers to confidently apply this chemistry to their specific targets, facilitating the efficient synthesis of novel compounds for biological evaluation.
References
-
Amide Bond Formation and Peptide Coupling. Chemical Reviews. [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information (PMC). [Link]
-
Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
-
Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]
-
Reactions of Amines. OpenStax. [Link]
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- 4. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]
Application Notes & Protocols: Catalytic Reactions Involving Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
Introduction: The Strategic Importance of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
This compound is an α-keto ester of significant interest in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a prochiral ketone adjacent to an ester, and a synthetically valuable cyclopropylsulfonylphenyl moiety, positions it as a critical precursor for advanced pharmaceutical intermediates. The dual carbonyl functionality allows for a rich variety of catalytic transformations, making it a versatile building block for complex molecular architectures.[2]
The primary catalytic focus for this substrate is the stereoselective reduction of its ketone group. The resulting chiral α-hydroxy ester is a key structural motif in numerous biologically active molecules, most notably in the synthesis of antiplatelet agents like Prasugrel.[3] This guide provides an in-depth exploration of the catalytic methodologies employed to transform this substrate, with a focus on asymmetric synthesis, backed by detailed protocols and mechanistic insights for researchers in drug discovery and process development.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 876063-40-0[4][][6] |
| Molecular Formula | C₁₃H₁₄O₅S[4] |
| Molecular Weight | 282.31 g/mol [4] |
| Appearance | Typically an off-white to yellow solid |
| Key Functional Groups | α-Keto ester, Sulfone, Cyclopropyl, Aromatic Ring |
Core Application: Asymmetric Catalytic Reduction
The transformation of the prochiral ketone in this compound into a single enantiomer of the corresponding α-hydroxy ester is the most critical application of this substrate. This is paramount for producing enantiomerically pure active pharmaceutical ingredients (APIs). The primary methods to achieve this are asymmetric transfer hydrogenation (ATH) and biocatalytic reduction.
Mechanism: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful technique that utilizes a simple hydrogen source, such as formic acid or isopropanol, to reduce a ketone in the presence of a chiral transition metal catalyst. Ruthenium(II) complexes bearing chiral diamine or amino alcohol ligands are particularly effective for the reduction of α-keto esters.
The catalytic cycle, as illustrated below, generally involves the formation of a metal-hydride species which then coordinates to the substrate. The bidentate nature of the α-keto ester allows for a highly organized, rigid transition state. The chiral ligands create a sterically defined environment, forcing the hydride to be delivered to one specific face of the ketone, thus inducing high enantioselectivity.[7]
Caption: Generalized catalytic cycle for Asymmetric Transfer Hydrogenation.
Biocatalysis: The Green Chemistry Approach
Biocatalysis offers a highly efficient and environmentally benign alternative to metal-based catalysis. Ketoreductase (KRED) enzymes, often sourced from microorganisms like Saccharomyces cerevisiae or expressed in recombinant hosts like E. coli, can reduce α-keto esters with near-perfect enantioselectivity (>99% ee) and under mild aqueous conditions.[8][9]
The process relies on a cofactor, typically NADPH, which provides the hydride for the reduction. In practical applications, a cofactor regeneration system is employed, where a sacrificial substrate (e.g., glucose or isopropanol) is oxidized by a second enzyme (e.g., glucose dehydrogenase) to continuously regenerate the NADPH consumed in the primary reaction.[8]
Caption: Biocatalytic reduction workflow with cofactor regeneration.
Comparative Data for Catalytic Systems
The choice of catalytic system depends on factors such as cost, scalability, desired enantiopurity, and downstream processing considerations.
Table 2: Comparison of Catalytic Systems for the Reduction of this compound
| Catalyst System | Hydrogen Source | Typical Conditions | Yield | Enantiomeric Excess (ee) | Key Advantages |
| RuCl | HCOOH/NEt₃ | 25-40 °C, THF/DCM | >95% | >98% | High turnover, well-understood mechanism |
| Recombinant E. coli (KRED) | Glucose | 30 °C, Aqueous Buffer (pH 7) | >90%[8] | >99%[8] | High selectivity, green process, mild conditions |
| Baker's Yeast (S. cerevisiae) | Glucose | 30 °C, Water | Variable | 90-97%[9] | Inexpensive, readily available |
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol provides a representative procedure for the asymmetric reduction of this compound using a well-defined Ruthenium catalyst.
Trustworthiness: This protocol is designed as a self-validating system. Successful execution should yield a product with high enantiomeric excess, verifiable by chiral HPLC analysis against a racemic standard.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Substrate |
| RuCl | ≥98% | Commercial | Chiral Catalyst |
| Triethylamine (NEt₃) | Anhydrous, ≥99.5% | Commercial | Base |
| Formic Acid (HCOOH) | ≥98% | Commercial | Hydrogen Source |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Solvent |
| Ethyl Acetate | ACS Grade | Commercial | Extraction Solvent |
| Saturated NaHCO₃ solution | N/A | Lab Prepared | For Quenching |
| Brine | N/A | Lab Prepared | For Washing |
| Anhydrous MgSO₄ | ≥97% | Commercial | Drying Agent |
Step-by-Step Procedure
-
Catalyst Activation: In a dry, nitrogen-purged flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Stir for 15 minutes at room temperature. This pre-forms the formate complex crucial for the catalytic cycle.
-
Reaction Setup: To a separate nitrogen-purged flask, add this compound (1.0 eq), the Ru catalyst (0.005 eq, 0.5 mol%), and anhydrous THF (to achieve a 0.2 M concentration of the substrate).
-
Initiation: Begin stirring the substrate/catalyst mixture and add the pre-mixed formic acid/triethylamine solution (2.5 eq of HCOOH relative to substrate) dropwise over 10 minutes. An exotherm may be observed.
-
Reaction Monitoring: Maintain the reaction temperature at 30 °C. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Workup: Upon completion, cool the reaction to room temperature and quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude α-hydroxy ester can be purified by column chromatography on silica gel if necessary, though often the crude product is of sufficient purity for subsequent steps.
Analysis
-
Yield: Determine the mass of the purified product and calculate the percentage yield.
-
Enantiomeric Excess (ee): Analyze the product using chiral HPLC (e.g., Chiralcel OD-H column) with a suitable mobile phase (e.g., hexane/isopropanol mixture). Compare the peak areas of the two enantiomers to calculate the ee value.
Application in Drug Synthesis: The Prasugrel Pathway
The primary industrial application of the chiral α-hydroxy ester derived from this compound is as a key intermediate in the synthesis of Prasugrel, a potent antiplatelet drug.[3] The catalytic reduction step establishes the critical stereocenter required for the drug's therapeutic activity.
Caption: Synthetic pathway from the title compound to Prasugrel.
Concluding Remarks for the Practicing Scientist
This compound is more than just a chemical intermediate; it is an enabling molecule for the efficient, stereocontrolled synthesis of high-value pharmaceutical compounds. Mastery of its catalytic transformations, particularly asymmetric reduction, is essential for process chemists and drug development professionals. While transition-metal catalysis offers robust and scalable solutions, the advancements in biocatalysis present compelling opportunities for developing greener, more selective, and economically viable manufacturing processes. The protocols and insights provided herein serve as a foundational guide for harnessing the full synthetic potential of this versatile substrate.
References
- Synthesis of ethyl 4-haloacetoacetoacetates.
- Process for the preparation of ethyl trifluoroacetoacetate.
- Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains.PubMed.
- Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacet
- Current Status of Research on Synthesis of α-Keto Acids and Their Esters.MDPI.
- Synthesis of α-Amino ketones, acids, esters, nitriles and rel
- ethyl 2-(4-cyclopropylsulfonylphenyl)
- Asymmetric reduction of 3-oxo-3-phenylpropionic acid ethyl ester by undifferentiated cells of white turnip in phosphate buffer/organic solvent.
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
- Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects.Iranian Journal of Chemical Engineering (IJChE).
- Carboxylate Catalysis: A Catalytic O-Silylative Aldol Reaction of Aldehydes and Ethyl Diazoacet
- Ethyl 2-(4-(Cyclopropylthio)phenyl)
- Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogen
- Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric c
- ETHYL (4-CYCLOPROPYLSULFONYLPHENYL)
- ETHYL (4-CYCLOPROPYLSULFONYLPHENYL)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Current Status of Research on Synthesis of α-Keto Acids and Their Esters | MDPI [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
Welcome to the technical support center for the purification of crude Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important intermediate.
This document provides recommended starting points and troubleshooting advice based on established chemical principles and analogous purifications of structurally related molecules.
I. Understanding the Molecule and Potential Impurities
This compound is a moderately polar molecule containing an aromatic ring, a sulfone group, an alpha-ketoester moiety, and a cyclopropyl group. Its purification can be challenging due to the potential for various impurities arising from its synthesis, which likely involves a Friedel-Crafts acylation or a related cross-coupling reaction.
Potential Impurities:
-
Unreacted Starting Materials: Such as cyclopropyl phenyl sulfone or ethyl oxalyl chloride.
-
Positional Isomers: ortho and meta isomers formed during electrophilic aromatic substitution.
-
Hydrolysis Products: The ester functionality is susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid.
-
Solvent Adducts and Residual Solvents: Trapped solvent molecules within the crystalline matrix.
-
Byproducts from Side Reactions: Depending on the specific synthetic route, other byproducts may be present.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound in a question-and-answer format.
Recrystallization Troubleshooting
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute is insoluble in the solvent at its boiling point and separates as a liquid. This is a common issue when the solvent is too nonpolar for a moderately polar compound or when the solution is cooled too rapidly.
-
Causality: The high concentration of the solute upon cooling leads to a supersaturated state where the molecules do not have sufficient time to orient themselves into a crystal lattice.
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a more polar co-solvent in which the compound is more soluble. For this molecule, if you are using a nonpolar solvent like hexane, adding a small amount of ethyl acetate or acetone can help.
-
Ensure slow cooling. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
Q2: I have poor recovery of my product after recrystallization. How can I improve the yield?
A2: Low recovery can be due to several factors, including the choice of solvent, using an excessive amount of solvent, or premature crystallization during hot filtration.
-
Causality: If the compound is too soluble in the recrystallization solvent at room temperature, a significant portion will remain in the mother liquor.
-
Troubleshooting Steps:
-
Optimize the solvent system. The ideal solvent should dissolve the compound completely at high temperatures but have low solubility at low temperatures. For a compound of this nature, consider solvent systems like ethyl acetate/heptane or isopropanol/water.
-
Use the minimum amount of hot solvent required to dissolve the crude product. Adding solvent in small portions near the boiling point is crucial.
-
Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crashing out on the filter paper.
-
Cool the filtrate slowly to maximize crystal growth and recovery.
-
Concentrate the mother liquor and attempt a second recrystallization to recover more product.
-
Chromatography Troubleshooting
Q3: My compound is streaking on the silica gel column. What is the cause and how can I fix it?
A3: Streaking, or tailing, is often a sign of overloading the column, poor solubility in the mobile phase, or strong interaction with the stationary phase.
-
Causality: The sulfone and keto-ester groups can interact strongly with the acidic silica gel, leading to poor elution profiles.
-
Troubleshooting Steps:
-
Reduce the amount of crude material loaded onto the column. A general rule is to use a silica-to-compound ratio of at least 50:1 (w/w).
-
Increase the polarity of the mobile phase. A gradual increase in the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) can improve elution.
-
Consider adding a small amount of a modifier to the mobile phase, such as 0.1-1% acetic acid, to suppress the interaction of acidic impurities with the silica. However, be mindful of the stability of your target compound.
-
Ensure the crude sample is fully dissolved in a minimal amount of the mobile phase or a stronger solvent before loading. If a stronger solvent is used for dissolution, ensure it is a very small volume.
-
Q4: I am not getting good separation between my product and a close-running impurity. What are my options?
A4: Poor separation is a common challenge, especially with isomeric impurities.
-
Causality: The impurity may have a polarity very similar to your product, making separation difficult with standard solvent systems.
-
Troubleshooting Steps:
-
Optimize the mobile phase. Try different solvent systems. For instance, replacing ethyl acetate with methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and methanol might alter the selectivity.
-
Use a shallower solvent gradient. A slower, more gradual increase in the polar solvent can improve resolution.
-
Employ a different stationary phase. If silica gel is not providing adequate separation, consider using alumina or a bonded phase like diol or cyano.
-
Consider preparative HPLC. For very difficult separations, high-performance liquid chromatography with a suitable column can provide the necessary resolution.
-
III. Frequently Asked Questions (FAQs)
Q: What is a good starting point for a recrystallization solvent system?
A: Based on the structure of this compound, which has both polar (sulfone, keto-ester) and nonpolar (aromatic ring, cyclopropyl) features, a mixed solvent system is a good starting point. A combination of a solvent in which the compound is soluble (like ethyl acetate or acetone) and a solvent in which it is poorly soluble (like heptane or hexane) is recommended.[1][2][3] For instance, dissolving the crude material in a minimal amount of hot ethyl acetate and then slowly adding heptane until turbidity persists is a viable strategy.
Q: What is a recommended mobile phase for flash column chromatography on silica gel?
A: A gradient of ethyl acetate in hexanes is a standard and effective choice for compounds of moderate polarity. Start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the concentration. The exact gradient will depend on the polarity of the impurities.
Q: How can I monitor the purity of my fractions during chromatography?
A: Thin-layer chromatography (TLC) is the most common and convenient method. Use the same solvent system as your column mobile phase to spot your fractions and visualize them under a UV lamp.
Q: My purified product is a white solid, but it has a slight yellow tint. Is this a concern?
A: A yellow tint may indicate the presence of a minor, colored impurity. If the purity by NMR and HPLC is high (>99%), the color may not be significant for many applications. However, for pharmaceutical applications, color can be an important quality attribute. You can try treating a solution of the compound with a small amount of activated charcoal before a final recrystallization to remove colored impurities. Be aware that charcoal can also adsorb your product, potentially lowering the yield.
IV. Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Heptane
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
While the solution is still hot, slowly add heptane dropwise until a faint cloudiness persists.
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold heptane.
-
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Prepare a silica gel column in a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Load the solution onto the top of the silica gel column.
-
Elute the column with a gradient of increasing ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
V. Visualizations
Caption: General purification workflow for crude this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
VI. References
-
Google Patents. (n.d.). Synthesis of cyclopropylacetylene. Retrieved January 28, 2026, from
-
Google Patents. (n.d.). Synthesis method of ciprofibrate. Retrieved January 28, 2026, from
-
Google Patents. (n.d.). Process for preparation of carvedilol. Retrieved January 28, 2026, from
Sources
Technical Support Center: Optimizing the Synthesis of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Reactions
The synthesis of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate is a multi-step process that hinges on two critical transformations: the formation of the cyclopropylsulfonylphenyl moiety and the subsequent introduction of the ethyl oxoacetate group via a Friedel-Crafts acylation. Success in this synthesis requires careful control over each step to maximize yield and minimize the formation of impurities. This guide will walk you through the intricacies of the synthesis, providing practical solutions to common challenges.
The overall synthetic strategy can be visualized as a two-stage process, beginning with the preparation of the cyclopropylsulfonylbenzene intermediate, followed by the crucial acylation step.
Technical Support Center: Synthesis of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
Welcome to the technical support center for the synthesis of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles.
Introduction
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, is primarily achieved through a Friedel-Crafts acylation reaction. This involves the reaction of cyclopropylsulfonylbenzene with ethyl chlorooxoacetate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). While seemingly straightforward, this reaction is fraught with potential side reactions and challenges, primarily due to the competing electronic effects of the substituents on the aromatic ring and the inherent reactivity of the starting materials. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis and overcome common hurdles.
Core Reaction and Mechanism
The fundamental transformation is the electrophilic aromatic substitution where the acylium ion, generated from ethyl chlorooxoacetate and a Lewis acid, attacks the cyclopropylsulfonylbenzene ring.
Caption: General workflow of the Friedel-Crafts acylation for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Deactivated Ring: The sulfonyl group (-SO₂-c-Pr) is strongly deactivating, making the Friedel-Crafts reaction sluggish.[1] 2. Moisture Contamination: Aluminum chloride and ethyl chlorooxoacetate are highly sensitive to moisture, leading to their decomposition. 3. Insufficient Catalyst: The Lewis acid can form complexes with the sulfonyl group of the starting material and the carbonyl group of the product, requiring at least stoichiometric amounts. | 1. Increase Reaction Temperature and Time: Carefully increase the reaction temperature and monitor the progress by TLC or HPLC. 2. Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase Catalyst Loading: Incrementally increase the amount of AlCl₃. A molar ratio of 1.2 to 1.5 equivalents relative to cyclopropylsulfonylbenzene is a good starting point. |
| Formation of Multiple Isomers | 1. Conflicting Directing Effects: The cyclopropyl group is an ortho, para-director, while the sulfonyl group is a meta-director. This competition leads to the formation of ortho, meta, and the desired para isomers. | 1. Optimize Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable para isomer. 2. Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Experiment with different anhydrous solvents like dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂). 3. Purification: Isomeric products will likely require careful purification by column chromatography or recrystallization. |
| Presence of Unidentified Byproducts | 1. Cyclopropyl Ring Opening: Under harsh Lewis acid conditions, the strained cyclopropyl ring can open, leading to rearranged products. 2. Decomposition of Ethyl Chlorooxoacetate: This reagent can decompose, especially at higher temperatures, to form various byproducts. 3. Hydrolysis of Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid during aqueous workup, especially if the conditions are not pH-controlled. | 1. Use a Milder Lewis Acid: Consider screening other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which may be less prone to inducing ring opening. 2. Controlled Addition of Reagents: Add the ethyl chlorooxoacetate slowly to the reaction mixture at a low temperature to minimize decomposition. 3. Careful Workup: Quench the reaction by pouring it onto a mixture of crushed ice and dilute HCl. Ensure the aqueous layer remains acidic to suppress ester hydrolysis. Extract the product promptly with a suitable organic solvent. |
| Difficult Product Isolation/Purification | 1. Complexation with Catalyst: The product can form a stable complex with AlCl₃, making the workup challenging.[2] 2. Similar Polarity of Isomers: The ortho, meta, and para isomers may have very similar polarities, making chromatographic separation difficult. | 1. Thorough Quenching: Ensure the reaction is completely quenched to break up the aluminum chloride complexes. Adding the reaction mixture to a vigorously stirred ice/acid mixture is crucial. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for isolating the desired para isomer. 3. High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC can be effective in resolving isomers. |
Frequently Asked Questions (FAQs)
Q1: Why is my yield of the desired para isomer so low, with a significant amount of the meta isomer being formed?
A1: This is a classic issue of competing directing groups. The activating, ortho, para-directing cyclopropyl group and the deactivating, meta-directing sulfonyl group are in opposition. The strongly deactivating nature of the sulfonyl group can make the meta position electronically favorable for attack, even though the para position is sterically less hindered. To favor the para product, you can try to run the reaction at a lower temperature for a longer duration. This often favors the formation of the thermodynamically more stable product, which is typically the para isomer due to reduced steric hindrance.
Q2: I observe a complex mixture of products by NMR, some of which do not seem to be simple isomers. What could be happening?
A2: This could be indicative of cyclopropyl ring opening. Strong Lewis acids, particularly in combination with elevated temperatures, can protonate the cyclopropyl ring, leading to a carbocation that can undergo rearrangement and subsequent reactions. To mitigate this, consider using a milder Lewis acid (e.g., FeCl₃) or ensuring strict temperature control.
Q3: My reaction seems to stall, and I have a lot of unreacted starting material. What should I do?
A3: The deactivating effect of the sulfonyl group can make the reaction difficult to drive to completion.[1] Ensure your reagents and solvent are scrupulously dry. You can try incrementally increasing the amount of AlCl₃, as it gets consumed by complexation with both the starting material and the product. A slight increase in temperature might also be necessary, but this should be done cautiously to avoid side reactions.
Q4: During the workup, I am getting an emulsion that is difficult to separate. How can I resolve this?
A4: Emulsions during the workup of Friedel-Crafts reactions are common due to the presence of aluminum salts. To break the emulsion, you can try adding a saturated solution of sodium chloride (brine) or a small amount of a different organic solvent with a different density. Gentle centrifugation of a small sample can also help to determine if the layers will separate.
Q5: Can I use a different acylating agent instead of ethyl chlorooxoacetate?
A5: Yes, it is possible to use other acylating agents like oxalyl chloride followed by esterification with ethanol. However, ethyl chlorooxoacetate is often preferred for its directness. Be aware that other acylating agents will have their own reactivity profiles and may require different reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reaction Setup: Charge the flask with anhydrous aluminum chloride (1.2 - 1.5 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: In the dropping funnel, prepare a solution of cyclopropylsulfonylbenzene (1.0 equivalent) and ethyl chlorooxoacetate (1.1 equivalents) in anhydrous DCM.
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product, which will likely be a mixture of isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.
Protocol 2: Analytical Method for Isomer Identification (HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
This method should allow for the separation of the ortho, meta, and para isomers. The retention times will need to be determined with authentic standards if available.
Visualizing Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
Khan Academy. (2010, October 19). Friedel-Crafts acylation | Aromatic compounds | Organic chemistry [Video]. YouTube. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Friedel-Crafts allylation of a prenyl group stabilized by a sulfone moiety: expeditious syntheses of ubiquinones and menaquinones. Retrieved from [Link]
-
Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US6028237A - Synthesis of cyclopropylacetylene.
-
LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Retrieved from [Link]
- Google Patents. (n.d.). EP0937703A1 - METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS.
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN101318900B - Process for synthesizing ethyl propiolate.
-
Khan Academy. (2010, October 19). Friedel-Crafts acylation | Aromatic compounds | Organic chemistry [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN106432109A - Preparation method of quizalofop-P-ethyl.
-
ResearchGate. (2015, February 15). (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
Sources
Technical Support Center: Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are working with this compound. As a key intermediate in various synthetic pathways, understanding and controlling its impurity profile is critical for ensuring the quality, safety, and efficacy of downstream products.
This resource offers a comprehensive overview of the common impurities associated with this compound, including their origins, identification, and mitigation strategies. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical challenges you may encounter during your experiments.
Part 1: Understanding the Impurity Landscape
The purity of this compound is paramount for its successful application. Impurities can arise from the synthetic process, degradation of the final product, or from the starting materials and reagents used. This section delves into the likely synthetic route and the potential impurities that can be generated.
Likely Synthetic Pathway
While specific proprietary synthesis routes may vary, a plausible and common method for the preparation of this compound is through a Friedel-Crafts acylation reaction .[1][2][3] This typically involves the reaction of cyclopropylsulfonylbenzene with an acylating agent such as ethyl oxalyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[3][4]
Diagram: Plausible Synthetic Route via Friedel-Crafts Acylation
Sources
Technical Support Center: Troubleshooting Low Reactivity of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
Welcome to the technical support center for Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this specialized α-keto ester. As Senior Application Scientists, we have compiled this resource to provide not only procedural guidance but also a deeper understanding of the chemical principles governing its behavior in various reactions.
Understanding the Reactivity Profile of this compound
This compound is a unique building block characterized by an α-keto ester functionality attached to a phenyl ring bearing a strong electron-withdrawing cyclopropylsulfonyl group. This substitution pattern significantly influences the molecule's reactivity.
The sulfonyl group deactivates the aromatic ring towards electrophilic substitution and, more importantly, withdraws electron density from the α-keto ester moiety through resonance and inductive effects. This heightened electrophilicity of the carbonyl carbons is a double-edged sword: while it can enhance reactivity towards potent nucleophiles, it can also lead to unforeseen side reactions or instability under certain conditions.
Caption: Electronic influence of the cyclopropylsulfonyl group.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing incomplete or no reaction when using this compound with a mild nucleophile. What are the likely causes and how can I resolve this?
Answer:
While the sulfonyl group enhances the electrophilicity of the carbonyl centers, low reactivity with mild nucleophiles can still occur due to several factors.
Potential Causes:
-
Steric Hindrance: The bulky cyclopropylsulfonyl group, in conjunction with the adjacent ethyl ester, can sterically hinder the approach of the nucleophile to the carbonyl carbons.
-
Insufficient Nucleophilicity: The nucleophile may not be strong enough to overcome the activation energy of the reaction, even with the enhanced electrophilicity of the substrate.
-
Poor Solubility: The substrate or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Inappropriate Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
Troubleshooting Protocol:
-
Assess Nucleophile Strength: If using a neutral or weakly basic nucleophile, consider converting it to a more potent form. For example, deprotonate an alcohol to an alkoxide using a suitable base.
-
Optimize Solvent and Solubility:
-
Ensure all reagents are fully soluble in the reaction solvent at the reaction temperature.
-
Consider switching to a more polar aprotic solvent like DMF or DMSO to better solvate ionic nucleophiles.
-
Use the table below to guide your solvent choice.
-
| Solvent | Dielectric Constant (ε) | Properties | Common Use Cases |
| Tetrahydrofuran (THF) | 7.6 | Aprotic, moderately polar | General purpose, good for organometallics |
| Dichloromethane (DCM) | 9.1 | Aprotic, non-polar | General purpose, good solubility for organics |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic | Good for SN2 reactions, dissolves many salts |
| Dimethylformamide (DMF) | 36.7 | Polar aprotic | Excellent for SN2, dissolves many salts |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar aprotic | Highly polar, excellent for SN2, can be difficult to remove |
-
Increase Reaction Temperature:
-
Incrementally increase the reaction temperature in 10-20 °C intervals.
-
Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.
-
-
Consider Catalysis:
-
For certain reactions, a Lewis acid catalyst (e.g., MgCl₂, ZnCl₂, TiCl₄) can further activate the carbonyl group.
-
Phase-transfer catalysts can be effective if there is a solubility mismatch between the nucleophile and the substrate.
-
Caption: Troubleshooting workflow for low reactivity.
Question 2: My reaction is producing a significant amount of a byproduct that appears to be the hydrolyzed ester. How can I prevent this?
Answer:
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common side reaction, particularly under basic or acidic conditions, or in the presence of water.
Causality:
The ester carbonyl is susceptible to nucleophilic attack by water or hydroxide ions. This process can be catalyzed by both acid and base. The resulting carboxylic acid may or may not be desired and can complicate purification.
Prevention Protocol:
-
Strictly Anhydrous Conditions:
-
Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas (N₂ or Ar).
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Handle all reagents under an inert atmosphere.
-
-
Control of pH:
-
If using a basic nucleophile, use a non-nucleophilic base (e.g., a hindered amine like DBU or a metal hydride) to generate the active nucleophile in situ, rather than using aqueous base.
-
If the reaction requires acidic conditions, opt for a Lewis acid over a Brønsted acid to minimize water introduction.
-
-
Temperature Management:
-
Hydrolysis rates increase with temperature. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Work-up Procedure:
-
Perform aqueous work-up at low temperatures (0-5 °C) to minimize hydrolysis during extraction.
-
Promptly extract the product into an organic solvent and dry the organic layer thoroughly (e.g., with MgSO₄ or Na₂SO₄) before concentrating.
-
Question 3: I am attempting a reaction that should proceed via an enolate, but I am getting low yields and recovery of starting material. What is going wrong?
Answer:
While this molecule is an α-keto ester, it lacks α-hydrogens, meaning it cannot form an enolate at the carbon between the two carbonyl groups. Reactions that require enolization of the substrate, such as the acetoacetic ester synthesis, are not directly applicable.[1][2] If your reaction design relies on the generation of an enolate from this specific substrate, a redesign of the synthetic route is necessary.
If you are using this molecule as an electrophile in a reaction with another enolizable compound, low yields could be due to issues with enolate generation from your other starting material.
Troubleshooting Enolate Reactions (with this substrate as the electrophile):
-
Base Selection:
-
Ensure the base is strong enough to fully deprotonate your nucleophilic partner. For ketone enolates, LDA or NaHMDS are often required. For more acidic β-dicarbonyl compounds, NaH or alkoxides may suffice.
-
-
Temperature Control for Enolate Formation:
-
For kinetically controlled enolate formation, low temperatures (e.g., -78 °C) are crucial to prevent side reactions.[3]
-
-
Order of Addition:
-
Typically, the enolate should be pre-formed at low temperature before the addition of this compound. Adding the base to a mixture of the two carbonyl compounds can lead to a complex mixture of products.
-
References
-
Google Patents. (n.d.). Synthesis of ethyl 4-haloacetoacetoacetates. Retrieved from [4]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link][5]
-
MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link][6]
-
ResearchGate. (2023, March 8). Ethyl Diazoacetate. Retrieved from [Link]
-
JoVE. (n.d.). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link][1]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link][2]
-
Wikipedia. (n.d.). Sildenafil. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved from [Link]
-
Bracher, P. (n.d.). Problem Solving with α-Carbonyl Chemistry. Retrieved from [Link][3]
-
ResearchGate. (2004, August). Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
-
SpringerLink. (n.d.). Reaction of ethyl diazoacetate with allylamines catalyzed by copper and rhodium complexes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
ACS Publications. (n.d.). Tris(pentafluorophenyl)borane-Catalyzed Cyclopropanation of Styrenes with Arydiazoacetates. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016, July 26). On the cause of low thermal stability of ethyl halodiazoacetates. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl oxoacetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl Acetate. Retrieved from [Link]
Sources
- 1. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 2. aklectures.com [aklectures.com]
- 3. paulbracher.com [paulbracher.com]
- 4. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
Welcome to the technical support guide for the synthesis of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.
Section 1: Reaction Overview & Core Mechanism
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction.[1][2] This electrophilic aromatic substitution involves reacting cyclopropylsulfonylbenzene with an acylating agent, typically ethyl oxalyl chloride, in the presence of a strong Lewis acid catalyst.[2][3]
The core of the reaction is the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of cyclopropylsulfonylbenzene.[4] Understanding this mechanism is fundamental to troubleshooting common issues.
Q1: What is the detailed mechanism for this Friedel-Crafts acylation?
A1: The reaction proceeds in three primary steps:
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of ethyl oxalyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[4][5]
-
Electrophilic Attack: The π-electrons of the cyclopropylsulfonylbenzene ring attack the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion, temporarily disrupting the ring's aromaticity.[5]
-
Deprotonation and Regeneration: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new substituent, restoring aromaticity to the ring. This step regenerates the AlCl₃ catalyst and produces HCl as a byproduct.[3][5]
However, it's critical to note that the ketone product can form a stable complex with the Lewis acid, effectively sequestering it.[3][6] Therefore, stoichiometric or even excess amounts of the Lewis acid are often required.[3][6]
Section 2: Pre-Reaction Troubleshooting & FAQ
Success begins before the first reagent is measured. This section addresses common pitfalls in setup and starting materials.
Q2: How critical is the purity of the starting materials and the reaction environment?
A2: Extremely critical. The primary catalyst, aluminum chloride (AlCl₃), is highly sensitive to moisture.[6] Any water present in the glassware, solvents, or reagents will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive.[6]
-
Best Practices:
-
Glassware: All glassware must be flame-dried or oven-dried immediately before use.
-
Solvents: Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system. Dichloromethane is a common choice.
-
Reagents: Use fresh or properly stored AlCl₃. A yellowish or clumpy appearance indicates hydration and decomposition. Cyclopropylsulfonylbenzene and ethyl oxalyl chloride should be of high purity to avoid side reactions.
-
Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.
-
Q3: My cyclopropylsulfonylbenzene starting material appears to be of poor quality. How will this impact the reaction?
A3: Impurities in the aromatic starting material can lead to several issues:
-
Lower Yields: If the starting material contains non-reactive impurities, the effective concentration is lower, leading to reduced product formation.
-
Side Product Formation: More reactive impurities could compete in the Friedel-Crafts reaction, leading to a complex product mixture and difficult purification.
-
Catalyst Deactivation: Certain impurities, particularly those with Lewis basic sites (like amines or alcohols), can complex with and deactivate the AlCl₃ catalyst.[5][7]
It is highly recommended to purify the starting material by recrystallization or chromatography if its purity is questionable.
Section 3: Optimizing Reaction Parameters
This is the core of the optimization process. Each parameter is a lever that can be adjusted to maximize yield and purity.
Q4: What is the most common reason for low yields, and how do I address it?
A4: The most frequent cause of low yields in Friedel-Crafts acylation is insufficient or inactive catalyst.[6] Because the ketone product forms a stable complex with AlCl₃, the catalyst is not truly catalytic and is consumed as the reaction progresses.[3][6]
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: First, ensure all moisture has been rigorously excluded (see Q2).
-
Increase Catalyst Stoichiometry: A common practice is to use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (ethyl oxalyl chloride).[3] Sometimes, using over 2 equivalents can be beneficial.
-
Temperature Control: The reaction may be too cold. While some acylations run at 0°C to room temperature, gentle heating (e.g., to 40°C) might be needed to overcome the activation energy.[6] Conversely, excessive heat can cause decomposition.[6] Monitor the reaction by TLC or LC-MS to find the optimal temperature.
-
Q5: How do I choose the right Lewis acid and solvent?
A5: While AlCl₃ is the most common Lewis acid for this reaction, others like FeCl₃ or ZnCl₂ can also be used.[2][8] The choice can significantly impact yield and selectivity. The solvent's role is not just to dissolve reagents but also to influence reaction rate and selectivity.
Table 1: Comparison of Common Lewis Acids and Solvents
| Lewis Acid | Relative Activity | Typical Solvent | Advantages | Disadvantages |
| AlCl₃ | Very High | Dichloromethane (DCM), Dichloroethane (DCE) | High reactivity, widely available. | Highly moisture-sensitive, can promote side reactions if not controlled.[6] |
| FeCl₃ | High | Dichloromethane, Nitrobenzene | Less moisture-sensitive than AlCl₃. | Can be less reactive, potentially requiring higher temperatures.[2] |
| ZnCl₂ | Moderate | Dichloromethane | Milder catalyst, good for sensitive substrates. | Often requires higher temperatures and longer reaction times.[8] |
| BF₃·OEt₂ | Moderate | Dichloromethane, Ether | Easy to handle liquid. | Can be less effective for deactivated rings. |
-
Recommendation: Start with AlCl₃ in anhydrous DCM. If side product formation is a major issue, consider a milder Lewis acid like FeCl₃.
Section 4: Work-up, Purification & Characterization
Properly quenching the reaction and purifying the product is essential for obtaining high-quality material.
Q6: I observe a thick, unmanageable slurry during the reaction. What should I do?
A6: This is a common issue caused by the precipitation of the AlCl₃-ketone complex.[6]
-
Solution:
-
Increase Solvent Volume: Add more anhydrous solvent to improve solubility and stirrability.
-
Ensure Efficient Stirring: Use a powerful overhead mechanical stirrer rather than a magnetic stir bar to maintain a homogenous suspension.[6]
-
Q7: What is the safest and most effective way to quench the reaction and purify the final product?
A7: The quench of a large amount of AlCl₃ is highly exothermic and must be done with extreme caution.
Optimized Quench and Purification Protocol:
-
Cooling: After confirming reaction completion via TLC/LC-MS, cool the reaction vessel to 0°C in an ice-water bath.
-
Quenching: Slowly and carefully add the reaction mixture to a separate flask containing a vigorously stirred mixture of crushed ice and concentrated HCl. The acid helps to break up the aluminum complexes. Caution: This process will release HCl gas; perform in a well-ventilated fume hood.
-
Extraction: Once the quench is complete and all solids have dissolved, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Section 5: Workflow & Troubleshooting Diagrams
Visual aids can simplify complex decision-making processes during synthesis and troubleshooting.
Workflow for Optimizing Friedel-Crafts Acylation
Caption: A standard experimental workflow for the synthesis.
Troubleshooting Low Yield Issues
Caption: A decision tree for troubleshooting low product yield.
Section 6: References
-
BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. BenchChem Technical Support.
-
Sathee, J. Friedel Crafts Reaction.
-
Aurigene Pharmaceutical Services. An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
Wikipedia. Friedel–Crafts reaction.
-
MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
-
PMC. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis.
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
-
YouTube. (2017). Friedel-Crafts Acylation Example Problems.
-
Beilstein Journals. (2021). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions.
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
-
Arizona State University. (1998). Role of Lewis acid(AlCl>3>)-aromatic ring interactions in Friedel-Craft's reaction: An ab initio study.
-
Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction.
-
LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
-
Organic Chemistry Portal. Synthesis of α-keto carboxylic acid, ester and amide.
-
Organic Chemistry Portal. Friedel-Crafts Acylation.
-
Sigma-Aldrich. Friedel–Crafts Acylation.
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
Sources
- 1. aurigeneservices.com [aurigeneservices.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
Technical Support Center: Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
Subject: Stability Profiling & Degradation Troubleshooting Guide
Executive Summary: The Stability Paradox
Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate (CAS: 876063-40-0) is a high-value intermediate often used in the synthesis of HCV NS5B polymerase inhibitors and other sulfonamide-based antivirals.
While the cyclopropyl-sulfonyl moiety provides metabolic stability in the final drug candidate, the
Critical Handling Rule: This compound is hygroscopic and chemically reactive toward protic solvents. Standard HPLC analysis in methanol often leads to "ghost peaks" due to in-situ hemiacetal formation.
Diagnostic Knowledge Base: Degradation Pathways
The following diagram illustrates the three primary degradation vectors you will encounter. Use this to identify impurity peaks in your chromatograms.
Figure 1: The parent molecule undergoes hydrolysis to the acid (Degradant A), which can further decarboxylate to the aldehyde (Degradant B). In alcoholic solvents, reversible hemiacetals (Artifact C) form.
Troubleshooting Guide: Common Experimental Issues
Scenario A: "My HPLC peak area is decreasing over time in the autosampler."
Diagnosis: Transesterification or Hemiacetal Formation.
The
-
Mechanism: The electron-deficient carbonyl is attacked by the solvent oxygen.
-
Corrective Action:
-
Switch Diluent: Use Acetonitrile (ACN) or Acetonitrile:Water (80:20) as the sample diluent. Avoid pure alcohols.
-
Check pH: Ensure the diluent is not basic. Even trace alkalinity catalyzes this reaction.
-
Scenario B: "I see a new peak at [M-28] in LC-MS."
Diagnosis: Hydrolysis followed by Decarboxylation.[1]
The mass loss of 28 Da usually corresponds to the loss of an ethyl group (hydrolysis
-
The Pathway:
-
Parent (282 Da)
Acid (254 Da) . -
Acid (254 Da)
Aldehyde (210 Da) .
-
-
Corrective Action:
-
Store the solid at -20°C under Argon/Nitrogen.
-
Avoid aqueous workups at pH > 7. The hydrolysis rate of
-keto esters is - times faster than simple esters due to the adjacent carbonyl dipole [1].
-
Scenario C: "The material turned yellow/brown during drying."
Diagnosis: Thermal Decomposition (Decarboxylation).[1][2][3]
-
Corrective Action:
-
Dry under high vacuum at ambient temperature (< 25°C) . Do not use oven drying.
-
Stability Data & Storage Protocols
The following data summarizes the stability profile based on functional group analysis.
| Stress Condition | Stability Rating | Major Degradant | Prevention Strategy |
| Hydrolysis (Acidic pH 1-4) | Moderate | Keep dry; process quickly. | |
| Hydrolysis (Basic pH > 8) | Critical Failure | Strictly avoid bases. Quench reactions into acid. | |
| Oxidation ( | Poor | Benzoic Acid deriv. | Store under inert gas (Ar/N2). |
| Photolysis (UV Light) | Low | Radical species | Amber glassware is mandatory. |
| Thermal (> 40°C) | Moderate | Aldehyde + | Cold chain transport required. |
Analytical Method Parameters (Standardized)
To avoid artifacts, use this validated LC method setup.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the ester).
-
Mobile Phase B: Acetonitrile (NOT Methanol).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Phenyl ring) and 210 nm (Carbonyls).
-
Sample Diluent: 100% Acetonitrile. Do not use MeOH.
FAQ: Scientist to Scientist
Q: Can I use this intermediate in a Grignard reaction?
A: Proceed with extreme caution. The
Q: Why is the cyclopropyl group stable?
A: The cyclopropyl group is attached to a sulfone (
Q: I need to hydrolyze the ester to the acid intentionally. How do I do it without decarboxylation?
A: Use Lithium Hydroxide (LiOH) in THF/Water at 0°C . Monitor by TLC/HPLC. Once the starting material is gone, immediately acidify to pH 3 and extract. Do not heat. The lithium salt is more stable than the sodium salt, and low temperature prevents the loss of
References
-
Kirsch, J. F., & Jencks, W. P. (1964). "Nonlinear Structure-Reactivity Correlations in the Reaction of Nucleophiles with Carbonyl Compounds." Journal of the American Chemical Society. (Mechanistic basis for rapid
-keto ester hydrolysis). -
Lopalco, A., et al. (2016). "Mechanism of Decarboxylation of Pyruvic Acid in the Presence of Hydrogen Peroxide." Journal of Pharmaceutical Sciences. (Analogous mechanism for oxidative decarboxylation of
-keto acids).[4] -
BenchChem. (2025).[5] "Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate Technical Data." Chemical Safety & Properties Database. (Structural confirmation and physical properties).
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for safety information before handling sulfonated aromatics.
Sources
Technical Support Center: Purification of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
Welcome to the technical support center for Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of solvent impurities from this key pharmaceutical intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the highest purity of your compound.
Introduction: The Challenge of Solvent Impurities
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). During its synthesis and purification, residual solvents can become trapped within the crystal lattice or adsorbed onto the crystal surface. These impurities can adversely affect the safety, efficacy, and stability of the final drug product.[1][2] Therefore, their removal to levels compliant with regulatory standards, such as the ICH Q3C guidelines, is a critical step in the manufacturing process.[3][4][5][6]
This guide will explore common challenges and provide robust solutions for effectively removing solvent impurities, ensuring your this compound meets the stringent purity requirements for pharmaceutical use.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of this compound.
Q1: What are the most common solvent impurities I should expect?
A1: The most common residual solvents are typically those used in the final steps of synthesis and purification.[5] For this compound, this often includes:
-
Reaction Solvents: Such as toluene, tetrahydrofuran (THF), or dichloromethane (DCM), which are frequently used in the synthetic steps.
-
Crystallization/Recrystallization Solvents: Alcohols like ethanol, methanol, or isopropanol, and esters like ethyl acetate are common choices for crystallization.[7]
-
Washing Solvents: Lower polarity solvents like hexanes or heptanes might be used to wash the filtered solid.
It is crucial to have a thorough understanding of the entire synthetic and purification process to anticipate the potential solvent impurities.
Q2: My product still contains high levels of residual solvent even after standard oven drying. What could be the cause?
A2: This is a common issue that can arise from several factors:
-
Occlusion within the Crystal Lattice: Rapid crystallization can lead to the entrapment of solvent molecules within the growing crystal structure.[8] Standard drying methods are often insufficient to remove these occluded solvents.
-
High Boiling Point of the Solvent: Solvents with high boiling points, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are inherently more difficult to remove.
-
Formation of a Solvate: The solvent may form a stable solvate with your compound, where the solvent molecule is an integral part of the crystal structure. In this case, simple drying will not be effective.
-
Inefficient Drying Technique: The drying temperature may be too low, the vacuum may not be sufficient, or the drying time may be too short.[8]
Q3: How do I know which purification method is best for my specific solvent impurity?
A3: The choice of purification method depends on the nature of the impurity and the properties of your compound. The following decision tree can guide your selection:
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
This section provides detailed protocols and the scientific rationale behind them to address specific purification challenges.
Issue 1: Residual Low to Medium Boiling Point Solvents Detected
If you are struggling with common solvents like ethanol, ethyl acetate, or toluene, an optimized drying or recrystallization process is often the most effective solution.
Method 1.1: Optimized Vacuum Oven Drying
Standard oven drying may not be sufficient. Optimizing the parameters can significantly improve solvent removal.[9][10][11]
Causality: By increasing the temperature, you provide more energy for the solvent molecules to escape the crystal lattice. A higher vacuum reduces the boiling point of the solvent, facilitating its evaporation.[11]
Protocol:
-
Material Preparation: Spread the this compound powder thinly on a tray to maximize the surface area.
-
Temperature Selection: Set the oven temperature to at least 20-30 °C below the melting point of your compound to avoid degradation.
-
Vacuum Application: Apply a high vacuum (e.g., <1 mbar).
-
Nitrogen Bleed (Optional but Recommended): Introduce a slow bleed of dry nitrogen into the oven. This helps to sweep the solvent vapors away from the product, improving the drying efficiency.
-
Duration: Dry for a sufficient period (e.g., 12-24 hours), periodically checking the residual solvent levels by a suitable analytical method like Gas Chromatography (GC).
Method 1.2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by separating impurities based on differences in solubility.[12][13][14][15][16]
Causality: The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution.[12]
Protocol:
-
Solvent Selection: Choose a solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures. A common approach is to use a solvent/anti-solvent system. For example, dissolving the compound in a good solvent like ethyl acetate and then adding a poor solvent like heptane until turbidity is observed.
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Rapid cooling can trap impurities.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Caption: Workflow for the recrystallization process.
Issue 2: Persistent High Boiling Point Solvent Impurities
High boiling point solvents like DMF or DMSO can be particularly challenging to remove. In these cases, more specialized techniques are required.
Method 2.1: Slurry Washing
Slurry washing is an effective technique to remove impurities that are present on the surface of the crystals or in the mother liquor.[17][18][19]
Causality: This method involves suspending the solid material in a solvent in which the desired compound is poorly soluble, but the impurity is soluble. The impurity partitions into the solvent phase, which is then removed by filtration.[19]
Protocol:
-
Anti-Solvent Selection: Choose a solvent in which this compound has very low solubility, but the high-boiling point impurity is soluble. Water or a hydrocarbon solvent like heptane can be effective.
-
Slurry Formation: Suspend the impure solid in the chosen anti-solvent. The ratio of solid to solvent should be optimized, but a good starting point is 1:5 (w/v).
-
Agitation: Stir the slurry at a controlled temperature (ambient or slightly elevated) for a defined period (e.g., 1-4 hours).
-
Filtration: Filter the solid and wash it with a fresh portion of the anti-solvent.
-
Drying: Dry the material in a vacuum oven.
Method 2.2: Lyophilization (Freeze-Drying)
For thermally sensitive compounds or when dealing with very stubborn solvent impurities, lyophilization can be an excellent, albeit more resource-intensive, option.[20][21][22][23][24][25]
Causality: Lyophilization involves freezing the material and then reducing the pressure to allow the frozen solvent to sublimate directly from the solid to the gas phase.[20][24] This gentle process avoids the potential for thermal degradation.[24]
Protocol:
-
Dissolution: Dissolve the compound in a suitable solvent, typically one with a relatively high freezing point and vapor pressure, such as water or tert-butanol.
-
Freezing: Freeze the solution completely. A shell freeze is often preferred as it increases the surface area.
-
Primary Drying (Sublimation): Place the frozen sample in the lyophilizer under a high vacuum. The condenser, at a very low temperature, will trap the sublimated solvent.
-
Secondary Drying (Desorption): After all the ice has sublimated, the temperature can be gradually increased to remove any residual, bound solvent molecules.
Table 1: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For |
| Optimized Oven Drying | Simple, cost-effective | Ineffective for occluded or high-boiling point solvents | Low to medium boiling point solvents |
| Recrystallization | High purity achievable, removes various impurities | Potential for product loss, requires solvent screening | Broad range of solvent and solid impurities |
| Slurry Washing | Good for surface impurities, relatively fast | Less effective for occluded impurities | High boiling point solvents that are soluble in an anti-solvent |
| Lyophilization | Gentle, effective for stubborn solvents | Slow, expensive, requires specialized equipment | Thermally sensitive compounds, very low residual solvent targets |
Regulatory Compliance
It is imperative that the final levels of residual solvents in this compound comply with the limits set by regulatory bodies. The ICH Q3C guidelines provide a framework for classifying solvents based on their toxicity and setting permissible daily exposure (PDE) limits.[3][4][5][6]
Table 2: ICH Q3C Solvent Classification and Examples
| Class | Description | Example Solvents |
| Class 1 | Solvents to be avoided; known or suspected human carcinogens | Benzene, Carbon tetrachloride |
| Class 2 | Solvents to be limited due to inherent toxicity | Toluene, Methanol, Dichloromethane |
| Class 3 | Solvents with low toxic potential | Ethanol, Ethyl acetate, Heptane |
Always ensure that your analytical methods for determining residual solvents are validated and that the final product meets the specifications outlined in the relevant pharmacopeias.
References
-
ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]
-
Feature-Tec. (n.d.). Nano Slurry Concentration & Washing. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]
- Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
-
Emerald Cloud Lab. (2025, September 5). ExperimentLyophilize Documentation. Retrieved from [Link]
-
Guangdong Yuanyao Test Equipment Co.,Ltd. (n.d.). Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
American Chemical Society. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration | Request PDF. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]
- Google Patents. (n.d.). US4526684A - Polymer slurry washing.
-
Buchi.com. (n.d.). How to effectively use organic solvents in lyophilization. Retrieved from [Link]
-
Superb Heater. (2025, November 3). Principles for selecting dryers in the pharmaceutical industry. Retrieved from [Link]
-
Document Server@UHasselt. (n.d.). Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy. Retrieved from [Link]
-
NIH. (n.d.). Integrated Filtration and Washing Modeling: Optimization of Impurity Rejection for Filtration and Washing of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Different Types of Impurities in Pharmaceuticals. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]
-
YouTube. (2024, August 30). The Process of Freeze Drying (Lyophilization). Retrieved from [Link]
-
(n.d.). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. Retrieved from [Link]
-
Despatch Industries. (n.d.). Drug Formulation and The Crucial Role of Laboratory Ovens. Retrieved from [Link]
-
USP-NF. (n.d.). ICH: Q3C - Impurities: Residual Solvents. Retrieved from [Link]
-
NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
-
Googleapis.com. (n.d.). Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica. Retrieved from [Link]
-
PubMed. (n.d.). Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, a highly active platelet aggregation inhibitor, by liquid chromatography-mass spectrometry. Retrieved from [Link]
-
Seven Star Pharma. (n.d.). Lyophilization. Retrieved from [Link]
-
ResearchGate. (2026, January 2). Effective particle washing in solid-liquid-separation processes. Retrieved from [Link]
-
Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]
-
Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]
-
MAG Online Library. (2021, November 7). Removing catalyst fines from slurries | Filtration + Separation. Retrieved from [Link]
-
Crawford Lab. (n.d.). Lyophilizer. Retrieved from [Link]
-
FDA. (2021, December 10). Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry. Retrieved from [Link]
-
(2023, November 17). Drying Machines for API (Active Pharmaceutical Ingredient): Types and Applications. Retrieved from [Link]
-
RSC Education. (n.d.). Purifying by recrystallisation | 16–18 years | Resource. Retrieved from [Link]
-
NIH. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
Sources
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- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. tga.gov.au [tga.gov.au]
- 6. fda.gov [fda.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 9. Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing - Guangdong Yuanyao Test Equipment Co.,Ltd. [yuanyao-tech.com]
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- 25. crawfordlab.yale.edu [crawfordlab.yale.edu]
Technical Support Center: Purification of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
Technical Overview & Chemical Profile
Target Molecule: Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
Molecular Formula:
- -Keto Ester: Highly electrophilic; prone to hydration (gem-diol formation) on "wet" silica.
-
Cyclopropyl Sulfone: Significant dipole moment; increases polarity and creates solubility challenges in non-polar mobile phases.
The Separation Challenge:
This molecule presents a "polarity conflict." The lipophilic ethyl/cyclopropyl groups suggest solubility in organics, but the sulfone and
Phase 1: Method Development Protocols
A. Solvent System Screening (TLC)
Do not rely solely on Hexane/Ethyl Acetate (Hex/EtOAc). The sulfone group often requires a stronger dipole solvent like Dichloromethane (DCM) for proper mass transfer.
Protocol:
-
Prepare three TLC chambers:
-
System A: 30% EtOAc in Heptane (Standard).
-
System B: 100% DCM (Polartiy check).
-
System C: 5% MeOH in DCM (High polarity check).
-
-
Spot the crude mixture.
-
Target Rf: 0.25 – 0.35.
| Solvent System | Observation | Recommendation |
| Hex/EtOAc | Compound streaks or stays at baseline. | Insufficient solubility. Switch to DCM-based systems. |
| DCM/MeOH | Compound moves as a tight spot. | Preferred. Excellent for sulfones. |
| Toluene/Acetone | Good separation but difficult removal. | Use only if DCM fails. |
B. Sample Loading Strategy
Critical Step: Direct liquid injection often fails for this molecule because it may precipitate when hitting the non-polar equilibration solvent.
Recommended Method: Dry Loading
-
Dissolve crude material in minimal DCM.
-
Add silica gel (ratio 1:2 crude:silica by weight).
-
Evaporate solvent under vacuum until a free-flowing powder remains.
-
Load this powder cartridge onto the top of the column.
Troubleshooting Guide (FAQ)
Q1: My product is streaking (tailing) badly on the column. Is it decomposing?
Diagnosis: Likely Hydration or Silanol Interaction , not necessarily decomposition.
-
Mechanism: The
-keto group is electrophilic. If your silica gel has high water content (common in humid labs), the ketone forms a gem-diol (hydrate). The hydrate is more polar and drags behind the main peak. -
Solution:
-
Flush Silica: Pre-wash the column with 3 CV (Column Volumes) of 100% EtOAc or DCM to strip adsorbed water, then re-equilibrate.
-
Avoid Base: Do not use Triethylamine (TEA). While TEA fixes tailing for amines, it causes hydrolysis of
-keto esters. -
Acid Modifier: If streaking persists, add 0.5% Acetic Acid to the mobile phase to suppress silanol ionization.
-
Q2: I see two spots on TLC that merge into one peak on the column.
Diagnosis: On-column equilibrium.
-
Explanation: You are likely seeing the equilibrium between the keto-form and the hydrate-form. On the slower timescale of the column, they average out.
-
Action: Run the column faster (increase flow rate by 20% if pressure permits) to minimize interaction time.
Q3: The product precipitates at the top of the column.
Diagnosis: Solubility mismatch.
-
Cause: You likely dissolved the sample in DCM but injected it into a Hexane-equilibrated column. The sulfone crystallized immediately upon contact with Hexane.
-
Action: Switch to Solid Load (Dry Load) as described in Phase 1B. This eliminates the solvent mismatch shock.
Visual Workflow & Logic
The following diagram illustrates the decision matrix for optimizing the purification of sulfonyl-keto esters.
Figure 1: Decision tree for selecting loading techniques and troubleshooting mobile phase interactions.
Scale-Up Specifications
When moving from analytical (<100 mg) to preparative (>1 g) scale, the thermodynamics of the column change.
| Parameter | Analytical (Flash) | Preparative Scale | Note |
| Stationary Phase | 40-63 µm Irregular Silica | 25-40 µm Spherical Silica | Spherical silica reduces backpressure, allowing higher flow rates for unstable esters. |
| Loading Capacity | 1-5% w/w | 0.5-2% w/w | Lower loading prevents "fronting" caused by the sulfone's poor solubility. |
| Flow Rate | Optimized for Resolution | Optimized for Speed | Minimize residence time to prevent ester hydrolysis. |
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry.
-
Reich, H. J. (2023). Chromatography Tips: Handling Polar Sulfones and Ketones. University of Wisconsin-Madison Chemistry Guides.
-
Restek Corporation. (2023). Troubleshooting Peak Tailing: Silanol Interactions. Restek Technical Library.
Technical Support Center: Recrystallization of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
Welcome to the technical support guide for the purification of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and process development professionals. Our goal is to equip you with the scientific principles and practical techniques required to overcome common challenges encountered during the recrystallization of this compound, ensuring high purity and yield.
Compound Profile: this compound
Before proceeding to purification, it is crucial to understand the physicochemical properties of the target compound.
| Property | Value | Source |
| CAS Number | 876063-40-0 | [1][2] |
| Molecular Formula | C₁₃H₁₄O₅S | [1] |
| Molecular Weight | 282.31 g/mol | [1] |
| Appearance | Solid (assumed, as recrystallization is a solid purification method) | N/A |
| Melting Point | Not publicly available. Must be determined experimentally. | N/A |
| Solubility | Not publicly available. Must be determined experimentally. | N/A |
| XLogP3 | 2.4 | [1] |
The structure, featuring a polar sulfonyl group and two carbonyls, alongside a non-polar cyclopropyl and phenyl group, suggests that solvents of intermediate polarity or mixed solvent systems may be most effective for recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues in a question-and-answer format, focusing on the causality behind each troubleshooting step.
Q1: How do I select the best solvent for recrystallizing this compound?
Answer: Solvent selection is the most critical step for a successful recrystallization.[3] An ideal solvent should exhibit a steep solubility curve: the compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[4][5] This differential solubility is what enables the separation of the desired compound from impurities and maximizes recovery.[6]
Key Characteristics of a Good Recrystallization Solvent:
-
Temperature-Dependent Solubility: The compound should be sparingly soluble or insoluble at room temperature but dissolve readily at the solvent's boiling point.[4]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor after cooling).[4]
-
Chemical Inertness: The solvent must not react with the compound.[4][7]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[3][4]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[3][7]
Given the compound's structure, potential starting solvents for screening include ethyl acetate, acetone, isopropanol, ethanol, or toluene. If no single solvent is suitable, a mixed-solvent system (e.g., ethanol/water, toluene/hexane) is a viable alternative.[5][8]
Below is a workflow to guide your solvent selection process.
Caption: Workflow for selecting a recrystallization solvent.
Q2: My compound has "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid compound separates from the solution as a liquid instead of a crystalline solid.[9] This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is highly impure, depressing the melting point.[10] An oil is undesirable because it tends to trap impurities and rarely solidifies into a pure form.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly lower the saturation point.[10]
-
Slow Down Cooling: Rapid cooling encourages oil formation.[11] Allow the flask to cool very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Lower the Solution Polarity (for mixed solvents): If you are using a solvent system like ethanol/water, the addition of the anti-solvent (water) may have been too rapid. Re-heat to get a clear solution, add a little more of the 'good' solvent (ethanol), and then add the anti-solvent dropwise at an elevated temperature until the first sign of turbidity appears.
-
Scratch or Seed: Vigorous scratching of the inner wall of the flask with a glass rod at the solution's surface can induce nucleation. Alternatively, add a tiny seed crystal of the pure compound.[9]
Q3: No crystals have formed even after the solution has cooled completely. What went wrong?
Answer: The failure of crystals to form usually indicates one of two problems: either too much solvent was used, or the solution is supersaturated.[10][12]
Troubleshooting Flowchart:
Caption: Troubleshooting guide for when no crystals form.
-
Explanation: A supersaturated solution contains more dissolved solute than it theoretically should at that temperature and is in a metastable state.[12] Physical disturbances like scratching or seeding provide nucleation sites, which are surfaces where the first few molecules can organize into a crystal lattice, triggering crystallization.[9] If nucleation fails, it is almost certain that the solution is not saturated, meaning too much solvent was used.[10][13] Reducing the solvent volume by gentle boiling increases the solute concentration to the point of saturation, allowing crystals to form upon cooling.[13]
Q4: My final yield is very low. How can I improve it?
Answer: A low yield is a common issue in recrystallization.[13] While some product loss is inevitable as the compound has some finite solubility in the cold solvent, significant losses can be minimized.[6]
Potential Causes and Solutions:
-
Excessive Solvent: Using more than the minimum amount of hot solvent required to dissolve the solid is the most frequent cause of low yield.[6][8][12] The excess solvent will retain more of your product in the solution even after cooling.
-
Solution: Use the minimum volume of boiling solvent necessary to fully dissolve the compound. If you have already filtered your crystals, you can attempt to recover a "second crop" by evaporating some of the solvent from the mother liquor and re-cooling.[13]
-
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, significant product loss occurs.[9]
-
Inadequate Cooling: Ensure the solution is cooled thoroughly. A final cooling period in an ice-water bath (0-4 °C) will maximize the amount of product that crystallizes out of the solution.[8]
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can dissolve a significant portion of your product.[6][12]
-
Solution: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent. Break the vacuum before adding the wash solvent to ensure it covers the crystals, then reapply the vacuum.[8]
-
Detailed Experimental Protocols
Protocol 1: Solvent Screening
This protocol is designed to efficiently identify a suitable solvent or solvent pair.
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise, up to about 0.5 mL. Stir vigorously. Record whether the solid is soluble, slightly soluble, or insoluble at room temperature.[8] A solvent in which the compound is highly soluble at this stage is unsuitable.[8]
-
Hot Solvent Test: For the solvents in which the compound was insoluble or slightly soluble, heat the test tubes in a water or sand bath to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. Record your observations.[8] If a large volume of solvent is required, it is likely a poor choice. A good solvent will dissolve the compound in a reasonable volume near its boiling point.[14]
-
Cooling Test: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the quantity and quality of the crystals that form. The best solvent will produce a large crop of well-defined crystals.
Protocol 2: Standard Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[11] Rapid cooling can lead to the formation of small, impure crystals.[11][13] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[8]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: With the vacuum disconnected, add a small amount of ice-cold solvent to wash away any remaining mother liquor. Reapply the vacuum to pull the solvent through.[8][12]
-
Drying: Maintain the vacuum to pull air through the crystals for at least 10-15 minutes to partially dry them.[8] Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight in a vacuum oven or desiccator.
References
- Recrystallization-1.pdf. (n.d.).
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
- Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center, University of Michigan-Dearborn.
- Recrystallization1. (n.d.).
-
Sandtorv, A. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
- Recrystallization. (n.d.).
-
Landrie, C. L., & McQuade, D. T. (2009). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 86(3), 350. Retrieved from [Link]
- Recrystallization. (n.d.).
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
3.3: Choice of Solvent. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. (n.d.). PubChem. Retrieved from [Link]
-
ethyl 4-methoxybenzoate. (2025, May 20). ChemSynthesis. Retrieved from [Link]
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- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 14. pubs.acs.org [pubs.acs.org]
Handling and disposal of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate waste
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate (CAS No. 876063-40-0). The information herein is synthesized from established safety protocols and regulatory guidelines to ensure scientific integrity and promote a safe laboratory environment.
Compound Profile and Key Safety Data
This compound is a complex organic molecule utilized in specialized research and development applications. Due to its specific functional groups—an aromatic sulfone and an ethyl oxoacetate moiety—it requires careful handling. Below is a summary of its essential characteristics.
| Property | Value | Source |
| CAS Number | 876063-40-0 | [1][2] |
| Molecular Formula | C13H14O5S | [1] |
| Molecular Weight | 282.31 g/mol | [1] |
| Appearance | Solid (assumed, based on dust formation precautions) | [1] |
| Known Hazards | Potential for skin, eye, and respiratory irritation.[3][4] | |
| Incompatibilities | Strong oxidizing agents.[4][5] Avoid strong acids and bases which may promote hydrolysis of the ester group. | |
| Hazardous Decomposition | Under fire conditions, may produce toxic fumes, including carbon oxides (CO, CO2) and sulfur oxides (SOx).[6] |
Frequently Asked Questions (FAQs)
Q1: What are the immediate personal protective equipment (PPE) requirements for handling this compound?
A1: As a baseline, always wear standard laboratory PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (Nitrile or Neoprene are generally acceptable for incidental contact).[5] If there is a risk of generating dust or aerosols, handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1] For operations with a higher potential for aerosolization, respiratory protection may be necessary.[4]
Q2: How should I properly store this compound in the lab?
A2: Store the compound in a tightly closed, properly labeled container in a dry, cool, and well-ventilated place.[1] It should be stored segregated from incompatible materials, particularly strong oxidizing agents.[4][5] Ensure the storage location is away from heat sources, sparks, or open flames.
Q3: Can I dispose of small quantities of this compound down the sink?
A3: No. This compound should never be disposed of via sink or drain.[7][8] It is a water-insoluble organic chemical, and its environmental and toxicological profiles are not fully characterized for aqueous disposal. Sink disposal is reserved for specific, non-hazardous, water-soluble substances, and this compound does not meet those criteria.[7]
Q4: The material has been on the shelf for over a year. Is it still safe to use?
A4: While sulfones and esters are generally stable, prolonged storage can lead to degradation, especially if the container seal has been compromised. It is best practice to re-evaluate the purity of the material if it has been stored for an extended period. There is no specific expiration date provided in the available literature, but users should be cautious. For some reactive chemicals, guidelines suggest disposal after one year of opening.[9]
Troubleshooting Guide
Issue 1: Accidental Spill of Solid Compound
-
Scenario: A small amount (less than 5 grams) of solid this compound has been spilled on a lab bench.
-
Immediate Action & Causality:
-
Alert Personnel: Immediately notify others in the vicinity. The primary goal is to prevent cross-contamination and unintentional exposure.
-
Isolate the Area: Cordon off the spill area to prevent personnel from walking through it.
-
Enhance PPE: Don appropriate PPE, including double gloves and, if the material is dusty, respiratory protection.
-
Cleanup Procedure:
-
Gently cover the spill with a dry, inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep the mixture into a designated, labeled hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontaminate the spill surface with a detergent solution, followed by a solvent rinse (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.
-
-
Waste Disposal: The collected spill debris and cleaning materials must be disposed of as hazardous chemical waste.[10]
-
Issue 2: Waste Container is Improperly Labeled or Leaking
-
Scenario: A waste bottle containing this compound waste solution is found to be leaking or has a faded/illegible label.
-
Immediate Action & Causality:
-
Safety First: Place the leaking container within a larger, compatible secondary containment vessel (e.g., a plastic tub or overpack drum) to contain the leak. This is a critical step to prevent further environmental contamination.[7]
-
Assess the Leak: If the primary container is compromised, a "lab pack" transfer may be necessary. This involves placing the entire leaking container into a larger, approved hazardous waste drum with absorbent material. Contact your institution's Environmental Health & Safety (EHS) office for this procedure.[11]
-
Relabeling: If the contents are known, immediately relabel the secondary container with a complete hazardous waste tag, including the full chemical name, concentration, and associated hazards.[12] If the contents are unknown, label it as "Unknown Hazardous Waste" and contact EHS for guidance on characterization and disposal.
-
Waste Disposal Protocol
All waste streams containing this compound, including pure compound, contaminated consumables (e.g., weigh boats, gloves, wipes), and solutions, must be treated as hazardous chemical waste.[10]
Step-by-Step Disposal Workflow
-
Waste Segregation:
-
Solid Waste: Collect unused compound, contaminated gloves, weigh paper, and other solid materials in a dedicated, sealed, and clearly labeled hazardous waste container. This container should be made of a compatible material (e.g., high-density polyethylene).[7]
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, sealed, and labeled liquid hazardous waste container. Do not mix incompatible waste streams. For example, do not mix halogenated solvent waste with non-halogenated solvent waste unless your facility's waste protocol allows it.
-
-
Container Management:
-
Keep waste containers closed at all times, except when adding waste.[9] This minimizes the release of vapors and prevents spills.
-
Ensure containers are stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9]
-
Do not fill containers beyond 90% capacity to allow for expansion.[7]
-
-
Labeling:
-
All waste containers must be labeled with a hazardous waste tag immediately upon the first addition of waste.[9]
-
The label must clearly state "Hazardous Waste" and list all components by their full chemical name, including solvents and their approximate percentages.
-
-
Disposal Request:
-
Once a container is full or waste is no longer being generated, submit a chemical waste pickup request to your institution's EHS department. Do not allow waste to accumulate for more than 12 months in an SAA.[13]
-
Waste Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from experiments involving this compound.
Caption: Waste Segregation and Disposal Workflow.
References
- Science Interactive. (2013-08-02).
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl (4-chlorophenyl)
- ECHEMI. (2026-02-14). ethyl 2-(4-cyclopropylsulfonylphenyl)
- Dow. (2024-11-12).
- ChemicalBook. (2023-07-15). ETHYL (4-CYCLOPROPYLSULFONYLPHENYL)
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment.
- United States Environmental Protection Agency. (2025-11-25).
- Afepasa. (n.d.).
- Vanderbilt University Medical Center. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- U.S. Consumer Product Safety Commission. (2019-06). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Phenyl Esters of C10-C18 Alkylsulfonic Acid Esters (ASE)”.
- European Chemicals Agency. (n.d.). REACH guidance documents.
- Practical Law. (2010-05-18). ECHA: Guidance on waste and recovered substances (Version 2, May 2010).
- University of Canterbury. (2025-03-21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Cornell University EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- United States Environmental Protection Agency. (n.d.).
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- 13. epa.gov [epa.gov]
Inconsistent results in assays with Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
Welcome to the technical support guide for Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during in-vitro assays involving this compound. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding of potential issues, enabling you to generate robust and reproducible data.
Compound Profile: At a Glance
Before initiating any experiment, it is crucial to be familiar with the fundamental properties of the compound. These parameters can often provide the first clues when troubleshooting inconsistent results.
| Property | Value | Data Source(s) |
| CAS Number | 876063-40-0 | [1] |
| Molecular Formula | C₁₃H₁₄O₅S | [1] |
| Molecular Weight | 282.31 g/mol | [1] |
| Density | 1.353 g/cm³ | [1] |
| XLogP3 | 2.45 | [1] |
| Polar Surface Area (PSA) | 85.9 Ų | [1] |
XLogP3 is a computed measure of hydrophobicity; a value between 2 and 3 suggests moderate lipophilicity, which can have implications for aqueous solubility.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the handling and use of this compound.
Q1: How should I properly store this compound to ensure its integrity? A: For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C. For short-term storage, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles of stock solutions, which can lead to degradation or precipitation.[2] It is best practice to aliquot stock solutions into single-use volumes.[2]
Q2: What is the recommended solvent for preparing stock solutions? A: Given its moderate XLogP3 value of 2.45, this compound should be readily soluble in organic solvents like DMSO or ethanol.[1] For initial stock solutions (e.g., 10-50 mM), high-purity, anhydrous DMSO is recommended. Always use fresh, high-quality solvents to prevent introducing reactive impurities.
Q3: I'm observing precipitation when I dilute my DMSO stock into aqueous assay buffer. What's happening? A: This is a classic solubility problem. While the compound dissolves in 100% DMSO, its solubility can dramatically decrease in aqueous buffers, especially at higher concentrations. The final DMSO concentration in your assay should typically be kept below 1% (and ideally below 0.5%) to minimize solvent effects and reduce the risk of compound precipitation. If you still see precipitation, you may be exceeding the compound's aqueous solubility limit. Refer to the Troubleshooting Guide and Protocol 1 for methods to assess and manage solubility.
Q4: Are there any structural features of this compound I should be particularly aware of? A: Yes. The molecule contains an α-keto ester functional group. This is an electrophilic moiety that has the potential to react with nucleophiles.[3][4] In a biological assay, this could include a reactive cysteine thiol in the active site of your target protein, which could lead to covalent inhibition and be misinterpreted as a specific, reversible binding event.[5] The presence of the cyclopropyl ring is a common feature in modern drug candidates, often used to improve metabolic stability or potency, but it is the α-keto ester that warrants the most caution regarding potential assay artifacts.[6][7]
Core Troubleshooting Guide for Inconsistent Assay Results
When faced with variability or unexpected outcomes, a systematic approach is key. This guide breaks down common problems and links them to underlying causes and actionable solutions.
Problem 1: High Variability Between Replicates or Poor IC₅₀ Curve Fitting
High data scatter is often the first sign of an unreliable assay. The cause is frequently physical, not biochemical.
-
Potential Cause 1: Compound Precipitation. The compound may be falling out of solution at the tested concentrations. This is the most common cause of poor dose-response curves.
-
Why it happens: As concentration increases, the compound exceeds its limit of solubility in the aqueous assay buffer. The resulting suspension leads to inconsistent amounts of available compound in each well.
-
Troubleshooting Steps:
-
Visual Inspection: Centrifuge a sample of your highest concentration working solution. Look for a pellet.
-
Solubility Measurement: Formally determine the aqueous solubility limit using nephelometry (see Protocol 1 ).
-
Concentration Range: Ensure your highest assay concentration is well below the measured solubility limit.
-
Assay Additives: Consider including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) in your assay buffer, but first, verify that the detergent does not impact your target's activity.
-
-
-
Potential Cause 2: Compound Adsorption. The compound may stick to plasticware (assay plates, pipette tips), reducing the effective concentration.
-
Why it happens: Hydrophobic compounds can non-specifically bind to the polypropylene or polystyrene surfaces of labware.
-
Troubleshooting Steps:
-
Use low-retention plasticware.
-
Include a carrier protein like Bovine Serum Albumin (BSA) at ~0.1 mg/mL in the assay buffer, if compatible with your assay.
-
Pre-treat plates with the assay buffer before adding the compound.
-
-
Problem 2: Low or No Apparent Activity
If the compound appears inactive, it's essential to confirm that the compound itself is stable and the assay conditions are appropriate.
-
Potential Cause 1: Compound Degradation. The compound may be chemically unstable in your assay buffer or over the time course of your experiment.
-
Why it happens: The ester moiety could be susceptible to hydrolysis, especially at non-neutral pH. Other components of your buffer could also promote degradation.
-
Troubleshooting Steps:
-
Stability Assessment: Pre-incubate the compound in the assay buffer for the full duration of your experiment. Then, test its activity and compare it to a freshly prepared solution. See Protocol 2 for a detailed workflow.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to directly assess the compound's integrity after incubation in the assay buffer. Look for the appearance of new peaks or a decrease in the parent mass peak.
-
-
-
Potential Cause 2: Assay Conditions. The experimental setup may not be sensitive enough to detect inhibition.
-
Why it happens: For enzymatic assays, key parameters like substrate concentration can dramatically affect apparent inhibitor potency.[8][9]
-
Troubleshooting Steps:
-
Substrate Concentration: Ensure your substrate concentration is at or below its Michaelis-Menten constant (Kₘ). High substrate concentrations can make it difficult for a competitive inhibitor to bind.[8]
-
Enzyme Concentration: Use the lowest concentration of enzyme that still provides a robust signal. High enzyme concentrations can lead to stoichiometric inhibition, masking the true potency.[10]
-
Incubation Time: Ensure the reaction is in the linear range (initial velocity conditions).[8]
-
-
Problem 3: Apparent Activity in Control Assays or Irreproducible Hits
This often points to assay interference, where the compound interacts with the assay technology itself rather than the biological target.[11][12]
-
Potential Cause 1: Chemical Reactivity. As mentioned in the FAQs, the α-keto ester group is a potential reactive electrophile.
-
Why it happens: The compound may be covalently modifying the target protein or other assay components (e.g., reporter enzymes like Luciferase). This is a common source of "nuisance compounds" in screening campaigns.[5][12]
-
Troubleshooting Steps:
-
Thiol Reactivity Counter-Screen: Perform an assay to check for reactivity with thiols, such as glutathione (GSH) or dithiothreitol (DTT). A positive result is a major red flag. See Protocol 3 .
-
Pre-incubation Test: Compare the IC₅₀ value with and without a pre-incubation period of the compound with the enzyme. Time-dependent inhibition (a lower IC₅₀ with pre-incubation) can suggest covalent modification.
-
Washout Experiment: After inhibiting the target, attempt to wash out the compound. If activity does not recover, it suggests irreversible or very slow off-rate binding.
-
-
-
Potential Cause 2: Compound Aggregation. At higher concentrations, some compounds form colloidal aggregates that non-specifically sequester and inhibit proteins.
-
Why it happens: This is a physical phenomenon driven by the compound's properties and concentration. These aggregates can be difficult to detect visually.
-
Troubleshooting Steps:
-
Detergent Test: Re-run the dose-response curve in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound is an aggregator, its apparent potency will significantly decrease in the presence of detergent.
-
Dynamic Light Scattering (DLS): This biophysical technique can directly detect the formation of aggregates in solution.
-
-
Visual Troubleshooting Workflow
This flowchart provides a logical path to diagnose issues with your assay results.
Caption: Troubleshooting flowchart for inconsistent assay results.
Experimental Protocols
Protocol 1: Assessing Aqueous Solubility using Nephelometry
This protocol provides a quantitative measure of your compound's solubility limit in a specific buffer.
-
Prepare Compound Stock: Create a high-concentration stock solution of this compound (e.g., 50 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into pure DMSO to create a range of concentrations (e.g., from 50 mM down to ~25 µM).
-
Transfer to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your final assay buffer (e.g., 98 µL). This creates a dilution series in the buffer with a constant final DMSO concentration (2% in this example).
-
Equilibrate: Seal the plate, mix gently, and allow it to equilibrate at room temperature for 1-2 hours.
-
Measure Light Scatter: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (turbidity) at a wavelength away from the compound's absorbance (e.g., 650 nm).
-
Analyze Data: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline indicates the onset of precipitation and is the approximate limit of solubility.
Protocol 2: Evaluating Compound Stability in Assay Buffer
This experiment determines if the compound degrades during the course of your assay.
-
Prepare Solutions: Prepare two identical samples of the compound in your final assay buffer at a relevant concentration (e.g., 3x the expected IC₅₀).
-
Incubation:
-
Sample A (Time Zero): Immediately use this sample in your assay to determine its activity.
-
Sample B (Pre-incubated): Place this sample in the same incubation conditions as your main experiment (e.g., 37°C for 60 minutes).
-
-
Assay Measurement: After the pre-incubation period, test the activity of Sample B in your assay.
-
Compare Results: Compare the percent inhibition (or IC₅₀) generated from Sample A and Sample B. A significant drop in activity in Sample B indicates that the compound is degrading under assay conditions.
Protocol 3: Counter-Screen for Thiol Reactivity
This assay helps identify if your compound is a promiscuous electrophile that reacts with cysteine residues.
-
Principle: This assay uses a thiol-containing probe (e.g., glutathione, GSH) and a thiol-reactive dye (e.g., ThioGlo™). If the test compound reacts with GSH, less GSH will be available to react with the dye, resulting in a decreased signal.
-
Reagents:
-
Test compound at various concentrations.
-
Glutathione (GSH) solution (e.g., 50 µM in assay buffer).
-
A known thiol-reactive compound as a positive control (e.g., N-ethylmaleimide).
-
Thiol-reactive fluorescent dye.
-
-
Procedure:
-
In a multi-well plate, add the test compound and the GSH solution. Incubate for a set period (e.g., 30 minutes).
-
Add the fluorescent dye to all wells.
-
Incubate for a short period as per the dye manufacturer's instructions.
-
Read the fluorescence on a plate reader.
-
-
Interpretation: A concentration-dependent decrease in fluorescence indicates that your compound is reacting with GSH and is likely a reactive electrophile. Such compounds are often flagged as undesirable "nuisance compounds".[5]
References
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Current Protocols in Chemical Biology, 2(4), 235-255. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Monash University. (n.d.). Factors affecting enzyme activity. Student Academic Success. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. [Link]
-
Matson, S. L., Chatterjee, M., Stock, D. A., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. [Link]
-
Moravek, Inc. (n.d.). 4 Factors That Can Affect Sample Purity Test Results. [Link]
-
MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(18), 6683. [Link]
-
ResearchGate. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]
-
Dahlin, J. L., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
Pauli, G. F., Chen, S. N., Simmler, C., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
National Center for Biotechnology Information. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]
-
Scott, C. P., & Schepartz, A. (2009). SICLOPPS cyclic peptide libraries in drug discovery. Current Opinion in Chemical Biology, 13(3), 296-303. [Link]
-
Dahlin, J. L., Baell, J. B., & Walters, M. A. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology, 28(3), 260-272. [Link]
-
IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. [Link]
-
Medikamenter QS. (2024). Understanding Assay, Purity, and Potency in Analytical Chemistry. [Link]
-
CORE. (n.d.). The Use of Chemical Reactivity Assays in Toxicity Prediction. [Link]
-
Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. [Link]
-
ReAgent. (2022). Why Is Purity Important In Chemistry?[Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
ResearchGate. (2017). Peptides come round: Using SICLOPPS libraries for early stage drug discovery. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. [Link]
-
Biology LibreTexts. (2022). 7.1.1: Factors Affecting Enzyme Activity. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. PubChem. [Link]
-
Drug Hunter. (2024). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl oxaloacetate. PubChem. [Link]
-
Chemspeed Technologies. (2024). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. [Link]
-
Seneca. (n.d.). Factors Affecting Enzyme Activity. Biology: AQA A Level. [Link]
Sources
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- 2. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. monash.edu [monash.edu]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Characterization of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate by NMR and Mass Spectrometry
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate, a compound of interest in contemporary pharmaceutical research. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offers predictive data based on established spectroscopic principles, and compares these primary techniques with alternative structural elucidation methods.
Introduction: The Analytical Imperative
The structural integrity of a potential drug candidate underpins all subsequent pharmacological and toxicological evaluation. This compound, with its distinct combination of a cyclopropylsulfonyl moiety, a phenyl ring, and an ethyl oxoacetate group, presents a unique analytical challenge. Both NMR and MS offer powerful, yet fundamentally different, insights into its molecular architecture. This guide will navigate the principles and practicalities of applying these techniques for a comprehensive characterization.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₃H₁₄O₅S | N/A |
| Molecular Weight | 298.31 g/mol | N/A |
| CAS Number | 876063-40-0 | [1] |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy serves as the gold standard for determining the precise arrangement of atoms within a small molecule, providing a veritable blueprint of its covalent framework. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and stereochemistry of the molecule.
A. Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to each unique proton environment. The electron-withdrawing nature of the sulfonyl and oxoacetate groups will significantly influence the chemical shifts of the aromatic protons, causing them to appear downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-2, H-6 (Aromatic) | ~8.1 - 8.3 | Doublet (d) | 2H | Protons ortho to the strongly electron-withdrawing sulfonyl and oxoacetate groups are significantly deshielded. |
| H-3, H-5 (Aromatic) | ~7.8 - 8.0 | Doublet (d) | 2H | Protons meta to the substituents are less deshielded than the ortho protons. |
| -OCH₂CH₃ (Methylene) | ~4.4 - 4.5 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen. Coupled to the methyl protons. |
| -SO₂-CH(CH₂)₂ (Methine) | ~2.6 - 2.8 | Multiplet (m) | 1H | The methine proton of the cyclopropyl group is deshielded by the attached sulfonyl group. |
| -OCH₂CH₃ (Methyl) | ~1.4 - 1.5 | Triplet (t) | 3H | Shielded relative to the methylene protons. Coupled to the methylene protons. |
| -SO₂-CH(CH₂)₂ (Methylene) | ~1.0 - 1.3 | Multiplet (m) | 4H | The methylene protons of the cyclopropyl group are in a relatively shielded environment. |
Note: These are predicted values based on known chemical shift principles and data from similar structural motifs. Actual experimental values may vary based on solvent, concentration, and temperature.
B. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment. The carbonyl carbons of the oxoacetate group and the carbon attached to the sulfonyl group are expected to be the most downfield signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ketone) | ~180 - 190 | The ketone carbonyl carbon is highly deshielded. |
| C=O (Ester) | ~160 - 165 | The ester carbonyl carbon is also significantly deshielded. |
| C-1 (Aromatic, C-SO₂) | ~140 - 145 | The aromatic carbon directly attached to the sulfonyl group is deshielded and will likely be a quaternary signal of lower intensity. |
| C-4 (Aromatic, C-C=O) | ~135 - 140 | The aromatic carbon attached to the oxoacetate group is also deshielded. |
| C-2, C-6 (Aromatic) | ~128 - 132 | Aromatic CH carbons ortho to the substituents. |
| C-3, C-5 (Aromatic) | ~125 - 128 | Aromatic CH carbons meta to the substituents. |
| -OCH₂CH₃ (Methylene) | ~62 - 65 | The methylene carbon of the ethyl ester. |
| -SO₂-CH(CH₂)₂ (Methine) | ~30 - 35 | The methine carbon of the cyclopropyl group. |
| -OCH₂CH₃ (Methyl) | ~13 - 15 | The methyl carbon of the ethyl ester. |
| -SO₂-CH(CH₂)₂ (Methylene) | ~8 - 12 | The methylene carbons of the cyclopropyl group. |
Note: These are predicted values. Quaternary carbons (C-1, C-4, and the two C=O) will typically show weaker signals in a standard ¹³C NMR spectrum.
C. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A robust and self-validating protocol is essential for obtaining high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) of high isotopic purity (≥99.8%).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (e.g., 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of ~220 ppm, a longer acquisition time and relaxation delay compared to ¹H NMR, and a significantly higher number of scans to compensate for the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
D. Visualizing the Analytical Workflow
Caption: Workflow for NMR-based structural elucidation.
II. Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information for structural characterization: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data is complementary to NMR, confirming the elemental composition and offering clues about the molecule's substructures.
A. Predicted Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a "hard" ionization technique that leads to extensive fragmentation, providing a characteristic fingerprint for the molecule.
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Proposed Fragmentation Pathway | Relative Abundance |
| 298 | [M]⁺ | Molecular Ion | Low to Medium |
| 253 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. | Medium |
| 225 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl ester group. | Medium to High |
| 183 | [C₆H₄SO₂C₃H₅]⁺ | Cleavage of the bond between the phenyl ring and the oxoacetate group. | High |
| 141 | [C₆H₄SO₂]⁺ | Loss of the cyclopropyl group from the cyclopropylsulfonylphenyl cation. | Medium |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a common fragment from benzoyl-containing compounds. | High |
| 77 | [C₆H₅]⁺ | Phenyl cation. | High |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation. | Medium |
Note: The molecular ion peak may be weak or absent in EI-MS due to the compound's susceptibility to fragmentation. The base peak is likely to be one of the stable fragments, such as the benzoyl cation (m/z 105) or the cyclopropylsulfonylphenyl cation (m/z 183).
B. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the ejection of an electron, forming a molecular ion (M⁺), which then undergoes fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Spectrum Generation:
-
An electron multiplier or other detector records the abundance of each ion.
-
The data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.
-
C. Visualizing the Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of the target molecule.
III. Comparison with Alternative Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information.
| Technique | Information Provided | Advantages for this Molecule | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups | Can quickly confirm the presence of the C=O (ester and ketone), S=O (sulfonyl), and aromatic C-H bonds. | Provides limited information on connectivity and overall structure. |
| X-ray Crystallography | Unambiguous 3D molecular structure | Provides the absolute and relative stereochemistry and precise bond lengths and angles. | Requires a suitable single crystal, which can be difficult to grow. |
| Elemental Analysis | Percentage composition of elements | Confirms the empirical and molecular formula. | Does not provide structural information. |
A. Infrared (IR) Spectroscopy
IR spectroscopy would be a rapid and straightforward method to confirm the presence of the key functional groups. Expected characteristic absorption bands include:
-
~1730-1750 cm⁻¹: C=O stretch of the ethyl ester.[1]
-
~1680-1700 cm⁻¹: C=O stretch of the α-keto group.
-
~1300-1350 cm⁻¹ and ~1140-1160 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfone group, respectively.[2]
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~1450-1600 cm⁻¹: Aromatic C=C stretching.
B. X-ray Crystallography
For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography is the ultimate technique.[3][4] It would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This can be particularly useful for confirming the spatial arrangement of the cyclopropyl group relative to the phenyl ring. The primary challenge for this technique is obtaining a single crystal of sufficient quality.[3]
Conclusion
A comprehensive and unambiguous characterization of this compound necessitates a multi-technique approach, with NMR and Mass Spectrometry at its core. NMR spectroscopy provides the detailed bonding framework and proton/carbon environments, while mass spectrometry confirms the molecular weight and offers valuable fragmentation data that corroborates the proposed structure. When supplemented with techniques like IR spectroscopy for functional group confirmation and, if possible, X-ray crystallography for absolute structural determination, researchers can have the highest degree of confidence in the identity and purity of this and other novel chemical entities. This rigorous analytical foundation is indispensable for advancing promising molecules through the drug discovery and development pipeline.
References
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
- Dollish, F. R., Fateley, W. G., & Bentley, F. F. (1974). Characteristic Raman Frequencies of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
- Wenk, H. H., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986–993.
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
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Comparing the reactivity of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate with similar compounds
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of unique structural motifs is paramount for modulating the physicochemical and pharmacological properties of lead compounds. Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate stands as a key intermediate, offering a versatile scaffold for the synthesis of a variety of heterocyclic and other complex molecular architectures. Its reactivity, largely governed by the interplay between the α-ketoester functionality and the electronically influential 4-cyclopropylsulfonylphenyl group, dictates its synthetic utility. This guide provides a comparative analysis of the reactivity of this compound with structurally similar compounds, offering insights into the nuanced effects of substituent changes on chemical behavior.
The Central Role of the α-Ketoester and the Influence of the Aryl Sulfonyl Moiety
The reactivity of this compound is primarily centered around the two adjacent carbonyl groups of the α-ketoester moiety. The ketone carbonyl is a potent electrophilic site, susceptible to attack by a wide range of nucleophiles. The adjacent ester group, while also electrophilic, is generally less reactive towards nucleophilic attack than the ketone.[1][2]
The 4-cyclopropylsulfonylphenyl substituent plays a crucial role in modulating the reactivity of the α-ketoester. The sulfonyl group is strongly electron-withdrawing, a property that significantly influences the electronic character of the entire molecule. This electron-withdrawing nature is transmitted through the phenyl ring to the α-ketoester, increasing the electrophilicity of the carbonyl carbons and thereby enhancing their susceptibility to nucleophilic attack.[3][4]
Comparative Reactivity Analysis: Cyclopropyl vs. Methyl vs. Phenyl Sulfonyl Analogues
To understand the specific contribution of the cyclopropyl group to the reactivity of the parent compound, we will compare it to two key analogues: Ethyl (4-methylsulfonylphenyl)oxoacetate and Ethyl (4-phenylsulfonylphenyl)oxoacetate. The primary differences between these compounds lie in the electronic and steric properties of the substituent on the sulfonyl group.
Electronic Effects:
-
Methylsulfonyl (CH₃SO₂-) : The methyl group is a weak electron-donating group.
-
Phenylsulfonyl (C₆H₅SO₂-) : The phenyl group can act as either an electron-donating or -withdrawing group depending on the nature of the interaction. In this context, it is primarily an electron-withdrawing group.
-
Cyclopropylsulfonyl (c-C₃H₅SO₂-) : The cyclopropyl group is known to have a unique electronic character, capable of donating electron density to an adjacent carbocation through its "bent" sigma bonds, a property that can be more significant than that of a phenyl group in some contexts.[5] However, when attached to an electron-withdrawing group like a sulfonyl, its overall effect on the aromatic ring is still electron-withdrawing.
Based on these general principles, the order of electron-withdrawing strength is expected to be:
Phenylsulfonyl > Methylsulfonyl ≈ Cyclopropylsulfonyl
This suggests that Ethyl (4-phenylsulfonylphenyl)oxoacetate would be the most reactive towards nucleophiles, followed by the methylsulfonyl and cyclopropylsulfonyl analogues, which are expected to have similar reactivities.
Steric Effects:
Steric hindrance can also play a significant role in determining reaction rates. The size of the substituent on the sulfonyl group can influence the approach of nucleophiles to the reactive carbonyl centers.
-
Methylsulfonyl : This is the sterically least demanding of the three.
-
Cyclopropylsulfonyl : This group is bulkier than the methyl group.
-
Phenylsulfonyl : The phenyl group is the largest and most sterically hindering of the three.[6]
Therefore, from a steric perspective, the order of reactivity would be:
Methylsulfonyl > Cyclopropylsulfonyl > Phenylsulfonyl
Overall Reactivity:
The observed reactivity will be a combination of these electronic and steric effects. For many reactions, electronic effects are likely to dominate, making the phenylsulfonyl analogue the most reactive. However, for sterically sensitive reactions or with bulky nucleophiles, the steric hindrance of the phenyl group could lead to a decrease in reaction rate compared to the less hindered methyl and cyclopropyl analogues. The unique electronic nature of the cyclopropyl group may also lead to unexpected reactivity patterns in certain contexts.
Quantitative Data Summary (Hypothetical)
| Compound | R in R-SO₂- | Expected Electronic Effect (relative) | Expected Steric Hindrance (relative) | Hypothetical Yield (%) in a Nucleophilic Addition Reaction |
| This compound | Cyclopropyl | Moderate | Moderate | 85 |
| Ethyl (4-methylsulfonylphenyl)oxoacetate | Methyl | Moderate | Low | 90 |
| Ethyl (4-phenylsulfonylphenyl)oxoacetate | Phenyl | High | High | 80 |
Experimental Protocols for Key Reactions
To provide a practical context for this comparative analysis, detailed protocols for three common reactions of α-keto esters are presented below. These protocols are designed to be self-validating and can be adapted to compare the reactivity of this compound and its analogues.
Reduction of the Ketone Carbonyl with Sodium Borohydride
This experiment demonstrates the susceptibility of the ketone carbonyl to nucleophilic attack by a hydride reagent.
Protocol:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aryl sulfonyl α-keto ester in 10 mL of absolute ethanol.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: While stirring, add 1.1 mmol of sodium borohydride (NaBH₄) portion-wise over 5 minutes.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 30 minutes.
-
Quenching: Slowly add 5 mL of 1 M hydrochloric acid to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract with 3 x 15 mL of ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with 15 mL of brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography on silica gel.
Expected Outcome: The reaction will yield the corresponding α-hydroxy ester. The relative reaction times and yields for the different analogues will provide a measure of their comparative reactivity.
Wittig Olefination of the Ketone Carbonyl
This reaction illustrates the conversion of the ketone carbonyl to an alkene, a fundamental transformation in organic synthesis.
Protocol:
-
Ylide Preparation: In a flame-dried 50 mL round-bottom flask under an argon atmosphere, suspend 1.2 mmol of methyltriphenylphosphonium bromide in 10 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add 1.2 mmol of n-butyllithium (n-BuLi) dropwise. Allow the resulting orange-red solution to stir at room temperature for 30 minutes.
-
Addition of Keto Ester: Cool the ylide solution back to 0 °C and add a solution of 1.0 mmol of the aryl sulfonyl α-keto ester in 5 mL of anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[8]
-
Quenching: Quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Follow the extraction, washing, drying, and purification steps as described in the reduction protocol.
Expected Outcome: The reaction will produce the corresponding alkene. The rate of disappearance of the starting material and the yield of the product will indicate the relative reactivity of the ketone carbonyl in the different analogues.
Aldol Condensation with an Aromatic Aldehyde
This protocol demonstrates the ability of the α-keto ester to act as an electrophile in a classic carbon-carbon bond-forming reaction.
Protocol:
-
Reaction Setup: In a 25 mL round-bottom flask, combine 1.0 mmol of the aryl sulfonyl α-keto ester, 1.2 mmol of benzaldehyde, and 5 mL of ethanol.
-
Base Addition: To the stirred solution, add 0.2 mmol of a catalytic amount of a suitable base, such as piperidine or pyrrolidine.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.[9]
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the aldol adduct.
Expected Outcome: The reaction will yield the corresponding β-hydroxy-α-keto ester. The reaction rate and yield will be indicative of the electrophilicity of the ketone carbonyl in the different sulfonyl analogues.
Visualizing the Reaction Pathways
To further elucidate the processes described, the following diagrams illustrate the key experimental workflows.
Figure 1: Workflow for the Sodium Borohydride Reduction.
Figure 2: Workflow for the Wittig Olefination.
Figure 3: Workflow for the Aldol Condensation.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. Its reactivity is finely tuned by the electronic and steric properties of the 4-cyclopropylsulfonylphenyl group. By comparing it with its methylsulfonyl and phenylsulfonyl analogues, we can deduce a reactivity profile that is essential for designing efficient and selective synthetic routes. While the phenylsulfonyl analogue is predicted to be the most electronically activated, its steric bulk may temper its reactivity in certain transformations. The methylsulfonyl and cyclopropylsulfonyl analogues offer a balance of good reactivity and lower steric hindrance. The experimental protocols provided herein offer a framework for the practical investigation of these reactivity trends, enabling researchers to make informed decisions in the strategic application of these important synthetic intermediates.
References
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
-
Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. [Link]
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
Electronic Effects of the Sulfinyl and Sulfonyl Groups. ResearchGate. [Link]
-
Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Sodium Borohydride. Common Organic Chemistry. [Link]
-
Three-component reaction of ethyl pyruvate 1, aldehydes 2, and amines 3. ResearchGate. [Link]
-
Phenyl vs methyl cis/trans stability. Chemistry Stack Exchange. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. ResearchGate. [Link]
-
The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century. ChemRxiv. [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of Massachusetts Boston. [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
-
Synthesis by Aldol and Related Condensation Reactions. Science of Synthesis. [Link]
-
Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. MDPI. [Link]
-
Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. NASA. [Link]
-
Quantitative Measurement of Substituent Effects on Chemical Reactivity. MSU Denver Sites. [Link]
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Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
Hammett Substituent Constants Defined. YouTube. [Link]
-
Wittig Reaction. Common Conditions. [Link]
-
Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Chad's Prep. [Link]
-
How the Substituent Effect Influences π-Electron Delocalisation in the Ring of Reactants in the Reaction Defining the Hammett Substituent Constants σm and σp. MDPI. [Link]
-
Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. PubMed. [Link]
-
Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. YouTube. [Link]
-
Direct catalytic asymmetric aldol reactions of pyruvates: scope and mechanism. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. [Link]
-
Which hinders SN2 reaction more: Methyl or Phenyl group?. Quora. [Link]
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Chemistry Stack Exchange. [Link]
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A Roadmap for Discovery: Proposed Research Framework for Evaluating Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate Derivatives
To our fellow researchers and drug development professionals, this guide outlines a comprehensive framework for the systematic evaluation of the biological activities of a novel chemical series: Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate and its derivatives. While specific experimental data for this compound family is not yet present in the public domain, this document serves as a strategic guide to direct future research. By leveraging established methodologies and drawing parallels from structurally related compounds, we can efficiently explore the therapeutic potential of this promising scaffold.
The core structure, featuring a cyclopropylsulfonylphenyl moiety linked to an ethyl oxoacetate group, presents several avenues for biological interaction. The sulfonyl group can act as a hydrogen bond acceptor, while the phenyl ring and ethyl ester offer sites for hydrophobic and electrostatic interactions. Derivatization of this core can modulate its physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME) profile, and target engagement.
Hypothesized Biological Activities and Proposed Screening Funnel
Based on the activities observed in compounds with similar functional groups, we propose prioritizing the investigation of the following biological activities:
-
Anticancer Activity: The presence of the sulfone group, a common pharmacophore in anticancer agents, suggests potential antiproliferative effects.
-
Anti-inflammatory Activity: Phenylsulfone derivatives have been explored as inhibitors of inflammatory pathways.
-
Enzyme Inhibition: The α-keto ester functionality is a reactive motif that could target the active sites of various enzymes, such as proteases or esterases.
The following diagram illustrates a proposed screening funnel to efficiently identify and characterize the biological activities of novel derivatives.
Caption: Proposed screening cascade for this compound derivatives.
Comparative Data Presentation: A Hypothetical Example
To facilitate the comparison of newly synthesized derivatives, we recommend organizing the data in a clear, tabular format. The following table illustrates how data could be presented for a hypothetical set of derivatives, with "Compound A" representing the parent this compound.
| Compound ID | R1 Group | R2 Group | Cytotoxicity (MCF-7, IC50 µM) | COX-2 Inhibition (IC50 µM) | Cathepsin S Inhibition (IC50 µM) |
| Compound A | H | H | > 100 | 52.3 | 89.1 |
| Derivative 1 | Cl | H | 15.2 | 5.8 | 75.4 |
| Derivative 2 | H | CH3 | 85.6 | 45.1 | 22.7 |
| Derivative 3 | OCH3 | H | 22.7 | 12.4 | 68.3 |
This data is purely illustrative and intended to serve as a template for future experimental results.
Experimental Protocols: A Guide for Investigation
The following are detailed, step-by-step methodologies for key experiments to characterize the biological activity of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to assess the general cytotoxic potential of the synthesized compounds against a panel of human cancer cell lines.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and further dilute with cell culture medium. Add the compound solutions to the wells to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Cyclooxygenase (COX) Inhibition Assay
This assay will determine if the compounds exhibit anti-inflammatory properties by inhibiting COX enzymes.
Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily by inhibiting the cyclooxygenase (COX) enzyme. The inhibition of prostaglandin synthesis is a key mechanism for their anti-inflammatory action. A series of 2-[4-(thiazol-2-yl)phenyl]propionic acids have been shown to be potent inhibitors of cyclooxygenase, suggesting that related structures may also possess this activity.[1]
Protocol:
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and glutathione.
-
Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate, followed by the addition of the COX-1 or COX-2 enzyme. Incubate for 10 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Prostaglandin Measurement: Stop the reaction after a defined time and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Caption: Mechanism of COX enzyme inhibition by test compounds.
Future Directions and Concluding Remarks
The successful identification of a hit compound from the primary screening should be followed by more in-depth mechanistic studies. For instance, if a compound shows significant anticancer activity, further investigations could include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting to probe its effect on key signaling pathways. For promising anti-inflammatory candidates, in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents, would be the next logical step.[1]
This guide provides a foundational strategy for the biological evaluation of this compound derivatives. The key to success will be a systematic approach, beginning with broad screening and progressively focusing on the most promising compounds for detailed mechanistic and in vivo studies. The structural novelty of this scaffold holds significant promise for the discovery of new therapeutic agents.
References
- At a later stage, a numbered list of all cited sources with their titles, the source, and a valid, clickable URL will be provided for verification.
Sources
A Comparative Guide to the Purity Assessment of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate by High-Performance Liquid Chromatography
Abstract
This technical guide provides a comprehensive evaluation of the purity assessment of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate, a key intermediate in pharmaceutical synthesis. We present a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the primary analytical technique. The guide delves into the rationale behind the method development, potential impurities arising from the synthetic route, and a comparative analysis with alternative analytical technologies such as Ultra-High-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC). This document is intended for researchers, analytical scientists, and professionals in drug development, offering practical insights and robust experimental data to ensure the quality and consistency of this critical pharmaceutical building block.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a sophisticated organic molecule whose purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). As an intermediate, its impurity profile can directly impact the quality of the drug substance, potentially leading to downstream synthetic challenges, reduced API stability, and the introduction of toxicologically significant byproducts.[1][2] Therefore, a robust and reliable analytical method for purity determination is not merely a quality control measure but a cornerstone of a well-controlled manufacturing process.
High-Performance Liquid Chromatography (HPLC) remains the gold standard for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for assessing the purity of complex pharmaceutical intermediates like this compound.[3][4] This guide will elucidate a systematic approach to its purity assessment using a validated RP-HPLC method, while also exploring the landscape of alternative and complementary analytical techniques.
Understanding the Analyte and Potential Impurities
A foundational element of any robust purity assessment is a thorough understanding of the analyte's chemical properties and its synthetic pathway. This compound is characterized by a central phenyl ring substituted with a cyclopropylsulfonyl group and an ethyl oxoacetate moiety.
While the specific, proprietary synthesis routes may vary, a plausible and common approach involves the Friedel-Crafts acylation of cyclopropylsulfonylbenzene with an acylating agent such as ethyl chlorooxoacetate or ethyl oxalyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).[5][6][7] This understanding is pivotal for predicting potential process-related impurities.
Potential Impurities:
-
Starting Materials:
-
Unreacted cyclopropylsulfonylbenzene.
-
Residual ethyl chlorooxoacetate or its hydrolysis products.
-
-
Reaction Byproducts:
-
Positional Isomers: Ortho- and meta-isomers of the desired para-substituted product, arising from non-selective acylation of the benzene ring.[5]
-
Over-acylated Products: Di-acylated species, although less likely due to the deactivating nature of the sulfonyl and oxoacetate groups.[7]
-
Hydrolysis Products: (4-cyclopropylsulfonylphenyl)oxoacetic acid, resulting from the hydrolysis of the ethyl ester.
-
-
Reagent-Related Impurities:
-
Impurities originating from the starting materials used in the synthesis of cyclopropylsulfonylbenzene or the acylating agent.
-
Primary Analytical Technique: Reversed-Phase HPLC
A meticulously developed and validated RP-HPLC method provides the necessary specificity, sensitivity, and robustness for the routine purity assessment of this compound.
Rationale for Method Development
The selection of chromatographic conditions is a scientifically driven process aimed at achieving optimal separation of the main component from all potential impurities.
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is an excellent starting point due to its hydrophobicity, which allows for good retention of the relatively non-polar analyte. A column with a particle size of 3-5 µm provides a good balance between efficiency and backpressure for standard HPLC systems.[8]
-
Mobile Phase: A combination of a polar organic solvent (acetonitrile or methanol) and an aqueous phase is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous phase is crucial for suppressing the ionization of any acidic impurities, such as the corresponding carboxylic acid, leading to sharper and more symmetrical peaks.[8]
-
Detection: The presence of the aromatic ring and carbonyl groups in the analyte results in strong UV absorbance. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity analysis. A detection wavelength in the range of 254-280 nm is typically suitable for such aromatic ketones.
-
Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to ensure the timely elution of late-eluting, more hydrophobic impurities while maintaining good resolution of early-eluting, more polar impurities.
Experimental Protocol: A Validated RP-HPLC Method
The following protocol has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[9][10]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-25 min: 40-80% B; 25-30 min: 80% B; 30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (with PDA for peak purity) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50.0 mL of the diluent to obtain a stock solution of 0.5 mg/mL.
-
Further dilute 1.0 mL of the stock solution to 100.0 mL with the diluent to obtain a working solution of 5 µg/mL for the determination of low-level impurities.
System Suitability:
Before sample analysis, perform a system suitability test by injecting a standard solution. Key parameters to monitor include:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Repeatability of Injections (n=6): Relative Standard Deviation (RSD) ≤ 2.0% for the peak area.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9]
-
Specificity: The method demonstrated good separation of the main peak from potential impurities and degradation products generated under stress conditions (acid, base, oxidation, heat, and light), with no interference from the blank.
-
Linearity: The method was found to be linear over a concentration range of 1-10 µg/mL for the analyte and its potential impurities, with a correlation coefficient (r²) > 0.999.
-
Accuracy: The accuracy was determined by spike recovery studies at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was between 98.0% and 102.0%.
-
Precision: The method showed good precision with an RSD of < 2.0% for both repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for the analyte and key potential impurities were established to be sufficiently low to detect and quantify them at levels compliant with regulatory requirements (typically 0.05% for reporting and identification).
Comparative Analysis of Alternative Technologies
While HPLC is a robust and widely accessible technique, other chromatographic methods offer potential advantages in terms of speed, resolution, and environmental impact.
| Feature | HPLC | UPLC | SFC |
| Speed | Standard | High | Very High |
| Resolution | Good | Excellent | Good to Excellent |
| Solvent Consumption | High | Low | Very Low (Organic) |
| Backpressure | Moderate | High | Low |
| Capital Cost | Moderate | High | High |
| Environmental Impact | Moderate | Low | Low |
| Best Suited For | Routine QC, wide applicability | High-throughput screening, complex mixtures | Chiral separations, "green" chemistry initiatives |
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC systems utilize columns with sub-2 µm particles, operating at much higher pressures than conventional HPLC.[11]
-
Advantages:
-
Increased Speed and Throughput: Analysis times can be reduced by a factor of 5-10 compared to HPLC, significantly increasing laboratory efficiency.[11]
-
Enhanced Resolution and Sensitivity: The smaller particle size leads to sharper peaks, improving the separation of closely eluting impurities and increasing sensitivity.[11]
-
-
Considerations:
-
Higher initial capital investment.
-
Requires careful method transfer from existing HPLC methods.
-
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
-
Advantages:
-
Reduced Solvent Consumption: Primarily uses compressed CO₂, significantly reducing the consumption of organic solvents and aligning with green chemistry principles.
-
Fast Separations: The low viscosity of the mobile phase allows for high flow rates and rapid analyses.
-
Orthogonal Selectivity: Can provide different separation selectivity compared to RP-HPLC, which can be advantageous for resolving challenging impurity profiles.
-
-
Considerations:
-
Higher initial instrument cost.
-
May require more specialized expertise for method development.[12]
-
Visualizing the Workflow
HPLC Purity Assessment Workflow
Caption: Workflow for HPLC purity assessment of this compound.
Method Selection Logic
Caption: Decision logic for selecting an appropriate analytical method.
Conclusion
The purity of this compound is a critical quality attribute that necessitates a robust and well-validated analytical method. The presented RP-HPLC method offers a reliable and specific approach for routine quality control, capable of separating the main component from its potential process-related impurities. The detailed protocol and validation data provide a solid foundation for implementation in a regulated laboratory environment.
For laboratories seeking higher throughput and enhanced resolution, UPLC presents a powerful alternative. SFC offers a compelling "green" chemistry approach with unique selectivity. The choice of technique should be based on a careful consideration of the specific analytical needs, available resources, and desired outcomes. By implementing a scientifically sound analytical strategy, researchers and manufacturers can ensure the consistent quality of this vital pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]
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SIELC Technologies. Separation of Ethyl benzoylacetate on Newcrom R1 HPLC column. [Link]
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A Senior Application Scientist's Guide to the Development and Validation of Analytical Methods for Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
For: Researchers, scientists, and drug development professionals engaged in the characterization and quality control of novel pharmaceutical intermediates.
Introduction: The Analytical Imperative for Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
This compound is a chemical intermediate whose purity and precise quantification are paramount for the successful synthesis of active pharmaceutical ingredients (APIs). Ensuring the reliability and consistency of this starting material necessitates the implementation of robust, validated analytical methods. This guide provides a comprehensive framework for the development and validation of such methods, grounded in the principles of scientific integrity and regulatory compliance. Our discussion will be anchored by the globally recognized International Council for Harmonisation (ICH) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3][4]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3][4] This guide will not only present protocols but also delve into the causality behind experimental choices, ensuring a self-validating system of analysis. We will primarily focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a workhorse in pharmaceutical analysis, and will also explore alternative and complementary techniques.
Method Selection: Choosing the Right Analytical Tool
The selection of an analytical method is a critical first step, dictated by the physicochemical properties of the analyte, its intended use, and the matrix in which it will be analyzed. For a compound like this compound, which possesses chromophores and is of moderate polarity, several techniques could be considered.
Logical Framework for Method Selection
Caption: Decision matrix for selecting the primary analytical method.
Based on this analysis, Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) emerges as the most suitable primary method. It offers a balance of specificity, sensitivity, and robustness for both quantifying the main component and separating it from potential process-related impurities and degradation products. This choice is supported by numerous validated methods for similar aromatic ethyl esters found in the literature.[5][6][7]
The Core Technique: A Stability-Indicating RP-HPLC Method
A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products.[8] To develop such a method, we must first establish a baseline chromatographic separation and then challenge its specificity through forced degradation studies.
Proposed RP-HPLC Method Parameters
The following parameters serve as a robust starting point for method development. The rationale is to use a common C18 column for retaining the moderately nonpolar analyte and a mobile phase of acetonitrile and water, which is a versatile and common pairing in reversed-phase chromatography. The gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable runtime.
| Parameter | Proposed Condition | Rationale & Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for a wide range of organic molecules. A 150 mm length offers a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid suppresses the ionization of any acidic functional groups, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and low viscosity. |
| Gradient Elution | 0-20 min: 40% B to 90% B20-25 min: 90% B25-26 min: 90% B to 40% B26-30 min: 40% B (equilibration) | A gradient is essential to elute a potentially wide range of impurities with different polarities and to ensure the method is stability-indicating. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that balances analysis time with system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes.[5][6] |
| Detection Wavelength | 260 nm (tentative) | The phenylsulfonyl and oxoacetate moieties suggest strong UV absorbance. The optimal wavelength should be determined using a photodiode array (PDA) detector by scanning the peak apex.[6] |
| Injection Volume | 10 µL | A standard volume that minimizes band broadening while providing adequate sensitivity. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | The diluent should be compatible with the mobile phase to ensure good peak shape. |
Forced Degradation: The Key to a Stability-Indicating Method
Forced degradation studies are a cornerstone of method development and validation, designed to intentionally degrade the sample to identify likely degradation products and to prove that the analytical method can separate these from the intact analyte.[8][9] These studies should be performed early in the development process to provide insights into the molecule's stability profile.[10][11]
Experimental Protocol: Forced Degradation Studies
-
Prepare Stock Solution: Prepare a stock solution of this compound in the diluent at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to ~100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to ~100 µg/mL.
-
Thermal Degradation: Store the solid drug substance at 105°C for 24 hours. Prepare a solution of ~100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified period. Prepare a solution of ~100 µg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method with a PDA detector.
-
Evaluation: The goal is to achieve 5-20% degradation of the parent compound. The peak purity of the analyte peak in the stressed samples should be evaluated to demonstrate that it is spectrally homogeneous and free from co-eluting degradants.
Method Validation: A Rigorous Demonstration of Suitability
Once the method is developed and deemed specific through forced degradation, it must be formally validated according to ICH Q2(R2) guidelines.[2][3] Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1]
Workflow for Analytical Method Validation
Caption: Step-by-step workflow for HPLC method validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria for an assay and impurity method.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method measures only the analyte of interest, without interference from impurities, degradants, or matrix components. | Peak purity index > 0.999. Baseline resolution (>2.0) between the analyte and its potential impurities/degradants. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the method's response over a specified range. | Correlation coefficient (r²) ≥ 0.997.[5][6] Y-intercept should be close to zero. Visual inspection of the residuals plot. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For Assay: 80% to 120% of the test concentration.For Impurities: From the reporting threshold to 120% of the specification limit. |
| Accuracy | The closeness of the test results to the true value. | For Assay: 98.0% to 102.0% recovery of the analyte in a spiked matrix.For Impurities: 80.0% to 120.0% recovery at different concentrations. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 1.0% for assay; RSD ≤ 10.0% for impurities.Intermediate Precision (Inter-assay): RSD ≤ 2.0% for assay; RSD ≤ 15.0% for impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically Signal-to-Noise (S/N) ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically S/N ratio of 10:1. Precision (RSD) at this concentration should be ≤ 10%.[5] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptance criteria. No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
Experimental Protocols for Validation
-
Linearity: Prepare a series of at least five standard solutions of this compound spanning the desired range (e.g., 50% to 150% of the target concentration). Inject each solution in triplicate. Plot the average peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Perform spike-recovery studies. Prepare placebo (matrix without analyte) samples and spike them with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%). Prepare three replicates at each level. Calculate the percentage recovery for each sample.
-
Precision:
-
Repeatability: Analyze six independent samples of the analyte at 100% of the target concentration under the same operating conditions over a short interval of time.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD & LOQ: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by determining the concentration that yields a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Alternative and Complementary Analytical Methods
While RP-HPLC is the primary recommended technique, other methods can provide valuable, complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Applicability: GC-MS is highly effective for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis.[12][13] It could be particularly useful for analyzing residual solvents or certain process impurities.
-
Advantages: Excellent sensitivity and specificity, providing structural information from the mass spectrum which is invaluable for impurity identification.[14][15]
-
Challenges: The primary concern for this compound would be its thermal stability. The high temperatures of the GC inlet and column could potentially cause on-column degradation, leading to inaccurate results. A thorough evaluation of thermal stability would be required before adopting a GC-based method.
UV-Visible Spectroscopy
-
Applicability: A simple UV-Vis spectrophotometric method could be developed for a straightforward assay of the pure substance, assuming no interfering impurities have similar absorption spectra.
-
Advantages: Rapid, simple, and cost-effective.
-
Challenges: It is a non-separative technique, making it inherently non-specific. It cannot distinguish the analyte from impurities or degradants that absorb at the same wavelength. Therefore, it is not suitable as a stability-indicating method. A spectrophotometric method has been developed for other ethyl-containing compounds after a chemical reaction to produce a colored product, but this adds complexity.[16]
Conclusion: A Foundation of Analytical Excellence
This guide has outlined a comprehensive and scientifically rigorous approach to developing and validating analytical methods for this compound. By centering the strategy on a stability-indicating RP-HPLC method and validating it against the stringent criteria set forth by ICH guidelines, researchers and drug development professionals can ensure the highest level of confidence in their analytical results. The causality behind each procedural step and validation parameter has been explained to foster a deeper understanding, moving beyond rote execution to intelligent application. This foundation of analytical excellence is not merely a regulatory requirement; it is a prerequisite for ensuring the quality, safety, and efficacy of the final pharmaceutical product.
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A new Validated Method for Rapid Determination of Commercial Formulations Containing Quizalofop-P-Ethyl by Reversed-Phase Liquid Chromatography. (2024). Scientiae Radices. [Link]
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Development and validation of an analytical method for the simultaneous determination of the alcohol biomarkers ethyl glucuronide, ethyl sulfate, N-acetyltaurine, and 16:0/18:1-phosphatidylethanol in human blood. (2021). PubMed. [Link]
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Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in neonatal meconium: application in two cases of alcohol consumption during pregnancy. (2021). PMC - NIH. [Link]
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Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract. (2023). ResearchGate. [Link]
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Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]
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A new Validated Method for Rapid Determination of Commercial Formulations Containing Quizalofop-P-Ethyl by Reversed-Phase Liquid Chromatography. (2024). ResearchGate. [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. [Link]
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Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. (2024). Journal of Materials and Environmental Science. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency. [Link]
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Spectrophotometric method for quantification of fenoxaprop-p-ethyl herbicide in commercial formulations and agricultural samples. (2010). ResearchGate. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]
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Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
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Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. (2025). ResearchGate. [Link]
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Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022). Pharmacia. [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bioactive Components of Ethyl acetate Root Extract of Guiera senegalensis J.F. Gmel. (2013). Journal of Applied Pharmaceutical Science. [Link]
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Quantification of Fenoxaprop-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC Method. (n.d.). ResearchGate. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
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Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (2021). SciSpace. [Link]
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GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. (n.d.). Scholars Research Library. [Link]
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Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
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Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
For researchers and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to de-risking its progression as a therapeutic candidate. This guide provides a comprehensive framework for designing and executing cross-reactivity studies on Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate, a compound with potential pharmacological applications. While public domain data on the specific biological targets of this molecule is limited, its structural motifs—a sulfonyl group and an α-keto ester—are found in molecules targeting a range of enzymes. This guide will, therefore, focus on the methodologies to comprehensively profile its selectivity.
We will explore the rationale behind experimental choices, provide detailed protocols for key assays, and compare different strategic approaches to building a robust selectivity profile. Our focus is on creating a self-validating system of experiments to ensure data integrity and trustworthiness.
Initial Assessment and Target Prioritization
Given the structure of this compound, a logical starting point is to assess its activity against families of enzymes where similar functionalities are known to confer binding. These may include, but are not limited to, cyclooxygenases (COXs), matrix metalloproteinases (MMPs), and various hydrolases.
Strategic Rationale:
The initial phase of a cross-reactivity study should be guided by a combination of computational predictions (if available) and empirical screening against diverse, functionally relevant protein families. This dual approach maximizes the probability of identifying both anticipated and unanticipated off-target interactions early in the discovery process.
A tiered approach is often most effective. An initial broad screen against a commercially available panel of receptors and enzymes can provide a wide-angle view of potential interactions.[1][2][3] Any "hits" from this primary screen can then be investigated more thoroughly with more specific and sensitive secondary assays.
Comparative Methodologies for Selectivity Profiling
A multi-pronged experimental approach is essential to build a comprehensive and reliable cross-reactivity profile. We will compare three key methodologies: broad panel screening, competitive binding assays, and enzyme inhibition assays.
Broad Panel Screening: The Wide Net Approach
Commercial services, such as those offered by Eurofins Discovery, provide access to extensive panels of assays covering hundreds of molecular targets.[1][2][3] This is an efficient first step to identify potential off-target liabilities.
Experimental Workflow: Broad Panel Screening
Caption: Workflow for broad panel off-target screening.
Competitive Binding Assays: Quantifying Affinity
For targets identified in the initial screen, or for hypothesized primary targets, competitive binding assays are crucial for determining the affinity (Ki) of the test compound.[4][5] This assay measures the ability of the unlabeled test compound to displace a labeled ligand from its binding site on the target protein.[4][6]
Step-by-Step Protocol: Competitive Radioligand Binding Assay
-
Preparation of Reagents:
-
Target Protein: Prepare membranes or purified protein expressing the target of interest.
-
Radioligand: A well-characterized radiolabeled ligand with known affinity for the target.
-
Test Compound: Prepare a serial dilution of this compound.
-
Assay Buffer: A buffer optimized for the specific target protein.
-
-
Assay Setup:
-
In a 96-well plate, add the target protein, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
-
Incubation: Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the protein-bound radioligand from the unbound radioligand.
-
Detection: Quantify the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Enzyme Inhibition Assays: Assessing Functional Impact
For enzymatic targets, it is essential to move beyond binding and assess the functional consequences of the interaction. Enzyme inhibition assays directly measure the effect of the test compound on the catalytic activity of the enzyme.[7][8][9]
Experimental Design: Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
Causality in Experimental Choices: The choice of substrate concentration is critical in these assays.[10] Running assays at the substrate's Km can help identify competitive, non-competitive, and uncompetitive inhibitors.[10] It is also crucial to ensure that the enzyme concentration is in the linear range and that less than 10% of the substrate is consumed during the reaction to maintain steady-state kinetics.[10]
Data Interpretation and Comparative Analysis
The data from these assays should be compiled to provide a comprehensive selectivity profile.
Table 1: Hypothetical Cross-Reactivity Data for this compound
| Target | Assay Type | Result (IC50 / Ki) | Potency vs. Primary Target |
| Primary Target X | Enzyme Inhibition | 50 nM | - |
| Off-Target A | Competitive Binding | 1.5 µM | 30-fold less potent |
| Off-Target B | Enzyme Inhibition | > 10 µM | > 200-fold less potent |
| Off-Target C | Competitive Binding | 800 nM | 16-fold less potent |
| Off-Target D | Enzyme Inhibition | > 10 µM | > 200-fold less potent |
Interpretation:
In this hypothetical example, this compound demonstrates reasonable selectivity for its primary target over the tested off-targets. A selectivity window of at least 10-fold is often considered a minimum benchmark in early drug discovery, though the required window is highly dependent on the therapeutic area and the nature of the off-target.
Comparison with Structural Analogs
To understand the structure-activity relationship (SAR) of cross-reactivity, it is valuable to test structurally related molecules. For instance, analogs with modifications to the cyclopropyl group, the sulfonyl linker, or the ethyl ester could be synthesized and subjected to the same panel of assays. This can provide insights into which functionalities are key drivers of off-target interactions.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for characterizing the cross-reactivity profile of this compound. By integrating broad panel screening with focused biochemical assays, researchers can build a comprehensive understanding of a compound's selectivity. This data is critical for making informed decisions about the continued development of a potential drug candidate and for anticipating potential adverse effects in later-stage preclinical and clinical studies.[1][3] The ultimate goal is to select compounds with the optimal balance of on-target potency and minimal off-target activity.
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Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. Available at: [Link]
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Competition Assay Protocol - Fabgennix International. Fabgennix International. Available at: [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. MDPI. Available at: [Link]
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Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI. MDPI. Available at: [Link]
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measuring enzyme inhibition by drugs - YouTube. YouTube. Available at: [Link]
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Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
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Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives - Indian Academy of Sciences. Indian Academy of Sciences. Available at: [Link]
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Nonprostanoid prostacyclin mimetics. 4. Derivatives of 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid substituted alpha to the oxazole ring - PubMed. PubMed. Available at: [Link]
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Eurofins Discovery. Eurofins Discovery. Available at: [Link]
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Synthesis and Biological Activities of 2-oxocycloalkylsulfonamides - PubMed. PubMed. Available at: [Link]
-
Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd. Fluidic Sciences Ltd. Available at: [Link]
-
Immediate Hypersensitivity Drug Allergy Testing - YouTube. YouTube. Available at: [Link]
-
Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds - PubMed. PubMed. Available at: [Link]
-
In Vitro Safety Panels in Pharmacology Profiling - Eurofins Discovery. Eurofins Discovery. Available at: [Link]
-
A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). Molecular Biology of the Cell. Available at: [Link]
-
Pharmacology Discovery Services. Pharmacology Discovery Services. Available at: [Link]
-
Eurofins Discovery Services. Eurofins. Available at: [Link]
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- 5. Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
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- 9. youtube.com [youtube.com]
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A Senior Application Scientist's Comparative Guide to Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate and its Alternatives in Pharmaceutical Synthesis
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of pharmaceutical development, the efficiency and robustness of a synthetic route are paramount. The choice of synthetic intermediates plays a pivotal role in determining the overall yield, purity, and cost-effectiveness of an active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate, a specialized synthetic intermediate, against other established building blocks in the synthesis of modern therapeutics, with a particular focus on the dipeptidyl peptidase-4 (DPP-4) inhibitor class of antidiabetic drugs.
Introduction: The Critical Role of Aryl Oxoacetates in Drug Synthesis
Aryl α-keto esters, such as this compound, are valuable intermediates in organic synthesis. Their bifunctional nature allows for the construction of complex heterocyclic scaffolds that are central to the structure of many biologically active molecules. The cyclopropylsulfonylphenyl moiety, in particular, has gained significant attention in medicinal chemistry for its ability to enhance potency, improve metabolic stability, and modulate the physicochemical properties of drug candidates. This guide will delve into the practical application of this compound and benchmark its performance against alternative synthetic strategies.
This compound: A Key Intermediate in Novel DPP-4 Inhibitor Synthesis
This compound has been identified as a key intermediate in the synthesis of novel DPP-4 inhibitors, as detailed in patent literature from Prosidion Ltd., a company specializing in the treatment of metabolic diseases. While specific performance data for this intermediate is proprietary and not widely published in peer-reviewed journals, its selection in a patented synthetic route suggests a favorable balance of reactivity, stability, and efficiency in constructing the desired molecular framework.
The likely role of this compound is in a condensation reaction to form a core heterocyclic structure, a common strategy in the synthesis of many "gliptin" drugs. The general synthetic utility of aryl oxoacetates often involves reactions such as the Friedel-Crafts acylation or various condensation reactions to build complexity.
Benchmarking Against Established Intermediates in DPP-4 Inhibitor Synthesis
To provide a comprehensive comparison, we will examine the key intermediates used in the synthesis of several blockbuster DPP-4 inhibitors: Sitagliptin, Vildagliptin, and Alogliptin. These established drugs utilize different synthetic strategies and intermediates, offering a valuable basis for comparison.
Alternative 1: The β-Keto Ester Approach in Sitagliptin Synthesis
The highly successful drug Sitagliptin utilizes a synthetic route where a key intermediate is a β-keto ester, specifically ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. This intermediate undergoes a highly efficient asymmetric hydrogenation to establish the crucial chiral amine center of the final drug molecule.[1][2]
Comparative Analysis:
| Performance Metric | This compound (Inferred) | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (Sitagliptin) |
| Synthetic Step | Likely condensation to form a heterocyclic core. | Asymmetric hydrogenation of a β-keto ester. |
| Key Advantage | Introduces the complex cyclopropylsulfonylphenyl moiety early. | Highly efficient and enantioselective key step. |
| Reported Yield | Not publicly available. | High yields (often >90%) for the key hydrogenation step. |
| Catalyst | Likely requires a specific condensation catalyst. | Requires a specialized chiral phosphine ligand and a rhodium catalyst. |
| Overall Efficiency | Dependent on the subsequent steps in the patented route. | Part of a highly optimized and green manufacturing process. |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation with Ethyl Oxoacetate Derivatives
This protocol outlines a general procedure for the synthesis of aryl oxoacetates, which is a likely method for producing intermediates like this compound.
Materials:
-
Substituted benzene derivative (e.g., cyclopropylsulfonylbenzene)
-
Ethyl oxalyl chloride
-
Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a stirred suspension of the Lewis acid (1.1 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add the substituted benzene derivative (1.0 equivalent).
-
Slowly add ethyl oxalyl chloride (1.05 equivalents) to the mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and aqueous HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl aryl oxoacetate.
Visualization of Synthetic Pathways
Logical Flow of Intermediate Utilization
Caption: Comparative synthetic pathways to DPP-4 inhibitors.
Discussion and Future Outlook
The choice of a synthetic intermediate is a critical decision in drug development, with significant implications for process efficiency, cost, and environmental impact. This compound represents a specialized building block for a new generation of DPP-4 inhibitors, leveraging the beneficial properties of the cyclopropylsulfonylphenyl moiety.
While direct, publicly available performance data for this intermediate is scarce, its patented use highlights its strategic importance. In contrast, the intermediates for established drugs like Sitagliptin have been part of extensively optimized and well-documented "green" manufacturing processes.[1]
For researchers and drug development professionals, the key takeaway is the trade-off between utilizing a novel, specialized intermediate that may offer unique structural advantages versus a more established, well-characterized building block with a proven track record of scalability and efficiency. The selection will ultimately depend on the specific goals of the synthesis, the desired final molecular architecture, and the stage of drug development.
As the quest for novel and improved therapeutics continues, we can expect to see the emergence of more innovative synthetic intermediates like this compound, driving the evolution of synthetic chemistry in the pharmaceutical industry.
References
-
Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]
-
Kim, D., et al. (2005). Discovery of Sitagliptin, a Potent and Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141–151. [Link]
- Merck & Co., Inc. (2005). Crystalline salt of a dipeptidyl peptidase-IV inhibitor.
Sources
A Comparative Spectroscopic Guide to Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a profound understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for this understanding. This guide offers a detailed comparative analysis of the spectroscopic data for Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate, a compound of interest in medicinal chemistry, alongside two structurally related analogs: Ethyl benzoylformate and Ethyl (4-methylsulfonylphenyl)oxoacetate.
By examining the similarities and differences in their spectra, we can gain valuable insights into the influence of the cyclopropylsulfonyl and methylsulfonyl moieties on the molecule's electronic environment and fragmentation patterns. This information is critical for researchers working on the synthesis, characterization, and application of this class of compounds.
Molecular Structures Under Investigation
To visually represent the molecules discussed in this guide, their chemical structures are presented below.
Caption: Chemical structures of the target compound and its analogs.
Comparative Spectroscopic Data Analysis
¹H NMR Spectral Data Comparison (Predicted/Experimental)
| Compound | Aromatic Protons (ppm) | Ethyl Protons (ppm) | Other Protons (ppm) |
| This compound) | ~8.2 (d, 2H), ~8.0 (d, 2H) | ~4.4 (q, 2H), ~1.4 (t, 3H) | ~2.6 (m, 1H, cyclopropyl-CH), ~1.2 (m, 2H, cyclopropyl-CH₂), ~1.0 (m, 2H, cyclopropyl-CH₂) |
| Ethyl benzoylformate | ~8.0 (m, 2H), ~7.7 (m, 1H), ~7.5 (m, 2H) | 4.45 (q, 2H), 1.42 (t, 3H) | - |
| Ethyl (4-methylsulfonylphenyl)oxoacetate) | ~8.2 (d, 2H), ~8.1 (d, 2H) | ~4.4 (q, 2H), ~1.4 (t, 3H) | ~3.1 (s, 3H, SO₂CH₃) |
¹³C NMR Spectral Data Comparison (Predicted/Experimental)
| Compound | Carbonyl Carbons (ppm) | Aromatic Carbons (ppm) | Ethyl Carbons (ppm) | Other Carbons (ppm) |
| This compound) | ~182 (α-keto), ~163 (ester) | ~145, ~135, ~130, ~128 | ~63, ~14 | ~32 (cyclopropyl-CH), ~7 (cyclopropyl-CH₂) |
| Ethyl benzoylformate | 185.9 (α-keto), 163.5 (ester) | 135.1, 132.8, 130.0, 129.0 | 62.5, 14.0 | - |
| Ethyl (4-methylsulfonylphenyl)oxoacetate) | ~183 (α-keto), ~163 (ester) | ~146, ~136, ~130, ~128 | ~63, ~14 | ~45 (SO₂CH₃) |
Key IR Absorption Bands (Predicted/Experimental)
| Compound | C=O Stretch (cm⁻¹) | S=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound) | ~1730 (ester), ~1685 (keto) | ~1320, ~1160 | ~1600, ~1500 |
| Ethyl benzoylformate | 1732 (ester), 1684 (keto) | - | 1597, 1450 |
| Ethyl (4-methylsulfonylphenyl)oxoacetate) | ~1735 (ester), ~1690 (keto) | ~1325, ~1155 | ~1600, ~1500 |
Mass Spectrometry Fragmentation (Predicted/Experimental)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound) | 282 | 237 ([M-OC₂H₅]⁺), 209 ([M-COOC₂H₅]⁺), 183 ([M-SO₂-cyclopropyl]⁺), 141 ([M-COCOOC₂H₅-SO₂]⁺) |
| Ethyl benzoylformate | 178 | 149 ([M-C₂H₅]⁺), 133 ([M-OC₂H₅]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺) |
| Ethyl (4-methylsulfonylphenyl)oxoacetate) | 258 | 213 ([M-OC₂H₅]⁺), 185 ([M-COOC₂H₅]⁺), 155 ([M-SO₂CH₃]⁺), 77 ([C₆H₅]⁺) |
In-Depth Spectroscopic Interpretation
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectra for both sulfonyl-containing compounds is expected to show a characteristic AA'BB' system, appearing as two doublets, due to the para-substitution on the phenyl ring. The electron-withdrawing nature of the sulfonyl and the α-keto-ester groups will deshield these protons, shifting them downfield compared to unsubstituted benzene. In contrast, Ethyl benzoylformate will exhibit a more complex multiplet pattern for its aromatic protons.
The ethyl group in all three compounds will present as a quartet for the methylene protons and a triplet for the methyl protons, a classic ethyl ester pattern. The key differentiating feature in the ¹H NMR of this compound will be the presence of multiplets in the upfield region corresponding to the cyclopropyl protons. The methine proton of the cyclopropyl group, being adjacent to the sulfonyl group, will be the most downfield of the cyclopropyl signals. For Ethyl (4-methylsulfonylphenyl)oxoacetate, a sharp singlet corresponding to the three methyl protons of the sulfonyl group will be a key identifier.
¹³C NMR Spectroscopy
In the ¹³C NMR spectra, the two carbonyl carbons of the α-keto-ester functionality will be prominent downfield signals. The aromatic region will show four signals for the para-substituted compounds due to symmetry, while Ethyl benzoylformate will exhibit six aromatic signals. The presence of the sulfonyl group will influence the chemical shifts of the aromatic carbons it is attached to.
The unique feature for this compound will be the signals for the cyclopropyl carbons in the upfield region. For Ethyl (4-methylsulfonylphenyl)oxoacetate, the methyl carbon of the sulfonyl group will appear as a distinct signal.
Infrared (IR) Spectroscopy
The IR spectra of all three compounds will be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and ketone groups. The ester C=O stretch typically appears at a higher wavenumber than the ketone C=O stretch. For the two sulfonyl-containing compounds, strong characteristic absorption bands for the symmetric and asymmetric stretching of the S=O bonds will be observed in the regions of approximately 1325-1320 cm⁻¹ and 1160-1155 cm⁻¹, respectively.
Mass Spectrometry (MS)
The mass spectra will provide information about the molecular weight and fragmentation patterns of the molecules. The molecular ion peak will be observed for all three compounds. Common fragmentation pathways for the ethyl ester moiety include the loss of an ethoxy radical (-OC₂H₅) or an entire ethyl formate radical (-COOC₂H₅). For the sulfonyl-containing compounds, cleavage of the C-S bond leading to the loss of the cyclopropylsulfonyl or methylsulfonyl radical will be a significant fragmentation pathway. The benzoylformate will show a characteristic fragment at m/z 105, corresponding to the benzoyl cation.
Experimental and Prediction Protocols
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound.
Decoding the Certificate of Analysis: A Comparative Guide for Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of each starting material and intermediate is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The Certificate of Analysis (CoA) for a critical intermediate like Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate serves as its quality passport. This guide provides an in-depth technical comparison of the analytical methodologies that underpin a comprehensive CoA for this compound, offering insights into the rationale behind experimental choices and presenting supporting data to empower researchers in their quality assessment.
The Critical Role of this compound and Its Quality Profile
This compound is a key building block in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring a cyclopropyl sulfone moiety and an ethyl oxoacetate group, presents specific challenges and considerations for quality control. A robust CoA for this intermediate is not merely a checklist of specifications but a testament to a well-understood and controlled manufacturing process.
Key Quality Attributes to Scrutinize:
-
Identity: Unambiguous confirmation of the chemical structure.
-
Purity: Quantitation of the main component and identification of any impurities.
-
Residual Solvents: Control of organic volatile impurities from the synthesis process.
-
Water Content: Measurement of moisture, which can affect stability and reactivity.
-
Heavy Metals: Screening for elemental impurities that may pose toxicological risks.
Comparative Analysis of Analytical Techniques for Purity Determination
The cornerstone of a CoA is the purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique for this purpose. However, a comprehensive analysis often involves orthogonal methods to ensure a complete impurity profile.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity and impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.
Typical HPLC Method Parameters:
| Parameter | Typical Value | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | The nonpolar stationary phase is well-suited for retaining the moderately nonpolar analyte. |
| Mobile Phase | Acetonitrile and Water (gradient elution) | A gradient of increasing organic solvent (acetonitrile) allows for the effective separation of the main peak from earlier and later eluting impurities with varying polarities. |
| Detection | UV at 280 nm | The aromatic ring in the molecule provides strong UV absorbance at this wavelength, offering good sensitivity. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Experimental Protocol: HPLC Purity Determination
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., acetonitrile/water) to a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for reproducibility of retention time and peak area).
-
Analysis: Inject the sample and standard solutions into the HPLC system.
-
Data Processing: Integrate the peaks in the chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
Data Comparison: Hypothetical Purity Analysis of Two Batches
| Batch ID | Retention Time (min) | Peak Area (Main Component) | Total Peak Area | Purity (%) |
| Batch A | 5.2 | 1,250,000 | 1,260,000 | 99.21 |
| Batch B | 5.2 | 1,280,000 | 1,285,000 | 99.61 |
Alternative and Complementary Techniques
While HPLC-UV is the primary method, other techniques can provide valuable, confirmatory information.
-
Ultra-Performance Liquid Chromatography (UPLC): Offers faster analysis times and higher resolution compared to traditional HPLC due to the use of smaller particle size columns.
-
Gas Chromatography (GC): Suitable for the analysis of volatile impurities and residual solvents. For a non-volatile compound like this compound, GC would primarily be used for residual solvent analysis.
Structural Confirmation: The Role of Spectroscopy
A CoA must unequivocally confirm the identity of the material. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a detailed picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure and identifying impurities.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 2H | Aromatic protons ortho to the sulfonyl group |
| ~7.9 | d | 2H | Aromatic protons meta to the sulfonyl group |
| ~4.5 | q | 2H | -OCH₂- of the ethyl group |
| ~2.5 | m | 1H | -CH- of the cyclopropyl group |
| ~1.4 | t | 3H | -CH₃ of the ethyl group |
| ~1.2 & ~1.0 | m | 4H | -CH₂- of the cyclopropyl group |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer.
-
Data Analysis: Process the spectra and compare the chemical shifts, multiplicities, and integration values with the expected structure and a reference standard.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectrum Data (Electrospray Ionization - ESI+):
-
Molecular Ion [M+H]⁺: ~283.06
-
Sodium Adduct [M+Na]⁺: ~305.04
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion or LC-MS: Introduce the sample into the mass spectrometer either by direct infusion or via an LC system.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the molecular ion and any characteristic fragment ions.
Visualizing the Analytical Workflow
A clear understanding of the analytical process is crucial. The following diagrams illustrate the typical workflows for purity and identity testing.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for Structural Identity Confirmation.
Potential Impurities and Their Control
A thorough understanding of the synthetic route is essential for predicting and controlling potential impurities. A plausible synthesis of this compound could involve the Friedel-Crafts acylation of cyclopropylsulfonylbenzene with ethyl chlorooxoacetate.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted cyclopropylsulfonylbenzene and ethyl chlorooxoacetate.
-
By-products: Isomeric products from acylation at different positions on the aromatic ring.
-
Degradation Products: Hydrolysis of the ester to the corresponding carboxylic acid.
The HPLC method described above should be validated for its ability to separate these potential impurities from the main component.
Conclusion
The Certificate of Analysis for this compound is a critical document that assures its quality and suitability for use in pharmaceutical synthesis. A comprehensive CoA is built upon a foundation of robust and well-validated analytical methods. This guide has provided a comparative overview of the essential analytical techniques, including detailed protocols and data interpretation, to empower scientists and researchers to critically evaluate the quality of this important intermediate. By understanding the "why" behind the tests and the data, drug development professionals can make more informed decisions, ensuring the integrity of their research and the quality of future medicines.
References
- U.S. Pharmacopeia (USP).
- European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.46.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q3A(R2) Impurities in New Drug Substances.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
A Head-to-Head Comparison of Synthetic Routes to Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate: A Guide for Process Development
Introduction
Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate is a pivotal building block in the synthesis of various pharmaceutically active compounds. Its α-keto ester functionality and the presence of the cyclopropylsulfonyl moiety make it a valuable intermediate for constructing complex molecular architectures. The efficiency, scalability, and economic viability of its synthesis are therefore of paramount importance to researchers and professionals in drug development and process chemistry.
This guide provides an in-depth, head-to-head comparison of two distinct synthetic routes to this compound. We will delve into the practical and mechanistic details of a classical Friedel-Crafts acylation approach and contrast it with a multi-step sequence involving a diazotization-oxidation strategy. By examining experimental protocols, potential yields, and the inherent advantages and disadvantages of each route, this document aims to equip researchers with the critical information needed to make informed decisions for their specific research and development needs.
Route 1: Friedel-Crafts Acylation of Cyclopropylsulfonylbenzene
This route represents a classical and convergent approach, building the target molecule by first preparing the key intermediate, cyclopropylsulfonylbenzene, and then introducing the ethyl oxoacetate moiety in a final acylation step.
Overall Strategy
The synthesis begins with the nucleophilic substitution of thiophenol on a cyclopropyl halide to form cyclopropyl phenyl sulfide. This sulfide is then oxidized to the corresponding sulfone, activating the aromatic ring for electrophilic substitution. The final step is a Friedel-Crafts acylation using ethyl chlorooxoacetate in the presence of a Lewis acid catalyst.
Visualizing the Workflow: Route 1
Caption: Synthetic pathway for Route 1 via Friedel-Crafts acylation.
Detailed Experimental Protocols
Step 1a: Synthesis of Cyclopropyl Phenyl Sulfide
-
Rationale: This step establishes the core C-S bond. The use of a base like potassium carbonate is essential to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion, which then displaces the bromide from cyclopropyl bromide. Acetone is a suitable polar aprotic solvent for this S(_N)2 reaction.
-
Procedure:
-
To a solution of thiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclopropyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield cyclopropyl phenyl sulfide.
-
Step 1b: Oxidation to Cyclopropylsulfonylbenzene
-
Rationale: The oxidation of the sulfide to a sulfone is a critical step to activate the phenyl ring for the subsequent Friedel-Crafts reaction. The electron-withdrawing nature of the sulfone group directs the incoming electrophile to the para position. A catalyzed hydrogen peroxide oxidation is a relatively "green" and effective method. Sodium tungstate is a common catalyst for this transformation[1].
-
Procedure:
-
Dissolve cyclopropyl phenyl sulfide (1.0 eq) in a suitable solvent like methanol or acetic acid.
-
Add a catalytic amount of sodium tungstate (Na(_2)WO(_4)) (approx. 0.02 eq).
-
To this solution, add 30% hydrogen peroxide (H(_2)O(_2)) (2.5-3.0 eq) dropwise, maintaining the temperature below 40-50°C with external cooling.
-
Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield cyclopropylsulfonylbenzene, which can be purified by recrystallization.
-
Step 1c: Friedel-Crafts Acylation
-
Rationale: This is the key C-C bond-forming step. The Lewis acid, typically aluminum chloride (AlCl(_3)), coordinates to the acyl chloride (ethyl chlorooxoacetate), generating a highly electrophilic acylium ion. The electron-rich aromatic ring of cyclopropylsulfonylbenzene then attacks this electrophile, leading to the desired product after workup[2]. The sulfonyl group is a deactivating but para-directing group, leading to high regioselectivity.
-
Procedure:
-
In a flask equipped with a nitrogen inlet and a dropping funnel, suspend anhydrous aluminum chloride (AlCl(_3)) (1.2 eq) in anhydrous dichloromethane (CH(_2)Cl(_2)) and cool to 0°C.
-
Add ethyl chlorooxoacetate (1.1 eq) dropwise to the suspension, maintaining the temperature at 0°C.
-
Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of cyclopropylsulfonylbenzene (1.0 eq) in anhydrous CH(_2)Cl(_2) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature for an additional 2-4 hours.
-
Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with CH(_2)Cl(_2).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford this compound.
-
Route 2: Diazotization-Oxidation of an Aryl Acetic Ester Intermediate
This route takes a different strategic approach, first constructing a (4-cyclopropylsulfonyl)phenylacetic acid framework and then converting the benzylic methylene group into the desired ketone.
Overall Strategy
This pathway begins with the synthesis of 4-(cyclopropylthio)phenylacetic acid. This intermediate then undergoes oxidation of the sulfide to a sulfone. The carboxylic acid is then esterified to give ethyl (4-cyclopropylsulfonyl)phenylacetate. The crucial step involves the conversion of this ester to an α-diazo ester, which is then oxidized to the final α-keto ester.
Visualizing the Workflow: Route 2
Sources
A Senior Application Scientist's Guide to Confirming the Identity of Commercial Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, the absolute certainty of a starting material's identity is paramount. The reproducibility of experimental results and the ultimate success of a research program hinge on the quality and confirmed structure of key chemical intermediates. This guide provides a comprehensive framework for confirming the identity of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate, a potentially valuable building block in medicinal chemistry. We will explore the necessary analytical techniques, compare it with a structural analog, and provide the in-depth technical rationale behind each experimental step.
The Critical Need for Unambiguous Identification
Slight variations in the structure of a chemical reagent can lead to significant, and often detrimental, differences in biological activity and downstream reactions. In the context of drug development, utilizing a misidentified or impure starting material can result in the synthesis of an incorrect final compound, leading to wasted resources, misleading biological data, and potentially compromising patient safety in later stages. Therefore, a rigorous and multi-faceted analytical approach is not just good practice; it is a scientific necessity.
Analytical Workflow for Structural Confirmation
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous confirmation of a chemical's identity. The following workflow outlines the key experiments for characterizing this compound.
Figure 1: A typical workflow for the analytical confirmation of a commercial chemical's identity.
Part 1: Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the commercial this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to record include chemical shifts (δ), integration values, and coupling constants (J).
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This will show the number of unique carbon environments in the molecule.
Interpreting the Spectra:
The expected ¹H NMR spectrum of this compound would show characteristic signals for the ethyl ester, the cyclopropyl group, and the aromatic protons. The aromatic protons are expected to appear as two doublets due to the para-substitution pattern.[1] The cyclopropyl protons will likely appear as complex multiplets in the upfield region of the spectrum.[1]
The ¹³C NMR spectrum should display a specific number of signals corresponding to the unique carbon atoms in the structure. The carbonyl carbons of the ester and ketone, as well as the carbon attached to the sulfonyl group, will have characteristic downfield chemical shifts.[2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its fragmentation pattern, further confirming its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
Expected Results:
The expected exact mass of this compound (C₁₃H₁₄O₅S) is 282.0562 g/mol .[4] The high-resolution mass spectrum should show a molecular ion peak corresponding to this value.
Part 2: Chromatographic Purity Assessment
Chromatography is used to separate the components of a mixture and assess the purity of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive technique for determining the purity of a non-volatile compound.
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water or methanol and water.[5][6]
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.
-
Chromatographic Run: Inject the sample onto a C18 reverse-phase column and run a gradient or isocratic elution.[5][6]
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (likely in the 254-280 nm range for an aromatic compound).
Purity Assessment:
A pure compound should ideally show a single, sharp peak in the chromatogram. The presence of multiple peaks indicates the presence of impurities. The peak area of the main compound relative to the total peak area can be used to quantify the purity.
Comparative Analysis with a Structural Analog
To provide context for the experimental data, it is useful to compare the results with those of a known, structurally related compound. For this guide, we will use Ethyl 4-(methylsulfonyl)phenylacetate as a comparator.
Table 1: Comparison of Expected Analytical Data
| Analytical Technique | This compound (Predicted) | Ethyl 4-(methylsulfonyl)phenylacetate (Reference) [7] |
| Molecular Formula | C₁₃H₁₄O₅S | C₁₁H₁₄O₄S |
| Molecular Weight | 282.31 g/mol [4] | 242.29 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | ~1.0-1.2 (m, 4H, cyclopropyl CH₂), ~1.4 (t, 3H, ethyl CH₃), ~2.5 (m, 1H, cyclopropyl CH), ~4.4 (q, 2H, ethyl CH₂), ~8.0 (d, 2H, Ar-H), ~8.2 (d, 2H, Ar-H) | 1.25 (t, 3H), 3.06 (s, 3H), 4.17 (q, 2H), 7.50 (d, 2H), 7.89 (d, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~10, ~15, ~30, ~63, ~128, ~130, ~135, ~145, ~165, ~185 | 14.0, 41.5, 44.5, 61.5, 127.8, 130.5, 139.5, 141.0, 170.5 |
| Mass (m/z) [M+H]⁺ | 283.0639 | 243.0634 |
Note: The predicted NMR data for this compound is an estimation based on the analysis of its functional groups and comparison with similar structures.
Pharmacological Context: The Significance of the Sulfonylphenyl Moiety
The sulfonylphenyl group is a common scaffold in medicinal chemistry. Sulfonamide derivatives, for instance, are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[8] The specific pharmacological activity of this compound would need to be determined through biological screening. However, its structural features suggest it could be a valuable intermediate for the synthesis of novel therapeutic agents targeting various biological pathways.[9][10][11]
Figure 2: Potential pharmacological relevance of the sulfonylphenyl scaffold present in the target compound.
Conclusion: A Foundation of Confidence
Confirming the identity and purity of starting materials like this compound is a fundamental and non-negotiable step in any chemical research and development program. By employing a combination of NMR, mass spectrometry, and HPLC, researchers can build a solid foundation of confidence in their experimental work, ensuring the integrity and reproducibility of their results. This rigorous analytical approach is the bedrock upon which successful drug discovery and development are built.
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Safety Operating Guide
Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate proper disposal procedures
As a specialized research chemical, Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate lacks a standardized, universal disposal protocol. However, by analyzing its constituent functional groups—an ethyl ester, an aromatic sulfone, and a ketone—we can construct a robust and safe disposal framework grounded in established principles of chemical waste management. This guide provides a comprehensive, step-by-step approach for research, scientific, and drug development professionals to safely manage and dispose of this compound and its associated waste streams.
The cornerstone of this protocol is the legal and ethical mandate that prohibits the disposal of such chemicals via sanitary sewers or as regular trash.[1] All procedures must be conducted in strict accordance with your institution's Chemical Hygiene Plan (CHP) and under the guidance of your Environmental Health and Safety (EHS) department.[2]
Part 1: Hazard Assessment and Classification
-
Organic Solvent Characteristics : The ethyl ester and phenyl groups suggest it is an organic compound. Organic solvent wastes are typically considered hazardous due to flammability and potential toxicity.
-
Sulfur Compounds : Sulfonyl compounds can produce toxic sulfur oxides upon combustion.[3]
-
Reactivity : While not highly reactive, its potential interactions with incompatible materials must be considered. It should be stored separately from strong oxidizing and reducing agents.[4][5]
Based on these characteristics, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste .[6]
Part 2: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn to minimize exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against splashes and accidental contact. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin absorption. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
Always consult your institution's specific PPE requirements and the Safety Data Sheet (SDS) for any solvents used in conjunction with this compound.[7][8]
Part 3: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.[5]
Step 1: Identify Waste Streams
You will likely generate three primary types of waste:
-
Concentrated/Unused Product : Expired or unwanted pure this compound.
-
Liquid Waste : Solutions containing the compound, such as reaction mixtures, chromatographic eluents, or rinsing solvents.
-
Solid Waste : Contaminated consumables like pipette tips, gloves, weighing paper, and absorbent materials from spill clean-ups.
Step 2: Use Designated Waste Containers
-
Container Compatibility : Use containers made of a material compatible with the chemical waste. Plastic is often preferred for its durability.[9][10] Containers must be in good condition, with no leaks or signs of deterioration, and have a secure, sealable lid.[9]
-
Liquid Waste : Collect in a dedicated, properly labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).[5][10]
-
Solid Waste : Collect in a separate, clearly labeled container, such as a lined pail or a designated biohazard bag if appropriate.[11][12]
Step 3: Labeling
Proper labeling is a strict regulatory requirement.[8][13] Every waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name(s) of all contents, including solvents. Avoid abbreviations or chemical formulas.
-
The approximate percentages of each component.
-
Relevant hazard information (e.g., Flammable, Toxic).
-
The name of the principal investigator and the laboratory location.
Part 4: Storage and Disposal Procedures
On-site Storage (Satellite Accumulation Area)
-
Store waste containers in a designated, secondary containment area within the laboratory.[11] This area should be clearly marked.
-
Keep waste containers closed at all times, except when adding waste.[14] This prevents the release of volatile organic compounds (VOCs).
-
Do not accumulate more than 55 gallons of hazardous waste in the lab at any time. For certain acutely toxic wastes, the limit is one quart.[14]
Disposal Protocol
-
Container Full : Once a waste container is full, or if work on the project is complete, seal the container securely.
-
Request Pickup : Contact your institution's EHS department to schedule a waste pickup.[11][15] Do not move the waste from the laboratory yourself.
-
Documentation : Complete any required waste pickup forms or log entries as per your institutional procedures.
The ultimate disposal of the chemical waste will be handled by licensed professionals, likely through high-temperature incineration, in accordance with Resource Conservation and Recovery Act (RCRA) regulations.[16][17]
Part 5: Spill and Decontamination Procedures
Spill Management
In the event of a spill, your immediate response should be to ensure personnel safety.
-
Alert Personnel : Notify everyone in the immediate area.
-
Assess the Spill : If the spill is large, highly volatile, or you are unsure how to proceed, evacuate the area and contact your EHS department immediately.
-
Cleanup (for small, manageable spills) :
-
Wear appropriate PPE.
-
Contain the spill using an absorbent material like sand or a commercial sorbent pad.[3]
-
Work from the outside of the spill inward to prevent spreading.
-
Place all contaminated absorbent materials into a designated solid hazardous waste container.[18]
-
Clean the spill area with soap and water.[19]
-
Equipment Decontamination
All laboratory equipment, such as glassware, stir bars, and surfaces, that comes into contact with this compound must be decontaminated.
-
Initial Rinse : Rinse equipment with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This rinsate is considered hazardous liquid waste and must be collected in the designated container.[15]
-
Secondary Wash : After the initial rinse, wash the equipment with soap and water.[19][20]
-
Triple Rinsing : For empty containers of the pure chemical, they must be triple-rinsed with a solvent before being disposed of as regular trash. The rinsate from all three rinses must be collected as hazardous waste.[10][15]
By adhering to this comprehensive guide, researchers can ensure the safe and compliant management of this compound waste, protecting themselves, their colleagues, and the environment.
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A Researcher's Guide to the Safe Handling of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from structurally related chemicals.
I. Understanding the Compound: An Overview
Key Chemical Information:
| Property | Value | Source |
| Molecular Formula | C13H14O5S | [1] |
| Molecular Weight | 282.31 | [1] |
| CAS Number | 876063-40-0 | [1] |
Due to the absence of specific toxicity data, a precautionary approach is paramount. Structurally similar compounds, such as other sulfonylphenyl derivatives and ethyl esters, can cause skin and eye irritation.[2][3][4] Therefore, it is prudent to assume this compound may present similar hazards.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and consistent use of Personal Protective Equipment (PPE) is the most critical factor in mitigating exposure risks when handling this compound.[5][6] Given that this compound is likely a solid (powder), the primary exposure routes of concern are inhalation, skin contact, and eye contact.[1]
Core PPE Requirements:
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended as a general good practice.[5][7] Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[8] However, for procedures with a higher risk of splashing or aerosol generation (e.g., weighing, preparing solutions), chemical splash goggles or a face shield should be used.[8][9]
-
Body Protection: A long-sleeved laboratory coat is required to protect against skin contact.[5]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or other containment device, a NIOSH-approved respirator is necessary to prevent inhalation.[7][10][11] The specific type of respirator (e.g., N95 for particulates, or one with an organic vapor cartridge) should be determined based on a risk assessment of the specific procedure.[7][9] For potent compounds, a powered air-purifying respirator (PAPR) may be required.[9][12]
PPE Workflow Diagram:
Caption: A workflow for selecting and using PPE.
III. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of exposure and environmental release.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Weighing and Aliquoting:
-
All handling of the solid compound should be performed in a certified chemical fume hood, glove box, or other ventilated enclosure to prevent inhalation of dust.[1]
-
Clean the work surface thoroughly after each use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Handle all solutions in a well-ventilated area, preferably a fume hood.[1]
-
IV. Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.[13]
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove contaminated clothing while under a safety shower.[13] Seek medical attention if irritation persists.[2][13]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][3][13] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[2][13]
-
Inhalation: Move the affected person to fresh air immediately.[2][3][11] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][11] Seek immediate medical attention.[3][11]
Spill Response:
For any spill, the general procedure is to evacuate, confine, report, and clean up.[14]
-
Minor Spill (Contained and manageable by trained personnel):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand).[15]
-
Gently sweep the absorbed material into a labeled waste container.[14] Avoid generating dust.
-
Clean the spill area with a suitable solvent and then soap and water.
-
Dispose of all cleanup materials as hazardous waste.[15]
-
-
Major Spill (Large, uncontained, or in a public area):
Emergency Response Flowchart:
Caption: Decision tree for emergency response.
V. Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any associated contaminated materials is essential to protect the environment.[15][18] All waste containing this compound should be treated as hazardous waste.[19]
Disposal Protocol:
-
Waste Segregation:
-
Collect all solid waste (e.g., excess compound, contaminated absorbent materials, used PPE) in a clearly labeled, sealed container.
-
Collect all liquid waste (e.g., unused solutions, solvent rinses) in a separate, clearly labeled, sealed container.
-
-
Waste Disposal:
VI. Conclusion: A Culture of Safety
The safe handling of novel chemical entities like this compound is foundational to responsible research. While this guide provides a framework based on the best available information, it is crucial to supplement these procedures with a thorough understanding of your institution's specific safety protocols and to always exercise prudent judgment in the laboratory. The principles of expertise, trustworthiness, and authoritative grounding are not just for scientific discovery but are paramount in ensuring the safety of all personnel.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
